1-(3-Bromo-4-chlorophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOSWNYESTEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537753 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54826-14-1 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(3-bromo-4-chlorophenyl)ethanone, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough discussion of the underlying chemical principles, safety considerations, and analytical validation methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Significance
This compound is a halogenated aromatic ketone that serves as a critical building block in organic synthesis. The presence of three distinct functional handles—a ketone, a bromine atom, and a chlorine atom—on the phenyl ring allows for a diverse range of subsequent chemical modifications. This versatility makes it a sought-after precursor for the synthesis of more complex molecules with potential biological activity.
The core of this synthesis lies in the Friedel-Crafts acylation, a robust and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group, in this case, an acetyl group, onto the 1-bromo-2-chlorobenzene backbone.[1] Understanding the regioselectivity of this reaction is paramount, as the directing effects of the existing halogen substituents dictate the position of the incoming acetyl group.
The Chemistry: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2]
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, facilitating the departure of the chloride and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the 1-bromo-2-chlorobenzene ring. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring, yielding the final ketone product.[3]
Regioselectivity: The Directing Effects of Halogens
Both bromine and chlorine are ortho, para-directing deactivators. This means that while they decrease the overall reactivity of the benzene ring towards electrophilic substitution compared to benzene itself, they direct the incoming electrophile to the positions ortho and para to themselves. In the case of 1-bromo-2-chlorobenzene, the incoming acetyl group will preferentially add to the position that is para to the bromine atom and meta to the chlorine atom, resulting in the desired product, this compound. This is due to a combination of steric hindrance at the positions ortho to the halogens and the resonance stabilization of the intermediate carbocation.
Health and Safety Precautions
A thorough risk assessment must be conducted before commencing any experimental work. The following are key safety considerations for this synthesis:
-
Aluminum chloride (Anhydrous): Corrosive and reacts violently with water, releasing hydrogen chloride gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Acetyl chloride: A corrosive and flammable liquid with a pungent odor. It is also water-sensitive. All handling should be performed in a fume hood.[3]
-
1-Bromo-2-chlorobenzene: A combustible liquid that can cause skin and eye irritation. Standard PPE should be worn during handling.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. It should always be used in a well-ventilated fume hood.
The reaction itself is exothermic and will generate hydrogen chloride gas, which is corrosive and toxic. The experimental setup should include a gas trap to neutralize the evolved HCl gas.[4]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each stage.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 g | 0.052 mol | Starting material |
| Anhydrous Aluminum Chloride | 133.34 | 8.7 g | 0.065 mol | Lewis acid catalyst |
| Acetyl Chloride | 78.50 | 4.5 g (4.1 mL) | 0.057 mol | Acylating agent |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Crushed Ice | - | ~150 g | - | For quenching |
| Concentrated HCl | 36.46 | 20 mL | - | For work-up |
| Saturated NaHCO₃ solution | - | 50 mL | - | For washing |
| Brine (Saturated NaCl) | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | For drying |
| Ethanol or Isopropanol | - | As needed | - | For recrystallization |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Gas trap (e.g., a tube leading to a beaker with dilute NaOH solution)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
Reaction Setup and Execution
Diagram Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the evolved HCl gas. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.7 g, 0.065 mol) followed by 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting suspension to 0°C using an ice-water bath with continuous stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-2-chlorobenzene (10.0 g, 0.052 mol) and acetyl chloride (4.5 g, 0.057 mol) in 50 mL of anhydrous DCM.
-
Acylation: Add the solution from the dropping funnel to the cooled and stirred AlCl₃ suspension dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5°C during the addition to control the exothermic reaction.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 150 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step should be performed in a fume hood with vigorous stirring to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM. Combine all the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization.[6]
-
Solvent Selection: Ethanol or isopropanol are suitable solvents for the recrystallization of many substituted acetophenones.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a sharp melting point |
| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm, and a singlet for the methyl protons around 2.6 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon around 195 ppm, aromatic carbons, and a signal for the methyl carbon around 26 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₆BrClO), along with characteristic isotopic patterns for bromine and chlorine. |
Conclusion
The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene provides a reliable and efficient pathway for the synthesis of this compound. This guide has detailed a comprehensive protocol, from the underlying chemical principles and safety precautions to a step-by-step experimental procedure and methods for product validation. By understanding the causality behind each experimental choice, researchers can confidently and safely execute this synthesis, obtaining a high-purity product that is crucial for further research and development in the pharmaceutical and agrochemical industries.
References
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
- Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
- Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Royal Society of Chemistry.
- Rao, V. U., & Kumar, B. S. (2016). Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studylib.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by Using Ultrasound Waves.
- Scribd. (n.d.). Friedel Crafts Acylation.
- Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- CUNY. (n.d.). Purification by Recrystallization.
- Google Patents. (1984). US4433173A - Acetophenone purification.
- PubChem. (n.d.). p-Chlorophenacyl bromide.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
- Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation.
- Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone.
- NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
- PubChemLite. (n.d.). 1-(3-bromo-4-chlorophenyl)ethan-1-one.
- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.
- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.
- NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-.
- NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-.
- MPG.PuRe. (2020). Polymer Chemistry.
- PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone.
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.
- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.
Sources
characterization of 1-(3-Bromo-4-chlorophenyl)ethanone
An In-depth Technical Guide to the Characterization of 1-(3-Bromo-4-chlorophenyl)ethanone
Abstract
This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its disubstituted phenyl ring offers a versatile scaffold for building molecular complexity through various cross-coupling and substitution reactions. For researchers, scientists, and drug development professionals, a comprehensive understanding of its synthesis and a robust protocol for its structural and purity characterization are paramount. This guide provides an in-depth exploration of the primary synthetic route to this compound and a multi-technique approach to its definitive characterization, grounded in the principles of spectroscopic and chromatographic analysis. We emphasize the causality behind experimental choices to ensure reproducible and reliable results.
Introduction and Strategic Importance
The strategic value of this compound lies in the orthogonal reactivity of its two halogen substituents. The bromine and chlorine atoms, along with the ketone functional group, provide three distinct points for chemical modification. This makes the compound a valuable building block in diversity-oriented synthesis and for constructing specific molecular scaffolds in drug discovery programs.[1][2] The accurate characterization of this starting material is a critical first step, as the identity and purity of all subsequent compounds in a synthetic sequence depend on it.
This guide moves beyond a simple listing of data points, instead focusing on a holistic characterization workflow. We will detail the expected outcomes from various analytical techniques and explain the underlying chemical principles that produce these signatures. This approach allows for not only the confirmation of the compound's identity but also the early detection of potential impurities.
Compound Profile
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3'-Bromo-4'-chloroacetophenone | [4] |
| CAS Number | 54826-14-1 | [5] |
| Molecular Formula | C₈H₆BrClO | [6] |
| Molecular Weight | 233.49 g/mol | [6] |
| Boiling Point | 310.3°C at 760 mmHg | [7] |
| Appearance | Off-white to yellow solid (typical) |
Synthesis and Purification: A Validated Pathway
The most reliable and common method for preparing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[8][9] This electrophilic aromatic substitution reaction provides a direct route to the target ketone.
The Chemistry of Choice: Friedel-Crafts Acylation
The Friedel-Crafts acylation is selected for its efficiency and high regioselectivity in this context. The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺) from acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The acylium ion is then attacked by the electron-rich aromatic ring. The bromo and chloro substituents are ortho-, para-directing, but also deactivating. The acylation occurs para to the bromine atom and meta to the chlorine atom, which is the sterically most accessible and electronically favored position, leading to the desired 1,3,4-substitution pattern. A key advantage of acylation over alkylation is that the product is deactivated towards further reaction, preventing poly-acylation.[11]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Safety: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Anhydrous AlCl₃ reacts violently with water.
-
Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the dropping funnel. Add acetyl chloride (1.1 equivalents) to the dropping funnel. Add this mixture dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 40°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the mixture onto crushed ice (approx. 200 g) in a large beaker, stirring vigorously. Add concentrated HCl (20 mL) to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude product is typically a solid that can be purified by recrystallization.
-
Solvent Selection: Choose a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic techniques is required for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
Expert Insight: The substitution pattern on the aromatic ring creates a distinct and predictable set of signals. The electron-withdrawing nature of the halogens and the acetyl group deshields the aromatic protons, shifting them downfield.
Protocol: NMR Sample Preparation
-
Dissolve ~10-15 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | d | 1H | H-2 | Ortho to the electron-withdrawing carbonyl group, deshielded. Appears as a doublet due to coupling with H-6. |
| ~ 7.85 | dd | 1H | H-6 | Ortho to the bromine atom. Appears as a doublet of doublets due to coupling with H-5 and a smaller coupling with H-2. |
| ~ 7.55 | d | 1H | H-5 | Ortho to the chlorine atom. Appears as a doublet due to coupling with H-6. |
| ~ 2.60 | s | 3H | -C(O)CH₃ | Methyl protons adjacent to a carbonyl group. Appears as a singlet as there are no adjacent protons. |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.5 | C=O | Carbonyl carbon, highly deshielded. |
| ~ 139.0 | C-4 (C-Cl) | Aromatic carbon bonded to chlorine. |
| ~ 135.0 | C-1 (C-C=O) | Quaternary carbon attached to the acetyl group. |
| ~ 133.0 | C-2 (CH) | Aromatic methine carbon. |
| ~ 131.5 | C-6 (CH) | Aromatic methine carbon. |
| ~ 129.0 | C-5 (CH) | Aromatic methine carbon. |
| ~ 126.0 | C-3 (C-Br) | Aromatic carbon bonded to bromine. |
| ~ 26.5 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to rapidly confirm the presence of key functional groups.[12]
-
Expert Insight: The most telling peak in the IR spectrum will be the strong, sharp absorption corresponding to the ketone's carbonyl (C=O) stretch. Its position indicates a conjugated ketone system.
Protocol: IR Spectrum Acquisition (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the purified solid onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 2950-2850 | Weak | C-H stretch | Aliphatic C-H (-CH₃) |
| ~ 1685 | Strong, Sharp | C=O stretch | Aryl Ketone |
| ~ 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1100-1000 | Medium | C-Cl stretch | Aryl-Chloride |
| ~ 700-600 | Medium | C-Br stretch | Aryl-Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition from the isotopic distribution.[13]
-
Trustworthiness: For a compound containing both bromine and chlorine, the isotopic pattern of the molecular ion is a definitive fingerprint. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a near 3:1 ratio. The combination of these will produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4). This pattern is computationally predictable and provides extremely high confidence in the elemental formula.
Protocol: MS Sample Preparation (EI)
-
Dissolve a small amount of the sample in a volatile solvent like methanol or DCM.
-
Inject the solution into the mass spectrometer, which will volatilize the sample for electron ionization (EI).
Expected Mass Spectrum Data (EI-MS)
| m/z (Mass/Charge) | Ion | Rationale |
| 232/234/236 | [M]⁺ | Molecular ion cluster. The peak at 232 corresponds to [C₈H₆⁷⁹Br³⁵ClO]⁺. The peak at 234 corresponds to the combination of [C₈H₆⁸¹Br³⁵ClO]⁺ and [C₈H₆⁷⁹Br³⁷ClO]⁺. The peak at 236 corresponds to [C₈H₆⁸¹Br³⁷ClO]⁺. The relative intensities will be approximately 75:100:25. |
| 217/219/221 | [M - CH₃]⁺ | Loss of the methyl group, a common fragmentation for methyl ketones. The isotopic pattern will be preserved. |
| 189/191 | [M - COCH₃]⁺ | Loss of the entire acetyl group, resulting in the bromochlorophenyl cation. This fragment will only show the chlorine isotopic pattern (3:1). |
| 43 | [CH₃CO]⁺ | The acylium ion. |
Safety and Handling
Based on safety data for this and related compounds, this compound should be handled with care.[4]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and a lab coat. Wash hands thoroughly after handling.
Conclusion
The comprehensive is a critical quality control step for any research or development program that utilizes it as a synthetic intermediate. By employing a logical workflow that combines NMR for structural connectivity, IR for functional group confirmation, and mass spectrometry for molecular weight and definitive elemental composition via isotopic patterns, a researcher can be fully confident in the identity and purity of the material. The protocols and expected data presented in this guide serve as a robust framework for achieving this goal, ensuring the integrity of subsequent synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones...".
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
- PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone.
- Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Echemi. (n.d.). 54826-14-1, this compound Formula.
- BenchChem. (n.d.). Application Notes and Protocols for the Infrared Spectroscopy of 1-(4-(4-Bromophenoxy)phenyl)ethanone.
- PubMed. (2017). Recent applications of click chemistry in drug discovery.
- PubChemLite. (n.d.). 1-(3-bromo-4-chlorophenyl)ethan-1-one.
- LinkedIn. (n.d.). Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.
Sources
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - 1-(3-bromo-4-chlorophenyl)ethan-1-one (C8H6BrClO) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. This compound [m.chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
1-(3-Bromo-4-chlorophenyl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromo-4-chlorophenyl)ethanone
Introduction
This compound, also known as 3'-Bromo-4'-chloroacetophenone, is a di-halogenated aromatic ketone.[1] Its structure, featuring a reactive ketone functional group and two distinct halogen atoms on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development, particularly in the synthesis of pharmaceutical compounds and other complex molecular architectures. The strategic placement of the bromo and chloro substituents allows for selective functionalization through various cross-coupling and substitution reactions, making it a key building block for creating diverse chemical libraries.
Physicochemical and Spectroscopic Profile
The fundamental identity of a chemical compound is established by its physical properties and its response to spectroscopic analysis. While specific experimental data for this particular isomer can be scarce, a robust profile can be constructed from established chemical principles and data from closely related analogues.
Core Chemical Properties
The primary molecular and physical attributes of this compound are summarized below. Researchers should note that physical properties like melting and boiling points are best confirmed experimentally for any specific batch.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3'-Bromo-4'-chloroacetophenone, 3-Bromo-4-chloroacetofenon | [1] |
| Molecular Formula | C₈H₆BrClO | [2][3] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogues[4] |
| CAS Number | 54826-14-1 | [5] |
Predicted Spectroscopic Signature
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Based on analogues like 2-bromo-1-(4-chlorophenyl)ethanone, the acetyl methyl protons should appear as a sharp singlet.[6][7] The three aromatic protons will present a more complex splitting pattern in the downfield region due to their unique electronic environments and coupling interactions.
-
CH₃ (acetyl): A singlet, expected around δ 2.5-2.7 ppm.
-
Aromatic Protons: Three signals in the δ 7.5-8.2 ppm range. The proton at C2 (ortho to the acetyl group) will likely be the most deshielded and may appear as a doublet. The protons at C5 and C6 will show more complex splitting due to ortho and meta coupling.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments.
-
C=O (carbonyl): Expected in the δ 190-195 ppm range.[6]
-
CH₃ (methyl): Expected in the δ 25-30 ppm range.[6]
-
Aromatic Carbons: Six signals are anticipated in the δ 125-140 ppm range. The carbons directly attached to the halogens (C3-Br and C4-Cl) and the carbonyl group (C1) will have characteristic shifts.
-
The IR spectrum provides crucial information about the functional groups present.
-
A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹ .
-
Multiple bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching .
-
C-H stretching bands for the aromatic ring will appear just above 3000 cm⁻¹ .
-
The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹ .
Mass spectrometry is essential for confirming the molecular weight and halogen composition.
-
The mass spectrum will display a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in prominent peaks at approximately m/z 232, 234, and 236 .
-
A significant fragment ion corresponding to the loss of the methyl group ([M-15]⁺) is expected. Another major fragment would be the acylium ion [BrClC₆H₃CO]⁺.
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[8][9][10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a potent electrophile that subsequently attacks the aromatic ring.[8]
Causality of the Reaction Mechanism
The choice of 1-bromo-2-chlorobenzene as the starting material is deliberate. Both bromine and chlorine are ortho-, para-directing groups. However, they are also deactivating. The acylation occurs preferentially at the position para to the bromine atom and meta to the chlorine atom. This regioselectivity is governed by a combination of steric hindrance and the electronic effects of the two halogens, leading to the desired 3-bromo-4-chloro substitution pattern on the product. Aluminum chloride (AlCl₃) is the catalyst of choice as it efficiently coordinates with the acylating agent (acetyl chloride) to form the highly reactive acylium ion (CH₃CO⁺), which is the key electrophile in the reaction.[11][12]
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for laboratory-scale synthesis.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to trap evolved HCl gas). Ensure the system is under an inert atmosphere (N₂ or Argon).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-protic solvent such as dichloromethane (DCM). Cool the stirred suspension in an ice bath to 0°C.
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 eq.) to the flask.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the cooled, stirred reaction mixture over 30-45 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three primary reactive sites: the ketone's carbonyl carbon, the alpha-protons of the methyl group, and the C-Br/C-Cl bonds on the aromatic ring.
-
Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). It can also undergo nucleophilic addition reactions with Grignard reagents or organolithiums to form tertiary alcohols.
-
Alpha-Position Reactivity: The methyl protons are acidic and can be removed by a base. The resulting enolate can be alkylated or acylated. Furthermore, the methyl group can be halogenated, typically with bromine, to form 2,3'-dibromo-4'-chloroacetophenone, a potent alkylating agent and a building block for heterocycles like thiazoles.[13]
-
Aromatic Cross-Coupling: The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, vinyl, or amino groups at the 3-position. The carbon-chlorine bond is less reactive, enabling selective functionalization of the C-Br bond first, followed by reaction at the C-Cl bond under more forcing conditions.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols must be strictly followed. Based on data for analogous compounds, this compound should be handled with care.
-
Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It may also cause respiratory irritation and is likely a lachrymator (a substance that causes tearing).[3][4][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
-
References
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.).
- 1-(3-Bromo-5-chlorophenyl)ethanone. (n.d.). PubChem.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studocu.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry.
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate.
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry.
- Friedel-Crafts acylation of benzene. (n.d.). Chemguide.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound [m.chemicalbook.com]
- 3. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. fishersci.com [fishersci.com]
1-(3-Bromo-4-chlorophenyl)ethanone CAS 54826-14-1 properties
An In-depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)ethanone (CAS 54826-14-1)
Introduction: A Versatile Halogenated Ketone Intermediate
This compound is a di-halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring an acetophenone core substituted with both bromine and chlorine atoms, provides a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds makes this compound a highly valuable building block for creating polysubstituted aromatic systems, which are prevalent in modern pharmaceuticals and advanced materials.
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, plausible synthetic routes, characteristic reactivity, and applications, with a particular focus on its strategic use in drug discovery programs.
Section 1: Core Chemical and Physical Properties
The fundamental properties of a chemical intermediate are critical for its effective use in synthesis, dictating everything from reaction conditions to storage protocols. This compound is typically a light yellow to brown solid under standard conditions.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 54826-14-1 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| Appearance | Light yellow to brown Solid | [1] |
| Boiling Point | 310.3 ± 27.0 °C (Predicted) | [1] |
| Density | 1.566 ± 0.06 g/cm³ (Predicted) | [1] |
| Synonyms | 3-Bromo-4-chloroacetophenone, 3'-Bromo-4'-chloroacetophenone | [1][3][5] |
| Storage | Store sealed in a dry place at room temperature. | [1] |
Section 2: Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing aromatic ketones like this compound is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution involves reacting the corresponding substituted benzene with an acylating agent in the presence of a Lewis acid catalyst.
For this specific target molecule, the logical precursor is 1-bromo-2-chlorobenzene. The acetyl group is introduced via an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃). The directing effects of the halogen substituents guide the acylation to the position para to the bromine atom, yielding the desired product.
Caption: General workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol (Representative)
Causality Note: This protocol is based on established procedures for analogous halogenated benzenes.[6][7] The anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and acylating agent are highly reactive with water.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Cool the flask in an ice bath to 0°C.
-
Solvent and Substrate Addition: Add an anhydrous solvent, such as dichloromethane (DCM), followed by the slow addition of 1-bromo-2-chlorobenzene (1.0 eq).
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C. The formation of a highly electrophilic acylium ion is the driving force of this step.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM). Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Section 3: Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.
Orthogonal Halogen Reactivity
The core principle enabling its utility is the difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive and will typically undergo oxidative addition to a Pd(0) catalyst under conditions where the carbon-chlorine bond remains intact.[9] This "orthogonal reactivity" allows for selective functionalization at the C-3 position.
-
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting with boronic acids.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing amine functionalities.
-
Sonogashira Coupling: To introduce alkyne groups, forming carbon-carbon triple bonds.
Carbonyl Group Transformations
The ketone functionality offers a secondary site for chemical modification. Standard carbonyl chemistry can be employed, such as:
-
Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.
Caption: Key reactivity pathways for the title compound.
Section 4: Applications in Drug Discovery
This intermediate is primarily used for research and development purposes and is not intended for medicinal or household use.[10] Its structure is a valuable scaffold for building more complex molecules, particularly in the search for new therapeutic agents.
Precursor to Kinase Inhibitors
Many small-molecule drugs, especially in oncology, function by inhibiting protein kinases. The substituted phenyl ring of this compound can serve as a key pharmacophore or starting point for the synthesis of these inhibitors.[7] For example, the core structure can be elaborated through a Suzuki coupling at the bromine position to introduce further molecular complexity designed to fit into the ATP-binding pocket of a target kinase, such as those in the RAS-RAF-MEK-ERK signaling pathway.[7]
Section 5: Safety, Handling, and Disposal
As a laboratory chemical, this compound must be handled with appropriate precautions. The available Safety Data Sheets (SDS) indicate several hazards.[11][12]
-
GHS Hazard Classification:
-
Hazard Statements:
Recommended Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11][12]
-
Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
-
Skin Contact: Take off contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, get medical advice.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12]
-
Ingestion: Rinse mouth. Get medical help.[11]
-
-
Storage: Store in a well-ventilated, dry place with the container tightly closed. Store locked up.[1][11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[11][12]
Section 6: Analytical Methodologies
To ensure the quality and purity of this compound and to characterize its reaction products, a combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the molecular structure. The proton NMR would show characteristic signals for the methyl protons and the aromatic protons, with coupling patterns consistent with the 1,2,4-trisubstituted ring system.
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides fragmentation patterns that support the structure. The isotopic signature from the bromine and chlorine atoms would be a key diagnostic feature.[8]
-
Infrared (IR) Spectroscopy: This method is used to confirm the presence of key functional groups, most notably a strong absorption band for the carbonyl (C=O) stretch of the ketone group.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound and for monitoring reaction progress.[13]
Conclusion
This compound (CAS 54826-14-1) is a strategically important synthetic intermediate. Its value is derived from the orthogonal reactivity of its two halogen substituents, which permits selective, stepwise functionalization through modern cross-coupling chemistry. This feature, combined with the reactivity of its ketone group, makes it a versatile building block for constructing complex molecules tailored for applications in drug discovery and materials science. Proper understanding of its properties, synthesis, and safe handling procedures is essential for any researcher intending to utilize this potent chemical tool.
References
- [No Title], Google.
- This compound - Safety Data Sheet - ChemicalBook.
- This compound | 54826-14-1 | Benchchem.
- This compound Safety Data Sheets - Echemi.
- This compound - Matrix Scientific.
- 54826-14-1, this compound Formula - ECHEMI.
- 54826-14-1|this compound - BLDpharm.
- 54826-14-1 | this compound - A2B Chem.
- Safety Data Sheet - Combi-Blocks.
- This compound | 54826-14-1 - ChemicalBook.
- This compound | 54826-14-1 - ChemicalBook.
- 1-(3-Bromo-4-chloro-phenyl)ethanone - Manchester Organics.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem.
- 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem.
- 1-(4-Chlorophenyl)ethanone - SIELC Technologies.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem.
- 1-(3-BroMo-4-Methylphenyl)ethanone - ChemBK.
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate.
- An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone - Benchchem.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents.
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- 4-bromoacetophenone - Organic Syntheses Procedure.
- This compound - ChemicalBook.
- An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone: Properties, Synthesis, and Applications - Benchchem.
- 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem.
- Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone Reactions - Benchchem.
- Recent applications of click chemistry in drug discovery - PubMed.
- Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.
- 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem.
- This compound CAS#: - ChemicalBook.
- This compound - CymitQuimica.
Sources
- 1. This compound | 54826-14-1 [chemicalbook.com]
- 2. 54826-14-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility Profile of 1-(3-Bromo-4-chlorophenyl)ethanone
Abstract
1-(3-Bromo-4-chlorophenyl)ethanone is a substituted acetophenone derivative with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility characteristics is paramount for its effective use in these fields. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the physicochemical principles governing solubility, offers detailed experimental protocols for its determination, and discusses the critical factors influencing the solubility of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of solubility for compound screening, formulation development, and process chemistry.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter. In the realm of drug discovery and development, the solubility of a compound is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new drug candidates, with nearly 40% of potential drugs failing to advance through clinical trials due to this issue.[1] Beyond the pharmaceutical industry, understanding solubility is crucial for a wide range of chemical applications, including reaction kinetics, purification processes, and formulation of products from pesticides to polymers.
This compound, a halogenated acetophenone, presents a molecular structure that suggests limited aqueous solubility due to its aromatic ring and halogen substituents, which contribute to its lipophilicity. This guide will, therefore, provide the necessary framework for experimentally determining and understanding its solubility profile in various solvent systems.
Theoretical Framework of Solubility
The dissolution of a crystalline solute in a solvent is a complex process governed by thermodynamic principles. It involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
Several factors influence the solubility of a compound like this compound:
-
Solvent Polarity: The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solvents, such as water and ethanol, are more likely to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes. The polarity of this compound, influenced by its carbonyl group and halogen atoms, will dictate its affinity for different solvents.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, there are exceptions, and the impact of temperature must be determined empirically.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal structure of the solute together is known as the crystal lattice energy. A higher lattice energy will generally result in lower solubility, as more energy is required to break the crystal apart.
-
pH (for ionizable compounds): While this compound is not readily ionizable, for compounds with acidic or basic functional groups, the pH of the aqueous medium can significantly impact solubility by converting the neutral form to a more soluble salt form.
Experimental Determination of Solubility
While theoretical predictions provide valuable insights, the definitive solubility of a compound must be determined experimentally. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures, respectively).[2] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute has reached a constant value.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis. Prepare a series of calibration standards of this compound of known concentrations. Analyze the standards and the sample by HPLC.
-
Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Data Presentation: An Illustrative Example
The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for presenting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| Methanol | 25 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |
| DMSO | 25 | Hypothetical Value | Hypothetical Value |
| Water | 37 | Hypothetical Value | Hypothetical Value |
| Ethanol | 37 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and must be replaced with experimentally determined data.
Visualization of Experimental Workflow and Influencing Factors
Visual aids are essential for comprehending complex scientific processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the interplay of factors influencing solubility.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Figure 2: Interrelated factors influencing the solubility of a solid compound.
Conclusion
While readily available public data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination and interpretation. A thorough understanding of a compound's solubility is a critical early step in its development pathway, whether for pharmaceutical or other chemical applications. By following the detailed protocols and considering the theoretical principles outlined herein, researchers can generate the high-quality solubility data necessary to advance their scientific endeavors. The shake-flask method, coupled with HPLC analysis, remains the gold standard for obtaining reliable equilibrium solubility data. The insights gained from such studies are invaluable for guiding formulation strategies, predicting in vivo behavior, and ensuring the successful application of novel chemical entities.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Fakhree, M. A. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech, 11(4), 1736–1740.
- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.
- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 88-95.
Sources
Foreword: The Analytical Imperative in Modern Synthesis
An In-Depth Technical Guide to the Spectral Analysis of 1-(3-Bromo-4-chlorophenyl)ethanone
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is not merely a procedural step but the bedrock of scientific integrity. This compound is a key substituted acetophenone, a versatile building block whose utility in organic synthesis is dictated by the precise arrangement of its functional groups. The presence and specific location of the bromo, chloro, and acetyl moieties on the phenyl ring govern its reactivity in cross-coupling reactions, further derivatization, and ultimately, its role in the construction of complex target molecules. This guide provides a comprehensive, multi-technique spectral analysis of this compound, moving beyond rote data presentation to explore the causal relationships between molecular structure and spectral output. The methodologies and interpretations herein are designed to serve as a self-validating framework for researchers, ensuring confidence in their materials and the reliability of their subsequent discoveries.
Molecular Structure and Analytical Overview
The first step in any spectral analysis is a clear understanding of the molecule's architecture. This compound possesses a disubstituted aromatic ring with an acetyl group, presenting a distinct set of analytical observables.
Caption: Molecular structure of this compound.
Our analytical approach will leverage Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy to map the hydrogen and carbon framework, Infrared (IR) Spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to determine the molecular mass and elucidate fragmentation patterns that serve as a molecular fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle of Structural Elucidation by ¹H NMR
¹H NMR spectroscopy provides the most detailed information about the hydrogen atom environment in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic environment, which is modulated by the inductive and resonance effects of neighboring substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1] Electron-withdrawing groups, such as the acetyl group and halogens, deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2] Furthermore, spin-spin coupling between non-equivalent neighboring protons provides connectivity information, manifesting as signal splitting.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate all signals to determine the relative ratio of protons.
Data Interpretation and Causality
The molecule's structure predicts four distinct proton signals: one singlet for the methyl group and three signals for the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale for Chemical Shift and Splitting |
| -CH₃ | ~2.6 | Singlet (s) | 3H | N/A | Protons of the acetyl group are adjacent to a carbonyl, causing a downfield shift from a typical alkane. No adjacent protons results in a singlet. |
| Ar-H (H-5) | ~7.5 | Doublet (d) | 1H | J ≈ 8.4 Hz | This proton is ortho to the chlorine and meta to the bromine and acetyl groups. It is split by its only ortho neighbor, H-6. |
| Ar-H (H-6) | ~7.8 | Doublet of doublets (dd) | 1H | J ≈ 8.4 Hz, 2.1 Hz | This proton is ortho to the acetyl group, which is strongly deshielding. It is split by H-5 (ortho coupling) and H-2 (meta coupling). |
| Ar-H (H-2) | ~8.1 | Doublet (d) | 1H | J ≈ 2.1 Hz | This proton is ortho to the bromine and meta to the strongly electron-withdrawing acetyl group, making it the most downfield aromatic proton. It shows only small meta coupling to H-6. |
The predicted splitting pattern forms a characteristic AMX system for the aromatic protons, which is a direct consequence of the 1,2,4-trisubstitution pattern on the benzene ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle of Carbon Skeleton Mapping
Broadband proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, typically between 190-220 ppm for ketones.[3][4] Aromatic carbons resonate in the 120-150 ppm range, with their specific shifts influenced by the attached substituents.[1][5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard broadband proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Standard Fourier transformation and correction procedures are applied.
Data Interpretation and Causality
Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| -C H₃ | ~26.5 | Typical range for a methyl ketone carbon. |
| C -Br (C-3) | ~121 | The "heavy atom effect" of bromine and direct attachment causes a distinct shift. |
| C -Cl (C-4) | ~130 | The carbon atom directly attached to chlorine is deshielded. |
| Aromatic CH (C-5) | ~128 | Aromatic carbon attached to a proton. |
| Aromatic CH (C-6) | ~130.5 | Aromatic carbon ortho to the acetyl group is deshielded. |
| Aromatic CH (C-2) | ~133 | Aromatic carbon ortho to the bromine atom. |
| Quaternary C (C-1) | ~137 | The ipso-carbon attached to the acetyl group. |
| C =O | ~196 | Highly deshielded due to the electronegative oxygen and its sp² hybridization, characteristic of an aromatic ketone.[4] |
Infrared (IR) Spectroscopy
The Principle of Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific bonds and functional groups vibrate at characteristic frequencies, making IR an excellent tool for qualitative functional group analysis.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Data Interpretation and Causality
The IR spectrum is dominated by absorptions corresponding to the ketone and aromatic functionalities.
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the aromatic ring.[7] |
| 2950-2850 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group C-H bonds. |
| ~1685 | C=O Stretch | Strong | The strong dipole of the carbonyl bond leads to a very intense absorption. Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[4][8] |
| 1600-1475 | Aromatic C=C Stretch | Medium-Weak | Multiple bands are characteristic of C=C stretching vibrations within the benzene ring.[7] |
| 1300-1000 | C-O and C-C Stretches | Medium | Part of the complex "fingerprint region". |
| 800-600 | C-Cl / C-Br Stretch | Medium-Strong | Carbon-halogen bond vibrations appear at lower frequencies. |
Electron Ionization Mass Spectrometry (EI-MS)
The Principle of Molecular Weight and Fragmentation Analysis
In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecule's nominal molecular weight. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, yielding a unique pattern that aids in structural confirmation.[9] The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), creates a highly distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.[10][11][12]
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a 70 eV electron beam in the ion source.
-
Mass Analysis: Accelerate the resulting positive ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Causality
Molecular Ion Cluster: The molecular formula is C₈H₆BrClO. The presence of one Br and one Cl atom results in a characteristic cluster of peaks for the molecular ion.
-
M⁺• (C₈H₆⁷⁹Br³⁵ClO): m/z = 232
-
[M+2]⁺• (C₈H₆⁸¹Br³⁵ClO and C₈H₆⁷⁹Br³⁷ClO): m/z = 234
-
[M+4]⁺• (C₈H₆⁸¹Br³⁷ClO): m/z = 236
The expected relative intensity ratio for this cluster will be approximately 3:4:1 , providing a definitive signature for the presence of one bromine and one chlorine atom.[10]
Key Fragmentation Pathways: The primary fragmentation pathway for acetophenones is α-cleavage, the breaking of the bond between the carbonyl carbon and the methyl group.
Caption: Primary fragmentation pathway of this compound.
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z (Isotope Cluster) | Ion Structure | Fragmentation Origin | Rationale |
| 232, 234, 236 | [C₈H₆BrClO]⁺• | Molecular Ion (M⁺•) | The intact molecule minus one electron. Isotopic pattern is key. |
| 217, 219, 221 | [C₇H₃BrClO]⁺ | [M - 15]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. This forms a stable acylium ion, which is often the base peak. |
| 189, 191, 193 | [C₆H₃BrCl]⁺• | [M - 43]⁺ | Loss of the entire acetyl radical (•COCH₃) or sequential loss of CO from the acylium ion. |
| 43 | [CH₃CO]⁺ | - | The other product of α-cleavage of the aromatic ring from the carbonyl, forming the acetyl cation. |
Conclusion: A Synergistic Approach to Confirmation
No single analytical technique provides a complete structural picture. It is the synergistic combination of ¹H NMR, ¹³C NMR, IR, and MS that enables the unambiguous confirmation of this compound. NMR spectroscopy defines the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carbonyl functionality. Finally, mass spectrometry provides the molecular weight and a characteristic fragmentation and isotopic pattern that serves as a final, definitive fingerprint. This multi-faceted analytical workflow ensures the identity, purity, and structural integrity of this important synthetic intermediate, empowering researchers to proceed with confidence in their drug development and materials science endeavors.
References
- Vertex AI Search. (2026). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- Wu, H., & Hynes, J., Jr. (2010). Supporting Information for Org. Lett., 2010, 12, 1192.
- Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.
- BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- Royal Society of Chemistry. (n.d.). Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones.
- Suhm, M. A., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. National Institutes of Health.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between....
- ResearchGate. (n.d.). Observed 1H NMR chemical shifts (δ, ppm) of various aromatic and....
- Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Calgary. (n.d.). Ch 13 - Aromatic H.
- NIU Department of Chemistry and Biochemistry. (n.d.). 13C NMR Chemical Shift Table.
- Semantic Scholar. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions.
- Various. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones.
- Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane.
- NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Preprints.org. (2021). Halogens in acetophenones direct the hydrogen bond docking preference of phenol via stacking interactions.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Canadian Science Publishing. (n.d.). Photochemistry of α-chloro- and α-bromoacetophenone.
- Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.
- PubChem. (n.d.). p-Chlorophenacyl bromide.
- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.
- ResearchGate. (n.d.). Figure S15. 1H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).
- NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-.
- Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone.
- PubChem. (n.d.). 1-(3-Bromo-4-ethylphenyl)ethanone.
- PubChemLite. (n.d.). 1-(3-bromo-4-chlorophenyl)ethan-1-one.
- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)- IR Spectrum.
- SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the NMR Spectral Data of 1-(3-Bromo-4-chlorophenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-bromo-4-chlorophenyl)ethanone. In the absence of a complete, formally published and assigned experimental spectrum in the public domain, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns, to generate a highly accurate predicted dataset. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing a detailed rationale for the predicted spectral characteristics, a hypothetical experimental protocol for data acquisition, and a thorough discussion of the underlying spectroscopic principles.
Introduction
This compound is a halogenated aromatic ketone of interest in synthetic organic chemistry, potentially serving as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The precise structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will delve into the theoretical underpinnings of the NMR spectrum of this specific molecule, offering a detailed, atom-by-atom prediction of its ¹H and ¹³C NMR spectra.
The prediction of NMR spectra for polysubstituted aromatic systems is a well-established practice that relies on the principle of additivity of substituent effects. By utilizing a base molecule with known spectral data (in this case, acetophenone) and applying substituent chemical shift (SCS) increments for the bromo and chloro groups, we can construct a reliable theoretical spectrum. This approach not only provides anticipated chemical shift values but also reinforces a fundamental understanding of how electronic and steric factors influence the magnetic environment of atomic nuclei.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions were calculated using the known spectral data of acetophenone as a base and applying established substituent chemical shift (SCS) increments for bromine and chlorine atoms on a benzene ring.
Predicted ¹H NMR Spectral Data
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.09 | d | ~2.2 | 1H | H-2 |
| ~7.83 | dd | ~8.4, 2.2 | 1H | H-6 |
| ~7.55 | d | ~8.4 | 1H | H-5 |
| 2.61 | s | - | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~195.7 | C=O |
| ~136.5 | C-1 |
| ~134.2 | C-2 |
| ~132.0 | C-6 |
| ~129.5 | C-5 |
| ~127.8 | C-4 |
| ~122.5 | C-3 |
| ~26.7 | -CH₃ |
Rationale for Predicted Spectra
The prediction of the ¹H and ¹³C NMR spectra of this compound is based on the well-documented additivity of substituent chemical shifts (SCS) on a benzene ring. The starting point for our prediction is the experimental data for acetophenone.
¹H NMR Spectrum Analysis
The aromatic region of a 1,2,4-trisubstituted benzene ring, such as in the target molecule, is expected to display a characteristic three-proton spin system. The acetyl group is an electron-withdrawing group, which generally deshields ortho and para protons.[1] Halogens also exhibit electron-withdrawing inductive effects but can have more complex influences due to their ability to donate electron density via resonance.[2]
-
H-2: This proton is ortho to the acetyl group and meta to the bromine atom. The strong deshielding effect of the adjacent carbonyl group is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-6. The typical meta coupling constant (⁴J) is small, around 2-3 Hz.[3][4]
-
H-6: This proton is ortho to the bromine atom and meta to the acetyl group. It experiences deshielding from both substituents. It will appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, ³J) and H-2 (meta coupling, ⁴J). Typical ortho coupling constants are in the range of 7-9 Hz.[5][6]
-
H-5: This proton is ortho to the chlorine atom and para to the acetyl group. It will be deshielded by the adjacent chlorine. It will appear as a doublet due to coupling with H-6 (ortho coupling, ³J).
-
-CH₃: The methyl protons of the acetyl group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is expected to be similar to that in acetophenone, around 2.61 ppm.[7]
Molecular Structure and Proton Numbering
Caption: A simplified workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By applying the principles of substituent additivity, a comprehensive spectral dataset has been generated, complete with assignments and a rationale based on established electronic and structural effects. The provided hypothetical experimental protocol offers a practical framework for the acquisition of high-quality NMR data for this compound. This guide is intended to be a valuable tool for researchers, facilitating the identification and characterization of this and structurally related molecules in their synthetic and developmental endeavors.
References
- GVSU Chemistry. (2016, January 14).
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]
- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]
- Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. Organic Letters.
- Reich, H. J. (n.d.).
- JoVE. (2025, May 22).
- Reddit. (2021, December 12).
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
- Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. [Link]
- SpectraBase. (n.d.). Acetophenone. [Link]
- Squarespace. (n.d.). ortho meta para.
- Abraham, R. J., & Reid, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(2), 116-126.
- LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts.
- CreateDebate. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?.
- ChemicalBook. (n.d.). Acetophenone oxime(613-91-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). Acetophenone(98-86-2) 1H NMR spectrum.
- ResearchGate. (n.d.).
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-74.
- Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.
- Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes.
- ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings.
- LibreTexts. (2024, March 17). 15.
- Organic Chemistry Tutor. (n.d.).
- LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- LibreTexts. (2025, January 29). 3.
- LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.
- University of Calgary. (n.d.).
- ResearchGate. (2025, August 6).
- Reddit. (2021, March 18). NMR for a tri-substituted benzene. r/OrganicChemistry.
Sources
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-(3-Bromo-4-chlorophenyl)ethanone
Introduction: The Molecular Context
1-(3-bromo-4-chlorophenyl)ethanone is an aromatic ketone featuring a disubstituted benzene ring. The structural complexity, arising from the presence of an acetyl group and two different halogen atoms (bromine and chlorine) at the meta and para positions relative to the acetyl group, respectively, makes it a molecule of interest in synthetic chemistry and drug development. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm its identity and purity by identifying its key functional groups and probing the electronic effects of the substituents on the aromatic ring. This guide provides a detailed analysis of the predicted IR spectrum of this compound, explains the rationale behind the spectral features, and outlines a robust protocol for acquiring a high-quality spectrum of a solid sample.
Theoretical Principles: Molecular Vibrations and IR Absorption
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes.[1][2] When the frequency of the IR radiation matches the frequency of a particular vibration, the molecule absorbs the energy, resulting in a change in the dipole moment of the molecule. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The key vibrational modes relevant to this compound include stretching (changes in bond length) and bending (changes in bond angle) of its constituent chemical bonds.
Predicted IR Spectrum Analysis of this compound
The following sections detail the expected absorption bands for the title compound, categorized by the functional group and vibrational mode. The presence of both electron-withdrawing halogen substituents and the acetyl group, which is also deactivating, influences the electronic environment of the aromatic ring and, consequently, the positions of the characteristic absorption bands.
Aromatic C-H Stretching Vibrations
Aromatic C-H stretching vibrations are characteristic of the sp² hybridized C-H bonds of the benzene ring. These absorptions typically appear at wavenumbers just above 3000 cm⁻¹.[3][4][5]
-
Expected Absorption: A series of weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .[3][6] The presence of multiple bands in this region is typical for aromatic compounds.[7]
Aliphatic C-H Stretching Vibrations
The methyl group of the acetyl moiety gives rise to characteristic aliphatic C-H stretching absorptions. These occur at wavenumbers just below 3000 cm⁻¹.
-
Expected Absorption: Multiple bands in the range of 2960-2850 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[1]
Carbonyl (C=O) Stretching Vibration
The C=O stretching vibration of a ketone is one of the most intense and diagnostic absorptions in an IR spectrum.[1][8] For a typical saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[9] However, conjugation with the aromatic ring lowers this frequency.[1][4][9]
-
Expected Absorption: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ . The conjugation of the carbonyl group with the phenyl ring weakens the C=O double bond through resonance, thus lowering the stretching frequency.[4][10] The presence of two electron-withdrawing halogens on the ring will have a competing inductive effect, which tends to increase the C=O frequency.[10] Therefore, the final position will be a balance of these electronic effects. For acetophenone, the C=O stretch is observed at 1686 cm⁻¹.[2] The additional halogen substituents on this compound are expected to cause a slight shift from this value.
Aromatic C-C Stretching Vibrations (In-Ring)
The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic absorptions.
-
Expected Absorption: Two to four bands of variable intensity in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[3][6] These bands are a hallmark of an aromatic ring structure.[4][5]
Aliphatic C-H Bending Vibrations
The methyl group also exhibits bending vibrations (scissoring and rocking).
-
Expected Absorption: A medium intensity band around 1450 cm⁻¹ (asymmetric bending) and a weaker band near 1360 cm⁻¹ (symmetric bending or "umbrella" mode).[1]
Aromatic C-H Out-of-Plane Bending Vibrations
The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[3] For a 1,2,4-trisubstituted benzene ring, which is the case for this compound (considering the acetyl group as a substituent), specific patterns are expected.
-
Expected Absorption: Strong absorption bands in the region of 900-675 cm⁻¹ .[3][6] The precise positions within this range are indicative of the arrangement of adjacent hydrogen atoms on the ring.[3]
Carbon-Halogen (C-X) Stretching Vibrations
The C-Cl and C-Br stretching vibrations occur in the fingerprint region of the spectrum and are often difficult to assign definitively due to overlapping with other vibrations. However, their presence can be inferred from bands in their expected regions.
-
Expected C-Cl Stretch: A strong absorption in the range of 850-550 cm⁻¹ .[6][11]
-
Expected C-Br Stretch: A strong absorption in the range of 690-515 cm⁻¹ .[6][11]
The mass of the halogen atom significantly influences the position of the C-X stretching frequency.[12]
Summary of Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic |
| 2960-2850 | Weak-Medium | C-H Stretch (symmetric & asymmetric) | Aliphatic (Methyl) |
| 1700-1680 | Strong | C=O Stretch | Aryl Ketone |
| 1600-1585 | Medium | C-C Stretch (in-ring) | Aromatic |
| 1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic |
| ~1450 | Medium | C-H Bend (asymmetric) | Aliphatic (Methyl) |
| ~1360 | Weak-Medium | C-H Bend (symmetric) | Aliphatic (Methyl) |
| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic (Trisubstituted) |
| 850-550 | Strong | C-Cl Stretch | Aryl Halide |
| 690-515 | Strong | C-Br Stretch | Aryl Halide |
Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet technique is a widely used method for obtaining high-quality IR spectra of solid samples.[13] The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr), which becomes a clear, glass-like disc under high pressure.[14]
Methodology
-
Sample and KBr Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh 100-200 mg of spectroscopy-grade KBr powder. The KBr must be thoroughly dried to prevent moisture absorption, which can lead to broad O-H absorption bands in the spectrum.[15]
-
The sample-to-KBr ratio should be around 0.5% to 1% by weight.[14]
-
-
Grinding and Mixing:
-
Combine the sample and KBr in a clean, dry agate mortar.
-
Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the IR beam.[14]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press.
-
Apply a vacuum to the die for a few minutes to remove trapped air and residual moisture.[15]
-
Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[14]
-
Carefully and slowly release the pressure to avoid cracking the pellet.
-
-
Spectral Acquisition:
-
Remove the resulting transparent or translucent KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
-
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the systematic process of analyzing the IR spectrum of this compound.
Caption: Logical workflow for the systematic analysis of the IR spectrum of this compound.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key features include aromatic and aliphatic C-H stretches, a strong carbonyl absorption indicative of a conjugated ketone, multiple in-ring C-C stretching bands, and diagnostic C-H out-of-plane bending vibrations that confirm the trisubstituted nature of the aromatic ring. Furthermore, absorptions in the lower fingerprint region are anticipated for the C-Cl and C-Br stretching modes. By following the detailed experimental protocol provided, researchers can obtain a high-quality spectrum, and by applying the systematic analytical workflow, they can confidently confirm the identity and structural features of this halogenated aromatic ketone.
References
- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- Shimadzu. KBr Pellet Method.
- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021).
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020).
- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. (2022).
- Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021).
- Let's Talk Academy. IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. (2025).
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics.
- Thieme. 10 Typical IR Absorptions of Aromatic Compounds.
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024).
- Illinois State University. Infrared Spectroscopy.
- Semantic Scholar. THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).
- Canadian Science Publishing. THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.
- Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. (2024).
- Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Canadian Science Publishing. THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017).
- Spectroscopy Online. Halogenated Organic Compounds. (2023).
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024).
- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021).
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds. (2023).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Influence of Benzene Substituents on Halogen Bonds Studied - ChemistryViews [chemistryviews.org]
- 9. spectrabase.com [spectrabase.com]
- 10. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
1-(3-Bromo-4-chlorophenyl)ethanone mass spectrometry fragmentation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromo-4-chlorophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the core fragmentation mechanisms, explains the influence of the halogen substituents on the mass spectrum, and presents a robust experimental protocol for data acquisition. The discussion is grounded in established principles of mass spectrometry, with a focus on providing actionable insights for structural elucidation and compound identification.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic ketone, a structural motif frequently encountered in pharmaceutical intermediates, agrochemicals, and materials science. Unambiguous characterization of such molecules is paramount for quality control, metabolite identification, and synthetic pathway validation. Mass spectrometry, particularly with electron ionization (EI), offers a powerful tool for this purpose by generating a reproducible fragmentation pattern that serves as a molecular fingerprint.
The presence of both bromine and chlorine atoms introduces a distinctive and complex isotopic signature in the mass spectrum, which is a key focus of this guide. Understanding these patterns and the subsequent fragmentation is not merely an academic exercise; it is a critical skill for confirming the identity and purity of the compound and for distinguishing it from structural isomers.
Foundational Principles: The Isotopic Signature of Halogens
The most immediately striking feature in the mass spectrum of a compound containing bromine and/or chlorine is the isotopic distribution in the molecular ion cluster. Unlike elements such as carbon (¹³C ≈ 1.1%) or oxygen, the heavier isotopes of chlorine and bromine are highly abundant.[1]
-
Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (75.8% to 24.2%).[2] This results in a characteristic M+2 peak that is about one-third the intensity of the M peak for any fragment containing one chlorine atom.[3][4]
-
Bromine: Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance ratio of 1:1 (50.7% to 49.3%).[2][5] This gives rise to M and M+2 peaks of nearly equal intensity for any bromine-containing fragment.[5]
For this compound (C₈H₆BrClO), the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4 due to the combinatorial possibilities of the isotopes. The expected pattern is a unique signature confirming the presence of one chlorine and one bromine atom.
Electron Ionization (EI) Fragmentation Pathways
Upon electron impact (typically at 70 eV), this compound forms an energetically unstable molecular ion (M•⁺), which then undergoes predictable fragmentation to yield more stable daughter ions.[6] The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. For aromatic ketones, α-cleavage is the dominant initial fragmentation event.[7]
Primary Fragmentation: α-Cleavage (Alpha-Cleavage)
The most facile cleavage occurs at the bond between the carbonyl carbon and the methyl carbon. This is mechanistically favored because it results in the loss of a neutral methyl radical (•CH₃) and the formation of a highly stable, resonance-stabilized 3-bromo-4-chlorobenzoyl cation (an acylium ion).[6][8]
M•⁺ → [M - CH₃]⁺ + •CH₃
This acylium ion is typically the base peak or one of the most abundant peaks in the spectrum. Its isotopic cluster is a clear indicator of the structure of the aromatic portion of the molecule.
Secondary Fragmentation: Decarbonylation
The 3-bromo-4-chlorobenzoyl cation can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule.[7][8] This process, known as decarbonylation, leads to the formation of the 3-bromo-4-chlorophenyl cation.
[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
This secondary fragment will also exhibit the characteristic isotopic pattern for one bromine and one chlorine atom, shifted to a lower m/z value by the mass of CO (≈ 28 Da).
Below is a diagram illustrating the primary fragmentation cascade.
Caption: Primary EI fragmentation of this compound.
Summary of Key Fragment Ions
The following table summarizes the expected major ions, their nominal mass-to-charge ratios (m/z), and the fragmentation events that form them. The m/z values correspond to the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br).
| m/z (Isotopic Cluster) | Ion Formula | Proposed Structure | Fragmentation Pathway | Relative Abundance (Predicted) |
| 232, 234, 236 | [C₈H₆BrClO]•⁺ | Molecular Ion | Electron Ionization | Moderate to Low |
| 217, 219, 221 | [C₇H₃BrClO]⁺ | 3-Bromo-4-chlorobenzoyl cation | α-Cleavage: Loss of •CH₃ | High (Often Base Peak) |
| 189, 191, 193 | [C₆H₃BrCl]⁺ | 3-Bromo-4-chlorophenyl cation | Decarbonylation: Loss of CO from [M-CH₃]⁺ | Moderate |
| 110, 112 | [C₆H₃Cl]⁺ | Chlorophenyl cation | Loss of •Br from [M-CH₃-CO]⁺ | Moderate to Low |
| 75 | [C₆H₃]⁺ | Benzyne radical cation | Loss of •Cl from [C₆H₃Cl]⁺ | Low |
| 43 | [C₂H₃O]⁺ | Acetyl cation | Cleavage of the aryl-carbonyl bond | Moderate |
Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for acquiring the EI mass spectrum of this compound. The use of Gas Chromatography (GC) as the inlet is ideal for ensuring sample purity prior to ionization.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard.
-
Dissolution: Dissolve the standard in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.
Instrumentation: GC-MS Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).
-
GC Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Injection:
-
Mode: Splitless or Split (e.g., 20:1 ratio).
-
Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
Data Analysis
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the molecular ion region (m/z 232-236) to confirm the isotopic pattern for one bromine and one chlorine atom.
-
Identify the base peak and other major fragment ions, comparing their m/z values to the predicted fragments in the table above.
Conclusion
The mass spectrum of this compound is defined by a clear and predictable fragmentation pattern under electron ionization. The analysis hinges on two key aspects: the unmistakable M/M+2/M+4 isotopic cluster that confirms the elemental composition, and the dominant α-cleavage pathway that yields a stable acylium ion as the base peak. Subsequent loss of carbon monoxide provides further structural confirmation. By leveraging the principles outlined in this guide and adhering to the provided experimental protocol, researchers can confidently identify this compound and interpret its mass spectrum with a high degree of scientific rigor.
References
- Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL:[Link]
- Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL:[Link]
- Title: Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak Source: Sparkl URL:[Link]
- Title: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL:[Link]
- Title: Elements With More Abundant Heavy Isotopes Source: University of Colorado, Boulder URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
- Title: Interpretation of Mass Spectra Source: Shippensburg University URL:[Link]
- Title: Ethanone, 1-(4-bromophenyl)- Source: NIST WebBook URL:[Link]
- Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL:[Link]
- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Sam Houston St
- Title: Positive- And Negative-Ion Mass Spectrometry of Butyrophenones Source: PubMed URL:[Link]
- Title: Lecture 25 : Mass and Infrared Spectroscopies Source: NPTEL URL:[Link]
- Title: Mass spectra of acetophenone in the molecular ion region Source: ResearchG
- Title: Ethanone, 1-(4-chlorophenyl)- Source: NIST WebBook URL:[Link]
- Title: Ethanone, 1-(3-bromophenyl)- Source: NIST WebBook URL:[Link]
- Title: 1-(3-Bromo-5-chlorophenyl)ethanone Source: PubChem URL:[Link]
- Source: St.
- Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. asdlib.org [asdlib.org]
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
This guide provides a comprehensive technical overview for the synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and detailed characterization methods.
Executive Summary
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[1] This guide details its specific application in the acylation of 1-bromo-2-chlorobenzene to produce this compound. We will explore the underlying principles of electrophilic aromatic substitution, the critical role of the Lewis acid catalyst, the directing effects of the halogen substituents, and the practical considerations for a successful and reproducible synthesis. The methodology presented herein is designed to be a self-validating system, with clear guidance on reaction monitoring, work-up, purification, and product characterization.
The Chemistry of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2] It involves the addition of an acyl group to an aromatic ring, typically using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst.[3][4]
The Reaction Mechanism
The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[5][6] This ion is stabilized by resonance.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate, in this case, 1-bromo-2-chlorobenzene, acts as a nucleophile and attacks the acylium ion.[7] This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the aromaticity of the ring.[2]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[7] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice the catalyst becomes complexed with the ketone product.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Regioselectivity in the Acylation of 1-Bromo-2-chlorobenzene
The directing effects of the substituents on the aromatic ring are crucial in determining the position of acylation. Both bromine and chlorine are ortho-, para-directing deactivators. However, the inductive electron-withdrawing effect of halogens deactivates the ring towards electrophilic attack.[9] In the case of 1-bromo-2-chlorobenzene, the incoming acyl group will preferentially add to the position that is least sterically hindered and electronically favored. The primary product formed is this compound, with the acetyl group adding at the para-position relative to the chlorine atom and meta- to the bromine atom.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 g | 0.052 |
| Acetyl chloride | 78.50 | 4.5 g (4.1 mL) | 0.057 |
| Anhydrous Aluminum Chloride | 133.34 | 8.0 g | 0.060 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Concentrated HCl | - | 20 mL | - |
| Ice | - | 100 g | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | 5 g | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.[10]
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (8.0 g) and anhydrous dichloromethane (50 mL). Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of 1-bromo-2-chlorobenzene (10.0 g) and acetyl chloride (4.5 g) in anhydrous dichloromethane (50 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C.[11] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[11] Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Caption: Workflow for the Synthesis and Purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not widely available, requires experimental determination |
| Boiling Point | Data not widely available, requires experimental determination |
Safety and Handling
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Acetyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
1-Bromo-2-chlorobenzene is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
The reaction generates HCl gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood with a proper gas trap.[10]
Conclusion
The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene is an effective method for the synthesis of this compound. This guide provides a robust and detailed protocol, grounded in the fundamental principles of organic chemistry. By understanding the reaction mechanism, regioselectivity, and proper experimental techniques, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
- Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- Chemguide. Friedel-Crafts acylation of benzene.
- ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Department Chemie und Biologie. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
- Friedel-Crafts Acetylation of Bromobenzene.
- umich.edu. Experiment 1: Friedel-Crafts Acylation.
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alexandonian.com [alexandonian.com]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. websites.umich.edu [websites.umich.edu]
- 12. maths.tcd.ie [maths.tcd.ie]
starting materials for 1-(3-Bromo-4-chlorophenyl)ethanone synthesis
An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone: Starting Materials and Synthetic Strategies
Abstract
This compound is a key substituted aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its molecular architecture, featuring bromine and chlorine atoms on the phenyl ring, provides multiple sites for further functionalization, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, with a primary focus on the industry-standard Friedel-Crafts acylation. Alternative strategies, including pathways originating from 3-bromo-4-chlorobenzoic acid, are also explored. The guide is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and an analysis of the chemical principles governing the selection of starting materials and reaction conditions.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound logically disconnects the acetyl group from the aromatic ring. This immediately suggests two primary synthetic strategies:
-
Electrophilic Aromatic Substitution: The most direct route involves installing the acetyl group onto a pre-functionalized 1-bromo-2-chlorobenzene ring. The Friedel-Crafts acylation is the preeminent reaction for this type of transformation.
-
Nucleophilic Acylation or Cross-Coupling: An alternative strategy involves starting with a benzene ring already possessing the correct bromo, chloro, and a carboxyl-equivalent functional group. This group, such as a carboxylic acid or an acyl chloride, can then be converted to the target ketone using organometallic reagents or modern cross-coupling techniques.
This guide will first detail the most common and industrially relevant method, the Friedel-Crafts acylation, before discussing alternative pathways that offer different advantages in specific research contexts.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction is the most direct and widely employed method for synthesizing this compound.
Principle and Mechanism
The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the halogen of the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is then attacked by the electron-rich π-system of the substituted benzene ring. Subsequent deprotonation of the resulting carbocation intermediate restores aromaticity and yields the final ketone product.[1] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product ketone is deactivated towards further substitution, which effectively prevents polysubstitution reactions.[1]
Starting Material and Regioselectivity
The logical starting material for this pathway is 1-bromo-2-chlorobenzene . The outcome of the acylation is dictated by the directing effects of the existing halogen substituents.
-
Chloro and Bromo Groups: Both are ortho-, para-directing substituents due to the ability of their lone pairs to stabilize the carbocation intermediate through resonance. However, they are also deactivating due to their inductive electron-withdrawing effects.
-
Steric Hindrance: The position between the two halogens (C6) is highly sterically hindered.
-
Directing Influence: The chloro group at C1 directs ortho (C2, C6) and para (C4). The bromo group at C2 directs ortho (C1, C3) and para (C5). The most favorable position for electrophilic attack is C4 (para to the chloro group) and C5 (meta to the chloro group). The position para to the chloro group (C4) is the most activated and sterically accessible, leading to the desired product, this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 1-bromo-2-chlorobenzene.
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Crushed ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the careful, portion-wise addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: 1-Bromo-2-chlorobenzene is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Acetyl chloride is added dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C. After the addition is complete, the reaction is allowed to stir at room temperature for several hours or until completion (monitored by TLC or GC).
-
Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[1]
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Summary: Key Reaction Parameters
| Parameter | Condition/Reagent | Rationale / Causality |
| Starting Material | 1-Bromo-2-chlorobenzene | Provides the required halogen substitution pattern on the aromatic ring. |
| Acylating Agent | Acetyl Chloride | Source of the electrophilic acylium ion for introducing the ethanone moiety. |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid required to generate the highly reactive acylium ion electrophile.[2] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that effectively dissolves reactants and facilitates the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at room temperature drives it to completion. |
| Work-up | Acidic Quench (HCl/Ice) | Decomposes the aluminum chloride-ketone complex to liberate the product.[1] |
Visualization: Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts acylation synthesis.
Alternative Synthetic Routes
While Friedel-Crafts acylation is dominant, alternative methods starting from different materials can be valuable, especially for avoiding issues with regioselectivity or for accessing diverse analogues.
Synthesis from 3-Bromo-4-chlorobenzoic Acid
This two-step approach begins with a commercially available carboxylic acid, 3-bromo-4-chlorobenzoic acid .[5][6] The strategy involves first activating the carboxylic acid and then reacting it with an organometallic reagent.
The carboxylic acid is converted into the more reactive acyl chloride. This is a standard transformation, typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting acyl chloride, 3-bromo-4-chlorobenzoyl chloride [7], can be converted to the ketone. The choice of organometallic reagent is critical.
-
Organocuprates (Gilman Reagents): Reagents like lithium dimethylcuprate ((CH₃)₂CuLi) are ideal. They are "softer" nucleophiles that react efficiently with highly reactive acyl chlorides but are generally unreactive towards the resulting ketone product.[8] This selectivity prevents the common problem of over-addition, which leads to tertiary alcohols.
-
Grignard and Organolithium Reagents: Standard Grignard (e.g., CH₃MgBr) or organolithium (e.g., CH₃Li) reagents are too reactive. They will attack the newly formed ketone, leading to a tertiary alcohol as the major byproduct after work-up.[8]
-
Suzuki Coupling: Modern palladium-catalyzed cross-coupling reactions provide a powerful alternative. The acyl chloride can be coupled with a methyl source, such as a methylboronic acid derivative, under Suzuki-Miyaura conditions to yield the ketone with high chemoselectivity.[9][10][11]
Visualization: Synthesis via Carboxylic Acid Pathway
Caption: Synthesis pathway from 3-bromo-4-chlorobenzoic acid.
Conclusion
The synthesis of this compound is most reliably and directly achieved via the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This method is robust, high-yielding, and relies on well-established chemical principles of electrophilic aromatic substitution. For scenarios where the starting material is 3-bromo-4-chlorobenzoic acid, a two-step sequence involving conversion to the acyl chloride followed by reaction with a soft organometallic nucleophile like an organocuprate presents a highly effective alternative. The choice of synthetic route ultimately depends on the availability of starting materials, desired scale, and the specific capabilities of the research or manufacturing environment.
References
- Title: One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling.
- Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Source: MDPI. URL:[Link]
- Title: Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
- Title: Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.
- Title: Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
- Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: Master Organic Chemistry. URL:[Link]
- Title: 3 bromo 4 chlorobenzoic acid. Source: Suzhou Yacoo Science Co., Ltd. URL:[Link]
- Title: friedel-crafts acylation of benzene. Source: Chemguide. URL:[Link]
- Title: Friedel-Crafts Acylation. Source: Organic Chemistry Portal. URL:[Link]
- Title: 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Source: Boston College. URL:[Link]
- Title: Conversion of Acid Chlorides to Ketones. Source: Chemistry Steps. URL:[Link]
- Title: 3-Bromo-4-chlorobenzoyl chloride. Source: Amerigo Scientific. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3 bromo 4 chlorobenzoic acid [yacooscience.com]
- 6. 3-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Bromo-4-chlorobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 8. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
electrophilic aromatic substitution to produce 1-(3-Bromo-4-chlorophenyl)ethanone
An In-depth Technical Guide to the Electrophilic Aromatic Substitution for the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable synthetic intermediate in the development of pharmaceutical compounds and fine chemicals. Its synthesis is a prime example of a regioselective electrophilic aromatic substitution (SEAr) on a deactivated aromatic ring. This guide provides a comprehensive overview of the strategic considerations, mechanistic principles, and a detailed experimental protocol for the preparation of this target molecule. By elucidating the causality behind the chosen synthetic route and experimental parameters, this document serves as a practical resource for chemists engaged in complex organic synthesis.
Introduction to Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. In these reactions, an electrophile (E⁺) replaces a hydrogen atom on the aromatic system.[1] The overall transformation preserves the highly stable aromatic core. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
The success of an SEAr reaction, particularly its rate and regioselectivity, is profoundly influenced by the electronic properties of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating, and as ortho/para or meta directors, based on their ability to donate or withdraw electron density.[1]
Strategic Synthesis Analysis
Retrosynthetic Approach
The most logical disconnection for this compound involves severing the C-Br bond, identifying a brominating agent as the bromine source and 4-chloroacetophenone as the starting material. This approach is favored due to the commercial availability and stability of 4-chloroacetophenone.
Evaluation of Synthetic Pathways
Two primary electrophilic substitution strategies can be envisioned for the synthesis of this compound:
-
Route A: Bromination of 4-Chloroacetophenone: This involves the direct bromination of the pre-existing acetophenone derivative. The key challenge and point of interest in this route is controlling the regioselectivity based on the directing effects of the two substituents.
-
Route B: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene: This route would involve introducing the acetyl group to a pre-halogenated benzene ring.[2][3] While feasible, predicting the major product from the acylation of 1-bromo-2-chlorobenzene is more complex due to competing directing effects of the two halogens and potential steric hindrance.
This guide will focus on Route A , as it offers a more predictable and direct pathway to the desired product based on a fundamental analysis of substituent effects.
Causality of Regioselectivity
The successful synthesis hinges on the directing effects of the chloro and acetyl groups on the 4-chloroacetophenone ring.
-
Acetyl Group (-COCH₃): This is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director .[4] Therefore, it directs the incoming electrophile to positions 3 and 5.
-
Chloro Group (-Cl): As a halogen, chlorine exhibits a dual electronic effect. It is deactivating due to its strong negative inductive effect (-I), pulling electron density from the ring. However, it is an ortho, para-director because its lone pairs can donate electron density into the ring through a positive resonance effect (+M).[5] The resonance effect, which stabilizes the arenium ion intermediate, is most effective at the ortho and para positions.
In 4-chloroacetophenone, the para position relative to the chlorine atom is occupied by the acetyl group. The ortho positions are 3 and 5. Critically, the meta-directing influence of the acetyl group and the ortho-directing influence of the chloro group converge on the same positions: C3 and C5 . This concordance of directing effects strongly favors the bromination at one of these equivalent positions, leading to the selective formation of this compound.
Detailed Experimental Protocol: Bromination of 4-Chloroacetophenone
This protocol is a self-validating system, designed for clarity and reproducibility. The causality for key steps is explained to enhance understanding and troubleshooting.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Rationale / Comments |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 10.0 g | 0.0647 | Starting Material |
| Iron (III) Bromide | FeBr₃ | 295.56 | 0.57 g | 0.0019 | Lewis acid catalyst; must be anhydrous. |
| Bromine | Br₂ | 159.81 | 10.9 g (3.5 mL) | 0.0680 | Brominating agent (1.05 eq). A slight excess ensures complete reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | ~5 g | - | Used as a 10% aqueous solution to quench unreacted bromine. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~10 g | - | Used as a saturated aqueous solution to neutralize acidic byproducts (HBr). |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5 g | - | Drying agent for the organic phase. |
| Ethanol / Hexanes | - | - | As needed | - | Solvents for recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HBr), add 4-chloroacetophenone (10.0 g) and anhydrous dichloromethane (100 mL). Stir until all solid has dissolved.
-
Catalyst Addition: Add anhydrous iron (III) bromide (0.57 g) to the flask. Stir the mixture.
-
Bromine Addition: Dissolve bromine (10.9 g) in a small amount of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature at or slightly above room temperature using a water bath if necessary. HBr gas will evolve.
-
Causality: The FeBr₃ catalyst polarizes the Br₂ molecule, creating a potent electrophilic bromine species (Br⁺δ---Br⁻δ---FeBr₃) required to attack the deactivated aromatic ring.[1]
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Add 10% aqueous sodium bisulfite solution dropwise with stirring until the red-brown color of excess bromine disappears.[6]
-
Causality: Sodium bisulfite reduces residual Br₂ to colorless Br⁻, preventing further reaction and simplifying purification.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Neutralization: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize HBr) and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to afford this compound as a crystalline solid.[6]
Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₈H₆BrClO |
| Molar Mass | 233.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 93-96 °C (literature value)[7] |
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Simplified mechanism for electrophilic aromatic bromination.
Experimental Workflow
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safe Handling of 1-(3-Bromo-4-chlorophenyl)ethanone
Foreword: A Proactive Stance on the Safety of Novel Intermediates
In the fast-paced landscape of drug discovery and development, the synthesis and utilization of novel chemical intermediates are paramount. 1-(3-Bromo-4-chlorophenyl)ethanone, a halogenated acetophenone derivative, represents a key building block in the creation of more complex pharmaceutical agents. However, its utility is intrinsically linked to our ability to handle it with the foresight and respect its chemical nature demands. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive framework for the safe handling of this compound. We will delve into not just the "what" but the "why" of safety protocols, fostering a culture of proactive risk mitigation and scientific integrity.
Compound Identification and Hazard Profile
A thorough understanding of a compound's identity and inherent hazards is the bedrock of safe laboratory practice.
1.1. Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively published, we can aggregate information from various sources and draw logical inferences from structurally similar compounds.
| Property | Value/Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Bromo-4-chloroacetophenone | [1][2] |
| CAS Number | 54826-14-1 | [3] |
| Molecular Formula | C₈H₆BrClO | [3] |
| Molecular Weight | 233.49 g/mol | [2][4] |
| Appearance | Presumed to be a solid, based on similar acetophenones | N/A |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Likely soluble in organic solvents | N/A |
1.2. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with a chemical. For this compound, the following classifications have been reported[1][2][4]:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
These classifications dictate the necessary precautions for handling this compound. The presence of bromine and chlorine atoms on the aromatic ring can influence the compound's reactivity and toxicological profile, warranting a cautious approach.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of chemical safety lies in a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous material. For this compound, the following are essential:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, PPE is crucial for protecting against direct contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, addressing the serious eye irritation hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, mitigating the skin irritation hazard. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | Protects the skin on the arms and body from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in the event of a spill. | Protects against the inhalation of dust or vapors, addressing the respiratory irritation hazard. |
Safe Handling and Operational Protocols
A meticulous and well-rehearsed workflow is paramount to minimizing the risk of exposure.
3.1. General Handling Precautions
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.
-
Prevent Contact: Avoid all contact with skin, eyes, and clothing.
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Labeling: Ensure all containers are clearly and accurately labeled.
3.2. Step-by-Step Handling Procedure
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
4.1. Exposure Scenarios
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
4.2. Spill Response
Caption: A step-by-step procedure for responding to a spill of this compound.
Storage and Disposal: A Cradle-to-Grave Approach
The responsibility for chemical safety extends beyond its immediate use to its proper storage and ultimate disposal.
5.1. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be clearly marked with the appropriate hazard warnings.
5.2. Disposal
As a halogenated organic compound, this compound requires special disposal procedures. Halogenated organic waste should not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal[6][7].
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Accumulation: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Toxicological and Ecological Information: Acknowledging Data Gaps
A comprehensive review of available safety data sheets indicates a significant lack of specific toxicological and ecological data for this compound[1][3].
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no available data to assess these endpoints.
-
Ecotoxicity: No data is available on the effects of this compound on aquatic or terrestrial organisms[1][3].
In the absence of this data, the precautionary principle must be applied. It should be assumed that this compound may have significant toxicological and ecological effects, and all handling and disposal procedures should reflect this conservative approach.
Conclusion: A Commitment to a Culture of Safety
The safe and effective use of this compound in research and development is contingent upon a deep-seated commitment to a culture of safety. This guide provides a robust framework for handling this compound, but it is the responsibility of every scientist to apply these principles diligently. By understanding the known and potential hazards, implementing rigorous controls, and preparing for unforeseen events, we can unlock the scientific potential of this and other novel intermediates while upholding our primary responsibility to protect ourselves, our colleagues, and the environment.
References
- MasterMover. (n.d.). Managing Safe Material Handling in Pharmaceutical Manufacturing.
- ChargePoint Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Safety First: Handling and Precautions for Chemical Intermediates.
- Gesher. (n.d.). Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing.
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Pharmko. (2025, September 3). Safe handling of sterile compounds.
- HazMat Tool. (n.d.). Emergency Response Guide No. 160 for HALOGENATED SOLVENTS.
- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
- Study.com. (n.d.). Safety Regulations for Storing, Handling & Disposing of Pharmaceuticals.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2).
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. NIOSH.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Centers for Disease Control and Prevention. (1978, June). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
- Stenutz. (n.d.). 1-(3-chlorophenyl)ethanone.
- Pharos. (n.d.). Ethanone, 1-(3-bromo-4-fluorophenyl)-.
- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone.
- Centers for Disease Control and Prevention. (1978, June). Occupational Exposure to Ketones (78-173). NIOSH.
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. NIOSH.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromo-4-chlorophenyl)ethanone
Preamble: Strategic C-C Bond Formation in Complex Arenas
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile methodology for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of biaryl and heteroaryl scaffolds is a cornerstone of molecular design.[2][3][4][5] This guide focuses on a substrate of particular interest to drug development professionals: 1-(3-Bromo-4-chlorophenyl)ethanone. This molecule presents a unique challenge and opportunity due to the presence of two distinct halogen atoms—bromine and chlorine—on the same aromatic ring.
The strategic value of this substrate lies in the potential for chemoselective coupling . By exploiting the inherent difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, chemists can selectively functionalize the C-3 position while leaving the C-4 chloro-substituent intact for subsequent transformations. This application note provides a deep dive into the mechanistic underpinnings, key reaction parameters, and a field-proven protocol for achieving high selectivity and yield in the Suzuki coupling of this valuable building block.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount to mastering the Suzuki-Miyaura reaction, as every parameter—catalyst, ligand, base, and solvent—is chosen to optimize one or more of its fundamental steps. The reaction proceeds through a sequence of three key transformations involving a palladium catalyst.[6][7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[6][9] For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that oxidative addition will occur preferentially at the bromide position.[6][10]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7][11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][9]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Causality of Experimental Choices: A Scientist's Perspective
Achieving high yield and, crucially, high chemoselectivity requires a rational selection of reagents and conditions. Each component plays a distinct and synergistic role.
| Parameter | Common Choices | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(II) sources like Pd(OAc)₂ are air-stable and cost-effective but require in situ reduction to the active Pd(0) state, often by a phosphine ligand.[9] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ offer direct access to the active catalyst. Buchwald precatalysts are designed for high activity and stability, enabling lower catalyst loadings.[2] |
| Ligand | PPh₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos) | The ligand stabilizes the palladium center and modulates its reactivity. For achieving C-Br vs. C-Cl selectivity, a less reactive catalyst system is often preferred to avoid competitive oxidative addition at the C-Cl bond. PPh₃ is a standard choice. For more challenging couplings, bulky, electron-rich Buchwald ligands are highly effective as they accelerate both oxidative addition and reductive elimination.[13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic acid for transmetalation.[11][12] K₃PO₄ is a stronger base than K₂CO₃ and is often effective for less reactive boronic acids. Cs₂CO₃ offers high solubility in organic solvents. The choice must also consider the stability of the substrate; the acetyl group on our substrate is stable to these common inorganic bases. |
| Solvent System | Toluene, 1,4-Dioxane, THF, often with Water | A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is highly effective.[7] The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, allowing the crucial boronate complex to form at the interface. Anhydrous conditions can also be used, particularly with highly soluble bases like Cs₂CO₃ or when using boronic esters to prevent protodeboronation.[9] |
| Temperature | 80 - 110 °C | The reaction requires thermal energy to overcome the activation barrier of the oxidative addition step. However, excessive temperature can decrease selectivity by providing enough energy to initiate oxidative addition at the stronger C-Cl bond. A temperature range of 90-100 °C is typically a good starting point to ensure a reasonable reaction rate while maintaining selectivity.[15] |
Experimental Workflow and Protocol
General Workflow
The successful execution of the chemoselective Suzuki coupling follows a systematic workflow designed to ensure an inert atmosphere and optimal reaction conditions.
Caption: A standard workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Protocol: Synthesis of 1-(4-Chloro-3-(4-methoxyphenyl)phenyl)ethanone
This protocol provides a reliable starting point for the selective coupling at the C-3 position. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate (for workup)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 233.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and Triphenylphosphine (10.5 mg, 0.04 mmol). Via syringe, add 1,4-Dioxane (5 mL) and degassed water (1 mL).
-
Degassing: Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly degassed.[15]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[15]
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Troubleshooting Common Issues
Even robust reactions can encounter pitfalls. This section addresses common problems and provides logical solutions based on mechanistic principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) not generated or catalyst poisoned by oxygen.[10][12] Poor Base/Solvent Choice: Base is not strong enough or is insoluble.[12] | Ensure all reagents are pure and solvents are rigorously degassed. Use a different precatalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos). Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | Primarily caused by the presence of oxygen, which can facilitate a separate catalytic cycle leading to Ar'-Ar' formation.[12] | Rigorously deoxygenate the reaction mixture and solvents before adding the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction. |
| Dehalogenation (C-Br → C-H) | High temperatures or certain bases/impurities acting as a hydride source can lead to the reduction of the aryl bromide.[10][12] | Lower the reaction temperature. Screen different bases (K₃PO₄ is often a good choice). Ensure solvents are pure. |
| Loss of Chemoselectivity | Overly Active Catalyst: A highly reactive catalyst system (e.g., with very electron-rich ligands) can overcome the activation barrier for C-Cl insertion. High Temperature: Excessive heat can promote the less favorable C-Cl bond activation.[15] | Use a less active ligand like PPh₃. If using a Buchwald-type ligand, consider one that is less electron-rich. Reduce the reaction temperature and accept a potentially longer reaction time to preserve selectivity. |
| Protodeboronation | The boronic acid is cleaved to its corresponding arene (Ar'-H) before it can transmetalate. This is often an issue with electron-rich or certain heteroaryl boronic acids, especially in the presence of water. | Use the corresponding boronic acid pinacol ester, which is more stable.[9] Alternatively, run the reaction under anhydrous conditions with a soluble base like Cs₂CO₃. |
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a prime example of how a deep understanding of reaction mechanisms and parameters can be leveraged to achieve sophisticated molecular construction. By carefully tuning the catalyst, ligand, base, and temperature, researchers can selectively functionalize the more labile C-Br bond, producing valuable 1-(3-aryl-4-chlorophenyl)ethanone intermediates. These products serve as versatile platforms for further diversification in drug discovery programs, making this protocol an essential tool in the modern medicinal chemist's arsenal.[16][17]
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with Alkylboronic Acids. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Journal of Chemical Education.
- Buchwald, S. L., et al. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction.
- Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Marion, N., & Nolan, S. P. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (2006).
- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (2022). Suzuki-Miyaura cross-coupling. (a)
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.
- BenchChem. (2025). Effect of base and solvent on Suzuki coupling with bromoquinolines. BenchChem.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central.
- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- ResearchGate. (2021).
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- ResearchGate. (2023).
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem.
- ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-(4-Amino-3-bromo-phenyl)-ethanone. BenchChem.
- Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone. BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Grignard Reaction of 1-(3-Bromo-4-chlorophenyl)ethanone for the Synthesis of Tertiary Alcohols
Introduction: Strategic C-C Bond Formation in Dihaloaryl Scaffolds
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This application note delves into the specific application of the Grignard reaction to 1-(3-bromo-4-chlorophenyl)ethanone, a dihalogenated aromatic ketone. This substrate presents an interesting case of chemoselectivity, where the differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to achieve selective Grignard reagent formation. The resulting tertiary alcohol is a valuable intermediate in medicinal chemistry and materials science, offering multiple points for further functionalization.
This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and critical insights for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Mechanistic Insights: Chemoselectivity and Nucleophilic Addition
The overall transformation involves two key stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to a ketone.
1. Formation of the Aryl Grignard Reagent: A Case of Chemoselectivity
The synthesis of the Grignard reagent from this compound leverages the differential reactivity of carbon-halogen bonds towards magnesium metal. The C-Br bond is weaker and more easily cleaved than the C-Cl bond, leading to a higher activation energy for magnesium insertion at the C-Cl position.[3][4] Consequently, magnesium will preferentially undergo oxidative insertion into the C-Br bond, yielding the corresponding arylmagnesium bromide.[4] This chemoselectivity is a critical aspect of this reaction, allowing for the targeted formation of the organometallic species at the 3-position of the phenyl ring.
The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[5][6] The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is essential as it stabilizes the Grignard reagent through coordination.[7]
2. Nucleophilic Addition to a Ketone
Once formed, the aryl Grignard reagent acts as a potent carbon nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it highly reactive towards electrophilic centers.[8][9] In the second stage of the synthesis, this nucleophilic carbon attacks the electrophilic carbonyl carbon of a ketone (for the purpose of this protocol, we will use acetone as an example).[10][11] This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[7][12]
A subsequent acidic workup is required to protonate the alkoxide, yielding the final tertiary alcohol product.[13] A saturated aqueous solution of ammonium chloride is commonly used for this purpose as it is acidic enough to protonate the alkoxide but mild enough to avoid potential side reactions.[12]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from reagent preparation to product isolation.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. why does Mg chose C-Br bond over C-Cl bond in the prep of grignard re - askIITians [askiitians.com]
- 5. britthipple.com [britthipple.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. carbonyl addition [employees.csbsju.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(3-Bromo-4-chlorophenyl)ethanone
Introduction: The Versatility of a Halogenated Phenylethanone Building Block
1-(3-Bromo-4-chlorophenyl)ethanone is a readily available and highly versatile starting material in modern synthetic organic chemistry. Its unique substitution pattern, featuring both bromo and chloro groups on the phenyl ring, offers distinct reactivity points for subsequent functionalization. The presence of the ethanone moiety provides a reactive handle for a multitude of classical and contemporary chemical transformations. This guide provides detailed protocols and mechanistic insights for leveraging this building block to construct medicinally relevant heterocyclic scaffolds, including thiazoles, pyrimidines, and aminothiophenes. The methodologies described herein are designed to be robust, reproducible, and adaptable for library synthesis in drug discovery campaigns.
Part 1: Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, a privileged scaffold found in numerous FDA-approved drugs such as the anti-inflammatory Meloxicam and the anticancer agent Epothilone.[1] The classical route involves the condensation of an α-haloketone with a thioamide.[2][3][4] This protocol first details the necessary α-bromination of the starting material, followed by the cyclization step.
Causality Behind Experimental Choices:
-
α-Bromination: The methyl group of the ethanone is activated for halogenation due to the electron-withdrawing nature of the carbonyl group. Using bromine in acetic acid is a standard and effective method for selective mono-bromination at the α-position.
-
Cyclization: The reaction with thiourea proceeds via an initial S-alkylation (an SN2 reaction), which is highly favorable between the soft nucleophilic sulfur of thiourea and the electrophilic α-bromocarbonyl.[5][6] The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable, aromatic thiazole ring.[5]
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the two-step Hantzsch synthesis of a 2-aminothiazole derivative.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone (α-Haloketone Intermediate)
-
To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per 1 g of starting material), add elemental bromine (1.05 eq) dropwise at room temperature with constant stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture slowly into ice-cold water (50 mL).
-
The crude product will precipitate as a solid. Filter the solid using a Buchner funnel, wash thoroughly with cold water to remove acetic acid, and then with a cold 5% sodium thiosulfate solution to quench any unreacted bromine.
-
Dry the solid under vacuum. The product is often sufficiently pure for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole
-
In a round-bottom flask, dissolve the crude 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone (1.0 eq) in ethanol (10 mL per 1 g).
-
Add thiourea (1.2 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.[6] The progress can be monitored by TLC.
-
After cooling to room temperature, the thiazole product often precipitates as its hydrobromide salt.[5]
-
Pour the mixture into a beaker containing cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate or 5% sodium carbonate until the pH is ~8.[6]
-
The neutral thiazole product will precipitate. Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
| Compound | Starting Material | Reagents | Typical Yield |
| 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | Thiourea, Ethanol | 85-95% |
Part 2: Synthesis of Polysubstituted 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction that provides rapid access to highly functionalized 2-aminothiophenes from simple starting materials.[7][8] These thiophene derivatives are key intermediates for agrochemicals and a variety of pharmacologically active compounds, including pan-serotype dengue virus inhibitors and antipsychotic drugs.[9] The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[10]
Causality Behind Experimental Choices:
-
Multicomponent Strategy: This one-pot approach is highly atom-economical and efficient. It avoids the isolation of intermediates, saving time and resources.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate).[7] A mild organic base like morpholine or piperidine is typically sufficient to deprotonate the α-cyanoester without promoting self-condensation of the ketone.
-
Sulfur Addition and Cyclization: The elemental sulfur (S₈) is attacked by the enolate intermediate, leading to a thiolate which then undergoes intramolecular cyclization onto the nitrile group. Tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene.
Workflow for Gewald Aminothiophene Synthesis
Caption: One-pot workflow for the Gewald multi-component synthesis of a 2-aminothiophene.
Experimental Protocol
-
To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.1 eq) in ethanol (15 mL per 1 g of ketone), add morpholine (0.5 eq) as a catalyst.
-
Stir the mixture at 50-60°C for 2-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide (perform in a well-ventilated fume hood).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. The product will usually precipitate as a solid.
-
Filter the solid, wash extensively with water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
| Product | Key Reagents | Catalyst | Typical Yield |
| Ethyl 2-amino-4-(3-bromo-4-chlorophenyl)-5-methylthiophene-3-carboxylate | Ethyl cyanoacetate, Sulfur | Morpholine | 75-85% |
Part 3: Synthesis of Pyrimidine Derivatives via Chalcone Intermediates
Pyrimidines are fundamental heterocyclic structures found in nucleic acids (cytosine, thymine, uracil) and a vast array of pharmaceuticals. Chalcones (α,β-unsaturated ketones) serve as excellent precursors for synthesizing pyrimidine rings.[11][12] This two-step synthesis first involves a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with urea or a related compound.[13][14]
Causality Behind Experimental Choices:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction creates the core α,β-unsaturated ketone structure. An aromatic aldehyde is used as the electrophilic partner, and the enolate of this compound acts as the nucleophile. A strong base like KOH is used to ensure complete enolate formation.[12]
-
Cyclization to Pyrimidine: The reaction of the chalcone with urea in the presence of a base proceeds through a Michael addition followed by intramolecular condensation and dehydration. This sequence efficiently constructs the six-membered dihydropyrimidinone ring, which can subsequently oxidize to the aromatic pyrimidine.
Workflow for Pyrimidine Synthesis
Caption: Two-step synthesis of pyrimidines via a chalcone intermediate.
Experimental Protocol
Step 1: Synthesis of (E)-1-(3-Bromo-4-chlorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)
-
Dissolve this compound (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in ethanol (20 mL).
-
To this solution, slowly add a 40% aqueous solution of potassium hydroxide (KOH) with constant stirring at room temperature.[13]
-
Continue stirring for 3-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Filter the precipitated chalcone, wash with water until neutral, and dry. Recrystallization from ethanol provides the pure product.
Step 2: Synthesis of 4,6-Disubstituted Pyrimidine
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea (1.5 eq) in ethanol (25 mL).
-
Add a 40% aqueous KOH solution (10 mL) and heat the mixture to reflux for 4-6 hours.[13]
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice and neutralize with dilute HCl.
-
The solid pyrimidine derivative will precipitate. Filter the product, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.
| Chalcone Intermediate | Pyrimidine Product | Key Reagents | Typical Yield |
| (E)-1-(3-Bromo-4-chlorophenyl)-3-phenylprop-2-en-1-one | 4-(3-Bromo-4-chlorophenyl)-6-phenylpyrimidin-2-ol | Benzaldehyde, Urea | 70-80% (overall) |
| (E)-1-(3-Bromo-4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-(3-Bromo-4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-ol | 4-Methoxybenzaldehyde, Urea | 75-85% (overall) |
References
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619.
- Polshettiwar, S. A., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 554-563.
- Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(5), 1481-1485.
- Gomha, S. M., et al. (2022). Thiophene bearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 435-442.
- Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 469-476.
- Wikipedia. (n.d.). Thiazole.
- Al-Masoudi, N. A. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1853359.
- Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08.
- Milkowski, W., et al. (1995). Synthesis of benzodiazepines. U.S. Patent No. 5,466,799. Washington, DC: U.S. Patent and Trademark Office.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
- Reddy, T. R., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21973-21981.
- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
- Wikipedia. (n.d.). Gewald reaction.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-245.
- Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 35(03), 325-330.
- Kulkarni, S. S., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-469.
- Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2841.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- The Organic Chemistry Tutor. (2023, November 15). Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry [Video]. YouTube.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. d-nb.info [d-nb.info]
- 10. m.youtube.com [m.youtube.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
Application Notes & Protocols for 1-(3-Bromo-4-chlorophenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
Abstract
1-(3-Bromo-4-chlorophenyl)ethanone (CAS No. 54826-14-1) is a halogenated aromatic ketone that serves as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring bromo, chloro, and acetyl groups on a benzene ring, offers multiple reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of its synthesis, purification, characterization, and application as a pharmaceutical intermediate. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into its utility in constructing active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of this compound
In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. The choice of starting materials and intermediates can dictate the feasibility, cost, and scalability of producing a target API. This compound is a prime example of a high-value intermediate. Its structure is pre-functionalized with three distinct handles for chemical modification:
-
The Ketone Carbonyl: Susceptible to a wide range of nucleophilic additions, reductions, and condensations.
-
The Aryl Bromide: A versatile functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1][2]
-
The α-Protons: The protons on the methyl group are acidic and can be removed to form an enolate, enabling α-functionalization reactions, such as halogenation or alkylation.
This multi-faceted reactivity allows chemists to build molecular complexity in a controlled and predictable manner, making it a valuable precursor for a variety of therapeutic agents.[3][]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54826-14-1 | [5] |
| Molecular Formula | C₈H₆BrClO | [6] |
| Molecular Weight | 233.49 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Generic Observation |
| Melting Point | Data not consistently available | |
| Boiling Point | ~310 °C | [7] |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[8] This electrophilic aromatic substitution reaction utilizes a Lewis acid to generate a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring.[9][10]
Causality of Experimental Design
-
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the archetypal Lewis acid for this transformation. It coordinates strongly to the chlorine atom of acetyl chloride, polarizing the carbonyl bond and facilitating the formation of the highly reactive acylium ion (CH₃CO⁺). A stoichiometric amount is often required as AlCl₃ complexes with the product ketone, deactivating the catalyst.[10]
-
Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is used. It must be anhydrous, as water would hydrolyze the AlCl₃ catalyst and the acetyl chloride reagent.
-
Temperature Control: The initial reaction is performed at a low temperature (0-5 °C) to control the exothermic reaction between AlCl₃ and acetyl chloride and to prevent potential side reactions. The reaction is then allowed to warm to room temperature to drive the acylation to completion.
-
Regioselectivity: The directing effects of the bromo and chloro substituents on the benzene ring guide the incoming acyl group. Both are ortho-, para-directing but deactivating. The acylation occurs predominantly at the position para to the chlorine and meta to the bromine, which is the least sterically hindered and electronically favored position.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1-bromo-2-chlorobenzene (1.0 eq) and anhydrous DCM (approx. 5 mL per 1 g of starting material).
-
Catalyst Addition: With vigorous stirring, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is a critical step to ensure the success of subsequent reactions. A combination of spectroscopic and chromatographic techniques is essential.[11]
Diagram: Analytical Workflow
Caption: Logical workflow for the analytical characterization of the product.
Protocols for Characterization
A. ¹H NMR Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical shift, integration, and multiplicity of protons.
-
Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher instrument.
-
Expected Spectrum:
-
~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).
-
~7.6-8.1 ppm (multiplet, 3H): Aromatic protons. The specific pattern will be complex due to the substitution, but should integrate to three protons.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from any starting materials, by-products, or isomers.[12]
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. For example, start at 60% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Purity is calculated based on the area percentage of the main product peak.
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Analyze the sample via GC-MS or LC-MS using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Result: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, corresponding to the different isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The exact mass should correspond to C₈H₆BrClO.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (CDCl₃) | ~2.6 ppm (s, 3H), ~7.6-8.1 ppm (m, 3H) |
| ¹³C NMR | Chemical Shift (CDCl₃) | ~26 ppm (CH₃), ~120-140 ppm (aromatic C), ~195 ppm (C=O) |
| FT-IR | Wavenumber (cm⁻¹) | ~1680-1700 (C=O stretch), ~3000-3100 (Aromatic C-H stretch) |
| MS (EI) | m/z | Isotopic cluster around 232, 234, 236 corresponding to [C₈H₆BrClO]⁺ |
| HPLC | Purity | >98% (typical for a purified sample) |
Application in Downstream Synthesis
The true value of this compound lies in its utility for building more complex pharmaceutical scaffolds. A common and powerful strategy involves α-bromination of the ketone, which installs a second reactive handle, creating a highly versatile 1,2-dielectrophilic species.
Diagram: Key Reaction Pathways
Caption: Major synthetic transformations of the title compound.
Protocol: α-Bromination
This protocol describes the synthesis of 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone, a key precursor for many heterocyclic syntheses, such as the Hantzsch thiazole synthesis.
Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol double bond. Acetic acid serves as both the solvent and the acid catalyst.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 eq) dropwise with stirring, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the red-brown color of bromine has faded.
-
Precipitation: Pour the reaction mixture into a beaker of ice-water and stir. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine. The product can be further purified by recrystallization if necessary.[11]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.[13][14]
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[13]
| Pictogram | GHS Class | Hazard Statement |
| Acute toxicity - Oral, Category 4 | H302: Harmful if swallowed | |
| Skin irritation, Category 2 | H315: Causes skin irritation | |
| Eye irritation, Category 2 | H319: Causes serious eye irritation | |
| STOT - Single Exposure, Category 3 | H335: May cause respiratory irritation |
Handling and PPE Protocol
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a strategically important and versatile intermediate in the synthesis of pharmaceuticals. Its well-defined reactivity allows for its incorporation into complex molecular architectures through a variety of established chemical transformations. The protocols and data presented in this guide provide researchers and drug development professionals with a comprehensive framework for the synthesis, characterization, and safe handling of this key building block, facilitating the advancement of innovative therapeutic agents.
References
- This compound Safety Data Sheets. Echemi. [URL: https://www.echemi.com/products/pid213038-1-3-bromo-4-chlorophenyl-ethanone.html]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8470356_EN.htm]
- 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6) SDS. Guidechem. [URL: https://www.guidechem.com/products/3114-31-6.html]
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
- This compound | 54826-14-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8470356.htm]
- SAFETY DATA SHEET - 4'-Bromoacetophenone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b56404]
- Friedel-Crafts Acetylation of Bromobenzene. The Student Room. [URL: https://www.thestudentroom.co.uk/showthread.php?t=1506507]
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem. [URL: https://www.benchchem.com/product/b1323261/technical-guide]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/synthesis-and-characterization-of-bromoclenbuterol-2161-0444-1000397.pdf]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]
- 1-(3-Bromo-5-chlorophenyl)ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-Bromo-5-chlorophenyl)ethanone]
- Friedel-Crafts acylation of benzene. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/elsub/fcacyl.html]
- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Ningbo Inno Pharmchem Co.,Ltd. [URL: https://www.inno-pharmchem.
- 2-Bromo-1-(3-chlorophenyl)ethanone. BLDpharm. [URL: https://www.bldpharm.com/products/41011-01-2.html]
- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [URL: https://www.inno-pharmchem.com/blog/the-essential-role-of-1-3-bromophenyl-ethanone-in-modern-organic-synthesis/]
- 1-(4-bromo-3-chlorophenyl)ethanone. Echemi. [URL: https://www.echemi.com/products/pd20160803-1-4-bromo-3-chlorophenyl-ethanone.html]
- 1-(3-BroMo-4-Methylphenyl)ethanone. ChemBK. [URL: https://www.chembk.com/en/chem/1-(3-BroMo-4-Methylphenyl)ethanone]
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [URL: https://www.researchgate.net/figure/i-2-Bromo-1-4-chlorophenyl-ethanone-or-2-chloro-1-2-4-dichlorophenyl-ethanone_fig1_356073715]
- 1-(3-Bromo-4-nitrophenyl)ethanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97b9f178]
- An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone. Benchchem. [URL: https://www.benchchem.com/product/b1324263/technical-guide]
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484139/]
- Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone Reactions. Benchchem. [URL: https://www.benchchem.com/product/b1324263/troubleshooting]
- Pharma API Intermediates. Pharma Noble. [URL: https://www.pharmanoble.
- 1-(3-Chlorophenyl)ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_ethanone]
- 4-bromoacetophenone. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v83p0131]
- 1-(3-Bromo-4-chlorophenyl)-1-pentanone. AOBChem USA. [URL: https://www.aobchem.com/product/1280786-92-6.html]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [URL: https://www.mdpi.com/1420-3049/22/9/1493]
- A Comparative Guide to the Isomeric Purity of 1-(4-Bromo-3-fluorophenyl)ethanone. Benchchem. [URL: https://www.benchchem.
- Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). ResearchGate. [URL: https://www.researchgate.net/figure/Figure-S15-1-H-NMR-spectrum-of-1-3-Chlorophenyl-ethanone-oxime-2h_fig15_271203022]
- The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/280080889_The_Synthesis_of_Active_Pharmaceutical_Ingredients_APIs_Using_Continuous_Flow_Chemistry]
- Application Notes and Protocols for the Analytical Characterization of 1-(4-Bromo-3-fluorophenyl)ethanone. Benchchem. [URL: https://www.benchchem.
- API Synthesis Intermediates & Raw Materials. BOC Sciences. [URL: https://www.bocsci.
- This compound Formula. Echemi. [URL: https://www.echemi.com/products/pid213038-1-3-bromo-4-chlorophenyl-ethanone.html]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. This compound | 54826-14-1 [chemicalbook.com]
- 6. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
Developing Novel Kinase Inhibitors from 1-(3-Bromo-4-chlorophenyl)ethanone: A Strategic Guide to Synthesis, Screening, and SAR Analysis
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the versatile starting material, 1-(3-bromo-4-chlorophenyl)ethanone, for the synthesis and development of novel kinase inhibitors. We present a strategic approach to building a focused library of potential inhibitors through robust synthetic protocols, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, we provide detailed protocols for the biological evaluation of these compounds, from initial in vitro biochemical screens to cell-based assays. Finally, we discuss how to perform a thorough structure-activity relationship (SAR) analysis to guide the optimization of lead compounds. This guide is intended to serve as a practical resource for the efficient discovery and development of next-generation kinase inhibitors.
Introduction
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes such as cell growth, proliferation, differentiation, and apoptosis. With over 500 members in the human kinome, this enzyme family is a rich source of therapeutic targets.[1] The aberrant activity of protein kinases is a common driver of many human diseases, most notably cancer.[2]
Small molecule kinase inhibitors that target the ATP-binding site of specific kinases have emerged as a highly successful class of therapeutic agents.[3] The design and synthesis of diverse chemical scaffolds are crucial for identifying potent and selective inhibitors.[4] this compound is a commercially available and versatile starting material for the synthesis of novel kinase inhibitors. Its key structural features include:
-
A Bromo Substituent: This provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl groups.[5][6]
-
A Chloro Substituent: While generally less reactive than bromine in cross-coupling reactions, the chloro group offers an additional site for diversification under specific catalytic conditions or can be retained as a key interaction moiety in the final inhibitor.
-
An Ethanone Group: The ketone functionality can serve as a hydrogen bond acceptor, a key feature in many kinase inhibitor pharmacophores, or it can be further modified to explore additional chemical space.
This application note will provide a detailed roadmap for leveraging these features to develop a library of potential kinase inhibitors, from initial synthesis to biological evaluation and lead optimization.
Part 1: Synthesis of a Focused Kinase Inhibitor Library
Strategic Approach
Our synthetic strategy is centered on a divergent approach, starting from this compound. The primary diversification will be achieved through a two-step sequence of palladium-catalyzed cross-coupling reactions. First, a Suzuki-Miyaura coupling will be employed to introduce a variety of aryl and heteroaryl groups at the 3-position (displacing the bromine). This will be followed by a Buchwald-Hartwig amination at the same position of a related starting material, 1-(4-amino-3-bromophenyl)ethanone, to introduce diverse amino scaffolds. This dual strategy allows for the rapid generation of a library of compounds with a wide range of chemical and structural diversity, which is essential for exploring the structure-activity relationship.
Caption: A high-level overview of the synthetic strategy.
Detailed Synthetic Protocols
Protocol 1.1: Suzuki-Miyaura Coupling for Aryl Diversification
This protocol describes the palladium-catalyzed coupling of this compound with various arylboronic acids to introduce diversity at the 3-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the reaction flask via syringe, followed by degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 1-(4-Chloro-3-phenylphenyl)ethanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Chloro-3-(4-methoxyphenyl)phenyl)ethanone | 82 |
| 3 | 3-Pyridinylboronic acid | 1-(4-Chloro-3-(pyridin-3-yl)phenyl)ethanone | 75 |
Protocol 1.2: Buchwald-Hartwig Amination for Introducing Amino Scaffolds
This protocol describes the palladium-catalyzed amination of 1-(4-amino-3-bromophenyl)ethanone with a variety of primary and secondary amines.
Materials:
-
1-(4-Amino-3-bromophenyl)ethanone
-
Amine (e.g., morpholine, piperidine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or glovebox, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1-(4-amino-3-bromophenyl)ethanone (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[7]
| Entry | Amine | Product | Hypothetical Yield (%) |
| 1 | Morpholine | 1-(4-Amino-3-(morpholin-4-yl)phenyl)ethanone | 90 |
| 2 | Piperidine | 1-(4-Amino-3-(piperidin-1-yl)phenyl)ethanone | 88 |
| 3 | Aniline | 1-(4-Amino-3-(phenylamino)phenyl)ethanone | 78 |
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.
Part 2: Biological Evaluation of the Kinase Inhibitor Library
Introduction to Kinase Screening
The biological evaluation of a kinase inhibitor library typically follows a hierarchical approach. Initial screening is performed using in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC50) against a panel of purified kinases.[8] Promising compounds are then advanced to cell-based assays to assess their activity in a more physiologically relevant context.[9][10]
Caption: A typical workflow for kinase inhibitor screening.
Protocol 2.1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 values of the synthesized compounds using a luminescence-based assay that measures ADP production, a direct indicator of kinase activity.[11]
Materials:
-
Purified kinase (e.g., EGFR, BRAF)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| Suzuki Product 1 | EGFR | 50 |
| Suzuki Product 2 | EGFR | 25 |
| Suzuki Product 3 | EGFR | >10,000 |
| Buchwald Product 1 | BRAF | 15 |
| Buchwald Product 2 | BRAF | 5 |
| Buchwald Product 3 | BRAF | 250 |
Protocol 2.2: Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)
This protocol assesses the ability of the most potent inhibitors to inhibit the phosphorylation of a downstream substrate in a cellular context, often analyzed by Western blotting.[12]
Materials:
-
Cancer cell line with a known dependency on the target kinase (e.g., A431 for EGFR, A375 for BRAF)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the downstream substrate, e.g., anti-ERK and anti-phospho-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO control for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Part 3: Structure-Activity Relationship (SAR) Analysis
Introduction to SAR
Structure-activity relationship (SAR) analysis is a critical component of drug discovery that aims to understand how the chemical structure of a compound influences its biological activity.[13][14] By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and guide the design of more potent and selective inhibitors.[15]
SAR Analysis of the Synthesized Library
-
For the Suzuki-derived EGFR inhibitors: The introduction of a 4-methoxyphenyl group (Product 2) resulted in a 2-fold increase in potency compared to the unsubstituted phenyl group (Product 1), suggesting that the methoxy group may be involved in a favorable interaction within the ATP-binding pocket. The lack of activity for the 3-pyridinyl analog (Product 3) indicates that a nitrogen atom at this position may be detrimental to binding.
-
For the Buchwald-derived BRAF inhibitors: The piperidine-containing compound (Product 2) was the most potent, suggesting that a basic nitrogen within a saturated ring is well-tolerated. The morpholine analog (Product 1) was also highly active, indicating that the oxygen atom is not detrimental. The lower potency of the aniline derivative (Product 3) may be due to the increased steric bulk or unfavorable electronic properties of the phenylamino group.
Caption: A simplified decision tree for the next round of synthesis.
Pharmacophore Modeling
Pharmacophore modeling can be used to rationalize the observed SAR and to guide the design of new inhibitors.[16][17] A pharmacophore model is a 3D representation of the key steric and electronic features required for biological activity. By aligning the most active compounds from our library, we can generate a pharmacophore model that can be used to virtually screen large compound databases for new potential inhibitors or to design novel structures with improved properties.[18]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic routes outlined in this application note, utilizing robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a clear path to generating a diverse library of potential inhibitors. The detailed protocols for biological evaluation and the framework for SAR analysis offer a comprehensive guide for researchers to efficiently identify and optimize lead compounds. By following the strategies presented herein, scientists in the field of drug discovery can accelerate their efforts to develop the next generation of targeted therapies for a wide range of diseases.
References
- Bara, T., & Kuttan, G. (2021). Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 64(15), 10875-10904. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- MDPI. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(13), 10987. [Link]
- ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. [Link]
- PubMed. (2011). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 17(10), 2587-2598. [Link]
- National Institutes of Health. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1028-1039. [Link]
- ACS Publications. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling, 63(17), 5434-5446. [Link]
- Taylor & Francis Online. (2021). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 39(10), 3567-3580. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
- ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Reaction Biology. (2022).
- bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
- ChemRxiv. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161748. [Link]
- National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-14. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- National Institutes of Health. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 281(19), 4321-4338. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- MDPI. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(21), 7249. [Link]
- PubMed. (2001). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 44(6), 857-871. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- PubMed. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(25), 5381-5393. [Link]
- PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone. [Link]
- PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
- ResearchGate. (2003). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. [Link]
- Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- PubMed. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 977-1001. [Link]
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. [Link]
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
- Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 1-(3-Bromo-4-chlorophenyl)ethanone
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-(3-Bromo-4-chlorophenyl)ethanone: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: Unlocking Molecular Complexity with a Dihalogenated Ketone
In the landscape of modern synthetic chemistry, the quest for molecular diversity and complexity is paramount, particularly in the fields of drug discovery and materials science. The strategic functionalization of aromatic scaffolds serves as a cornerstone of this endeavor. This compound is a deceptively simple starting material that offers a powerful platform for building intricate molecular architectures. Its true value lies in the differential reactivity of its two halogen substituents—a bromine atom and a chlorine atom—under palladium-catalyzed cross-coupling conditions.
This differential reactivity allows for programmed, site-selective reactions. The carbon-bromine (C-Br) bond is weaker and generally more reactive towards palladium catalysts than the more robust carbon-chlorine (C-Cl) bond.[1][2] This inherent chemoselectivity enables chemists to first functionalize the C-Br position under relatively mild conditions, leaving the C-Cl position intact for a subsequent, different transformation under more forcing conditions. This guide provides a detailed exploration of this principle, offering both the mechanistic rationale and field-proven protocols for leveraging this versatile building block.
The Mechanistic Cornerstone: Chemoselectivity in Oxidative Addition
The success of any palladium-catalyzed cross-coupling reaction hinges on a well-defined catalytic cycle. For dihalogenated substrates, the initial and most critical step is the oxidative addition of the palladium(0) catalyst to one of the carbon-halogen bonds. This step is almost always the selectivity-determining event, dictating which part of the molecule will react.[1][3][4]
The preference for the C-Br bond over the C-Cl bond is governed by several factors:
-
Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE than the C-Cl bond, making it energetically easier to break.[2]
-
Catalyst and Ligand Effects: While the inherent reactivity difference between C-Br and C-Cl provides a strong bias, the choice of palladium precursor and, most importantly, the ancillary ligand, can fine-tune or even alter this selectivity.[5][6] Electron-rich and sterically bulky ligands enhance the electron density on the palladium center, increasing its nucleophilicity and facilitating the oxidative addition step.[7][8]
The general catalytic cycle, which applies to most cross-coupling reactions discussed herein, is illustrated below. The selectivity for this compound is established in the first step (Oxidative Addition), where the Pd(0) complex preferentially inserts into the C-Br bond.
Caption: General Palladium Cross-Coupling Cycle.
Application Notes and Protocols: A Practical Guide
This section provides detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions, each tailored for the selective functionalization of the C-Br bond of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[9][10] It is celebrated for its mild reaction conditions and tolerance of a wide variety of functional groups.
Experimental Protocol: Synthesis of 1-(4-Chloro-3-phenylphenyl)ethanone
Caption: Suzuki-Miyaura Experimental Workflow.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (1.2 equiv) and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.2 M concentration of the aryl halide).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (2-5 mol%).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Scientist's Notes & Rationale
-
Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[11]
-
Base: Potassium carbonate is a moderately strong base sufficient to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species.[10] Cesium carbonate can be used for more challenging substrates.
-
Solvent System: The aqueous/organic mixture (e.g., dioxane/water or toluene/water) is essential for dissolving both the organic reagents and the inorganic base, allowing them to interact effectively.[9]
Data Summary: Suzuki-Miyaura Coupling Scope
| Coupling Partner (Ar-B(OH)₂) | Pd Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 90 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | 100 | 16 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 90 | 16 | 70-80 |
Heck-Mizoroki Coupling: C(sp²)–C(sp²) Vinylation
The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with excellent control of stereoselectivity, typically favoring the trans isomer.[12][13]
Experimental Protocol: Synthesis of 1-(4-Chloro-3-styrylphenyl)ethanone
Caption: Heck Coupling Experimental Workflow.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the base (Et₃N, 2.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4-5 mol%).
-
Solvent & Reagent Addition: Add anhydrous DMF (to ~0.3 M) followed by styrene (1.5 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Reaction: Heat the reaction to 100-120 °C. The reaction progress can be monitored by GC-MS or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Purification: After solvent removal, purify the residue by flash chromatography to obtain the trans-stilbene derivative.
Scientist's Notes & Rationale
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic system for the Heck reaction.[14] In some cases, phosphine-free conditions using just Pd(OAc)₂ can be effective, particularly with phase-transfer catalysts like TBAB.[14]
-
Base: The base (e.g., Et₃N) is crucial for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the H-X acid that is formed.[13]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively dissolve the reactants and catalyst components.
Data Summary: Heck Coupling Scope
| Alkene | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 110 | 18 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | 120 | 24 | 70-80 |
| 4-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 110 | 18 | 65-75 |
Sonogashira Coupling: C(sp²)–C(sp) Alkynylation
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[15] The classic protocol employs a dual-catalyst system of palladium and copper(I).[16][17]
Experimental Protocol: Synthesis of 1-(4-Chloro-3-(phenylethynyl)phenyl)ethanone
Sources
- 1. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 1-(3-Bromo-4-chlorophenyl)ethanone
Introduction
1-(3-Bromo-4-chlorophenyl)ethanone is a dihalogenated aromatic ketone of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two halogen substituents, bromine and chlorine, which allows for selective functionalization of the aromatic ring. The presence of the electron-withdrawing acetyl group activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction class that is fundamental for the construction of complex molecular architectures.[1][2] This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this substrate, with a focus on reaction conditions, mechanistic considerations, and detailed experimental protocols.
The strategic placement of the bromine and chlorine atoms, along with the activating acetyl group, presents an opportunity for regioselective substitution. Typically, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromine a better leaving group in many transition-metal-catalyzed cross-coupling reactions.[3] However, in the context of SNAr, the relative reactivity is also influenced by the position of the activating group and the nature of the nucleophile. The acetyl group, being a meta-director for electrophilic substitution, activates the ortho and para positions for nucleophilic attack.[4][5] In this compound, the chlorine is para to the acetyl group, while the bromine is meta. This positioning significantly enhances the reactivity of the chlorine atom towards SNAr.
This application note will delve into the key parameters governing these reactions, providing researchers, scientists, and drug development professionals with the necessary insights to effectively utilize this versatile building block.
Mechanistic Insights: The SNAr Pathway
Nucleophilic aromatic substitution on this compound predominantly proceeds via the SNAr mechanism, also known as the addition-elimination mechanism.[2] This pathway is distinct from SN1 and SN2 reactions observed in aliphatic systems.[4] The key steps of the SNAr mechanism are as follows:
-
Nucleophilic Attack: A potent nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group.[6] The presence of the electron-withdrawing acetyl group, particularly its para-relationship to the chlorine atom, makes this position highly electrophilic.
-
Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the acetyl group. This delocalization is a key stabilizing factor.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a halide ion.[7]
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[4] The stability of this intermediate is paramount to the reaction's success.
Regioselectivity: Chlorine vs. Bromine Substitution
The selective substitution of either the chlorine or bromine atom is a critical aspect of utilizing this compound.
-
SNAr Reactions: In classical SNAr reactions with strong nucleophiles (e.g., amines, alkoxides), the chlorine atom at the 4-position is preferentially substituted. This is because the acetyl group at the 1-position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the para-position.[1] The bromine atom at the 3-position is meta to the acetyl group, and thus, the resonance stabilization of the corresponding Meisenheimer complex is less effective.
-
Transition-Metal-Catalyzed Cross-Coupling: For reactions like the Buchwald-Hartwig amination or Ullmann condensation, which proceed through different mechanisms involving oxidative addition and reductive elimination, the bromine atom is generally more reactive due to the lower C-Br bond dissociation energy.[8][9] These reactions typically require a metal catalyst (e.g., palladium or copper) and a ligand.[10][11]
The choice of reaction conditions, therefore, dictates the site of substitution, enabling the synthesis of a diverse range of derivatives from a single starting material.
Key Reaction Parameters and Optimization
Successful nucleophilic substitution on this compound is contingent on the careful selection of several key parameters:
| Parameter | Influence on the Reaction | Recommended Conditions |
| Nucleophile | The strength and nature of the nucleophile are critical. Stronger nucleophiles generally lead to faster reaction rates. Primary and secondary amines, alkoxides, and thiolates are commonly used. | For amination, primary and secondary amines are effective. For ether synthesis, sodium or potassium alkoxides are suitable. |
| Solvent | The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[12][13] | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are excellent choices for SNAr reactions.[14] |
| Base | A base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) or to neutralize the acid formed during the reaction. | For amination with amine hydrochlorides, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used. For reactions with neutral amines, a stronger base like sodium tert-butoxide (NaOtBu) may be necessary in catalyzed reactions. |
| Temperature | Nucleophilic aromatic substitutions often require elevated temperatures to overcome the activation energy barrier. | Reaction temperatures typically range from 80 °C to 150 °C, depending on the reactivity of the nucleophile and the solvent used.[15] |
| Catalyst (for Cross-Coupling) | For substitution of the less reactive bromine atom, a transition metal catalyst is essential. Palladium and copper catalysts are the most common.[8][9] | For Buchwald-Hartwig amination, a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, RuPhos) is used. For Ullmann condensation, a copper source (e.g., CuI, Cu₂O) is employed, often with a ligand.[16] |
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution of Chlorine with an Amine (SNAr)
This protocol describes the selective substitution of the chlorine atom in this compound with a primary amine, yielding 1-(3-Bromo-4-aminophenyl)ethanone derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a sufficient volume of DMSO to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Reaction times typically range from 6 to 24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Bromine Substitution
This protocol details the selective substitution of the bromine atom in this compound with an amine, a reaction that typically yields 1-(3-amino-4-chlorophenyl)ethanone.[17]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Seal the vessel with a septum-containing cap.
-
Evacuate and backfill the vessel with inert gas three times.
-
Via syringe, add the anhydrous solvent (toluene or 1,4-dioxane), followed by the amine (1.2 equiv).[18]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[19]
-
Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 12 to 24 hours.[20]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Reaction Pathways and Workflows
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism for SNAr reactions.
Experimental Workflow for SNAr
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a valuable and versatile substrate for nucleophilic substitution reactions. The differential reactivity of the chlorine and bromine atoms, governed by the choice between SNAr and transition-metal-catalyzed conditions, allows for the selective synthesis of a wide array of functionalized aromatic compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively harness the synthetic potential of this important building block for applications in drug discovery and materials science.
References
- ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters.
- Wikipedia. (2024). Nucleophilic aromatic substitution.
- MDPI. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- YouTube. (2023). Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution.
- Wiley Online Library. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- Química Organica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Wikipedia. (2024). Ullmann condensation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Chemguide. (n.d.). halogenation of benzene and methylbenzene.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- National Institutes of Health. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions.
- PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
- YouTube. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups.
- Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1-(3-氨基-4-氯苯基)乙酮 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 1-(3-Bromo-4-chlorophenyl)ethanone in the Synthesis of Advanced Pyrazole Agrochemicals: Application Notes and Protocols
Introduction: The Architectural Significance of Halogenated Acetophenones in Agrochemical Design
In the landscape of modern crop protection, the synthesis of novel active ingredients with high efficacy, target specificity, and favorable environmental profiles is a paramount objective. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as foundational platforms for the construction of diverse and potent agrochemicals. 1-(3-Bromo-4-chlorophenyl)ethanone, a di-halogenated acetophenone, represents one such critical building block. Its strategic substitution pattern—a bromine atom and a chlorine atom on the phenyl ring—offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of heterocyclic compounds, most notably phenylpyrazole-based fungicides and insecticides.[1][2]
Phenylpyrazole insecticides, for instance, were developed to combat growing resistance to other chemical classes and are known to act as antagonists of GABA-gated chloride channels in insects.[1] The specific halogenation pattern on the phenyl ring of the starting material can significantly influence the biological activity of the final product, fine-tuning its interaction with the target site. This guide provides a comprehensive overview and detailed protocols for the utilization of this compound as a key intermediate in the synthesis of a target pyrazole with potential fungicidal properties.
Synthetic Strategy: A Two-Stage Approach to a Novel Pyrazole Fungicide
The most direct and widely adopted pathway for constructing the pyrazole core from an acetophenone derivative involves a two-stage process.[3][4] First, the acetophenone is converted into a 1,3-dicarbonyl equivalent. Second, this intermediate undergoes a cyclocondensation reaction with a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[5][6][7][8]
While the traditional Claisen condensation can be used to form a 1,3-diketone, an alternative and often more regioselective method involves the formation of an enaminone. Enaminones are versatile intermediates that are considered vinylogous amides and equivalents of 1,3-dicarbonyl compounds.[9][10][11] They can be readily synthesized by reacting a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA).[9][12][13] This enaminone intermediate can then be efficiently cyclized with hydrazine to yield the target pyrazole.[14][15][16]
This guide will detail the synthesis of 5-(3-Bromo-4-chlorophenyl)-1H-pyrazole , a novel compound with strong potential for fungicidal activity based on structure-activity relationships of similar pyrazole derivatives.[17][18][19]
Stage 1: Synthesis of the Enaminone Intermediate
Application Note: From Ketone to a Versatile 1,3-Dicarbonyl Synthon
The first critical step is the conversion of this compound into a reactive intermediate suitable for pyrazole ring formation. The reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a highly efficient method for this transformation. The reaction proceeds by the nucleophilic attack of the enolate of the ketone on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol. The resulting product, (E)-1-(3-bromo-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, is a stable, crystalline solid that serves as an activated and versatile 1,3-dicarbonyl equivalent for the subsequent cyclization step.[9][10][12]
The choice of DMFDMA offers several advantages over a classical Claisen condensation:
-
Mild Reaction Conditions: The reaction typically proceeds under gentle heating, avoiding the need for strong bases like sodium ethoxide or sodium hydride.[20][21]
-
High Regioselectivity: The reaction selectively occurs at the methyl group of the acetophenone, preventing potential side reactions.
-
Versatility: Enaminones are excellent building blocks for a variety of heterocyclic systems, not just pyrazoles.[11][22][23][24]
Protocol 1: Synthesis of (E)-1-(3-Bromo-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₈H₆BrClO | 233.49 | 10.0 | 2.33 g |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 | 12.0 | 1.43 g (1.61 mL) |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 20 mL |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.33 g, 10.0 mmol) and anhydrous toluene (20 mL).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (1.61 mL, 12.0 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (disappearance of the starting ketone spot on TLC), cool the mixture to room temperature.
-
Isolation: The product will typically crystallize out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure using a rotary evaporator until precipitation begins. Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and air-dry to obtain (E)-1-(3-Bromo-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a crystalline solid.
Stage 2: Knorr Pyrazole Synthesis via Cyclocondensation
Application Note: Constructing the Bioactive Pyrazole Core
The second stage involves the cyclocondensation of the enaminone intermediate with hydrazine. This reaction is a cornerstone of heterocyclic chemistry for synthesizing pyrazoles.[5][7][25] The mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on the β-carbon of the enaminone, leading to the displacement of the dimethylamino group. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the stable, aromatic pyrazole ring.[15]
Using hydrazine hydrate in a protic solvent like ethanol, often with a catalytic amount of acid, facilitates the reaction. The resulting 5-(3-Bromo-4-chlorophenyl)-1H-pyrazole retains the crucial halogenated phenyl moiety, which is anticipated to be a key pharmacophore for its fungicidal activity.
Protocol 2: Synthesis of 5-(3-Bromo-4-chlorophenyl)-1H-pyrazole
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (E)-1-(3-Bromo-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | C₁₁H₁₁BrClNO | 288.57 | 5.0 | 1.44 g |
| Hydrazine hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 7.5 | ~0.37 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 15 mL |
| Glacial Acetic Acid (catalyst) | CH₃COOH | 60.05 | - | 3-4 drops |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the enaminone intermediate (1.44 g, 5.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (~0.37 mL, 7.5 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC (disappearance of the enaminone spot).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with a saturated brine solution (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-(3-Bromo-4-chlorophenyl)-1H-pyrazole.
Visualization of the Synthetic Workflow
Diagram 1: Overall Synthetic Pathway
Caption: Workflow for the synthesis of the target pyrazole agrochemical.
Diagram 2: Mechanism of Knorr Pyrazole Synthesis from Enaminone
Caption: Key mechanistic steps in the pyrazole ring formation.
Anticipated Agrochemical Activity
The synthesized compound, 5-(3-Bromo-4-chlorophenyl)-1H-pyrazole, is a novel molecule. However, based on extensive research on structurally related compounds, a strong fungicidal activity can be anticipated. Pyrazole derivatives are a significant class of fungicides, and the presence of a halogenated phenyl ring at the 5-position is a common feature in many commercially successful products.[19] Studies on other 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated potent in vitro antifungal activity against various pathogenic fungi.[17][18][26] The specific 3-bromo-4-chloro substitution pattern on the phenyl ring is expected to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate fungal cell membranes and interact with its biological target. Further biological screening against a panel of plant pathogenic fungi would be required to quantify its efficacy and determine its specific mode of action.
Conclusion
This compound is a strategically important starting material in agrochemical research. The protocols detailed in this guide provide a robust and scientifically grounded pathway for its conversion into a novel pyrazole derivative with high potential for fungicidal activity. The two-stage synthesis, proceeding through a versatile enaminone intermediate, represents an efficient and adaptable method for accessing this important class of heterocyclic compounds. This work underscores the principle of rational molecular design in the ongoing effort to develop next-generation crop protection agents.
References
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. [Source: Google Search Result]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Source: Google Search Result]
- Cigler, A., Svete, J., & Stanovnik, B. (2018).
- Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Source: Google Search Result]
- BenchChem. (n.d.).
- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (2016). International Journal of ChemTech Research, 9(5), 410-420.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Source: Google Search Result]
- Springer Professional. (n.d.). Knorr Pyrazole Synthesis. [Source: Google Search Result]
- Chem Help ASAP. (2021, December 16).
- Lavandera García, I., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1535–1542.
- Lavandera García, I., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1535–1542.
- CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.
- EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles.
- Abida, & Kumar, R. (2021). Recent advances in the synthesis of pyrazole derivatives: A review. Molecules, 26(18), 5538.
- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry, 11(29), 4891-4898.
- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. (2020). ChemistrySelect, 5(1), 233-237.
- de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(21), 5096.
- Synthesis of phenyl pyrazole inner salts of fipronil derivatives. (2014). Journal of Agricultural and Food Chemistry, 62(18), 4054-4060.
- NC-Chem. (2022, November 4). CLAISEN CONDENSATION.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 178-216.
- Sprague, J. M., Beckham, J., Leland, A., & Adkins, H. (1934). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 56(12), 2665–2669.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (2015). Molecules, 20(8), 13839–13854.
- Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6341.
- CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(3), 139-146.
- Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7546-7575.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Source: Google Search Result]
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2022). Molecules, 27(19), 6543.
- OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition.
- Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5074-5077.
- The Organic Chemistry Tutor. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) [Video]. YouTube.
- Esteb, J. J., et al. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
- Wikipedia. (n.d.). Phenylpyrazole insecticides.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances, 12(35), 22695-22718.
- US5344992A - Process for the preparation of linear 1,3-diketones.
- Organic Syntheses Procedure. (n.d.). [Source: Google Search Result]
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)pyrazole. [Source: Google Search Result]
- EP3300602B1 - PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND.
- Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Chemistry of Heterocyclic Compounds, 54(8), 799-805.
- Fathi A. Abu-Shanab, et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 224-240.
- Edelmann, F. T. (2021, July 13). Could you help me with the mechanism of this reaction? [Online forum post].
- Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (2014). Journal of Agricultural and Food Chemistry, 62(18), 4054-4060.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
Sources
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. new.zodml.org [new.zodml.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Chalcone Derivatives from 1-(3-Bromo-4-chlorophenyl)ethanone via Claisen-Schmidt Condensation
Abstract
This technical guide provides a comprehensive, field-proven protocol for the derivatization of 1-(3-Bromo-4-chlorophenyl)ethanone, a key building block in medicinal chemistry. The primary focus is on the synthesis of a chalcone derivative via the base-catalyzed Claisen-Schmidt condensation. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines. The causality behind each experimental step is explained to empower users to adapt and troubleshoot the procedure effectively. The resulting α,β-unsaturated ketone is a versatile intermediate, and this guide also briefly outlines its subsequent conversion into a pyrazole derivative, a privileged scaffold in pharmacologically active compounds.
Introduction & Scientific Context
This compound is a halogenated acetophenone derivative that serves as a valuable and versatile precursor in advanced organic synthesis.[1] Its chemical structure, featuring an activated methyl group adjacent to the carbonyl and a di-halogenated aromatic ring, allows for a wide range of chemical transformations. Derivatization of this molecule is a critical step in the synthesis of novel compounds for agrochemical and pharmaceutical applications.[1]
Among the most powerful derivatization strategies is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are synthesized via the Claisen-Schmidt condensation, a reliable and high-yielding reaction between an aromatic ketone and an aromatic aldehyde.[2] The resulting α,β-unsaturated carbonyl system is a key pharmacophore responsible for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furthermore, the chalcone scaffold is an essential intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles, which are core components of numerous approved drugs.[4][5]
This document provides a robust, step-by-step protocol for the synthesis of (E)-1-(3-bromo-4-chlorophenyl)-3-phenylprop-2-en-1-one, a representative chalcone, and discusses its potential for further elaboration into a pyrazole derivative.
Principle of the Method: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone and a non-enolizable aromatic aldehyde. The mechanism underpins the entire protocol and understanding it is key to successful synthesis.
-
Enolate Formation: The reaction is initiated by a base (e.g., hydroxide ion) abstracting an acidic α-hydrogen from the acetophenone. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate nucleophile. The acidity of this α-hydrogen is significantly increased by the electron-withdrawing effect of the adjacent carbonyl group.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (benzaldehyde in this protocol). This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water, formed from the initial deprotonation step), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration. A second hydroxide ion removes another α-hydrogen, forming an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone. This final dehydration step is thermodynamically driven by the formation of the extended conjugated π-system.
Experimental Workflow & Visualization
The overall process, from starting materials to the purified chalcone derivative, is summarized in the workflow diagram below.
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
Detailed Experimental Protocol
This protocol details the synthesis of (E)-1-(3-bromo-4-chlorophenyl)-3-phenylprop-2-en-1-one.
Materials & Equipment
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| This compound | C₈H₆BrClO | 233.49 | 54826-14-1 | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Acros Organics |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Fisher Scientific |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | 64-17-5 | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Glacial Acetic Acid (for neutralization check) | CH₃COOH | 60.05 | 64-19-7 | J.T. Baker |
Equipment:
-
250 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers (various sizes)
-
Graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄), TLC chamber
-
Melting point apparatus
Safety Precautions
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Benzaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Ethanol: Highly flammable liquid and vapor.
Directive: Always perform this experiment in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Step-by-Step Procedure
-
Reagent Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (2.33 g, 10 mmol, 1.0 eq) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 eq) in 50 mL of 95% ethanol. Stir the mixture with a magnetic stirrer until all solids have dissolved.
-
Causality: Ethanol is used as a solvent because it effectively dissolves both the nonpolar reactants and the ionic base catalyst, creating a homogenous reaction medium. Using equimolar amounts of reactants ensures efficient conversion.
-
-
Catalyst Addition: While stirring vigorously at room temperature, add a solution of sodium hydroxide (0.80 g, 20 mmol, 2.0 eq) in 10 mL of deionized water dropwise over 5-10 minutes. A color change to yellow and the formation of a precipitate should be observed.
-
Causality: A strong base like NaOH is required to deprotonate the α-carbon of the ketone, initiating the reaction.[7] Dropwise addition prevents localized high concentrations of base, which could promote side reactions.
-
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The reaction is complete when the starting ketone spot has disappeared.
-
Causality: Room temperature is sufficient for this reaction to proceed to completion. TLC is a critical self-validating step to ensure the reaction is complete before proceeding to workup, preventing yield loss.
-
-
Product Isolation (Workup): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~200 mL of crushed ice and water with constant stirring. A yellow solid will precipitate.
-
Causality: Pouring the reaction mixture into ice water simultaneously quenches the reaction by diluting the base and precipitates the nonpolar chalcone product, which is insoluble in water.
-
-
Filtration and Washing: Allow the precipitate to fully form by stirring for an additional 15-20 minutes. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper).
-
Causality: Washing with water is crucial to remove any unreacted starting materials, sodium hydroxide, and other water-soluble impurities. A neutral filtrate indicates that the corrosive base has been completely removed.
-
-
Purification: The crude product is purified by recrystallization. Transfer the solid to a clean flask and add a minimum amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Causality: Recrystallization is an effective purification technique for solid compounds.[7] The principle is that the desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.
-
Characterization
-
Appearance: Pale yellow crystalline solid.
-
Yield: Typically 80-90%.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range indicates high purity.
-
Spectroscopic Confirmation: The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). For chalcones, the IR spectrum will show a characteristic C=O stretch around 1650-1670 cm⁻¹ and C=C stretches for the alkene and aromatic rings.[7]
Further Derivatization: Synthesis of a Pyrazole Derivative
The synthesized chalcone is an excellent precursor for creating five-membered heterocyclic rings like pyrazoles. Pyrazoles are formed by the cyclocondensation reaction of an α,β-unsaturated ketone with hydrazine or its derivatives.[4][8]
Caption: Reaction scheme for the conversion of a chalcone to a pyrazole.
Brief Protocol Outline: A mixture of the chalcone (1.0 eq) and hydrazine hydrate (1.2-1.5 eq) in a solvent such as glacial acetic acid or ethanol is refluxed for several hours.[4] The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazoline, which often aromatizes in situ to the thermodynamically stable pyrazole. The product is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive base; incomplete reaction; impure reactants. | Use fresh, high-purity NaOH. Ensure complete dissolution. Increase reaction time and monitor closely with TLC. |
| Oily Product | Impurities present; incomplete precipitation. | Ensure thorough washing of the crude product. Triturate the oil with a non-polar solvent like hexane to induce solidification. |
| Broad Melting Point | Product is impure. | Repeat the recrystallization step. Ensure the product is completely dry before analysis. |
| Reaction Stalls | Insufficient base; low reaction temperature. | Add a small additional amount of NaOH solution. Gently warm the reaction mixture to 30-40°C if needed. |
References
- Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.).
- Vidja, H., et al. (n.d.). SYNTHESIS OF CHALCONES. JETIR. [Link]
- Kauthale, V. J., & Gill, C. H. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
- Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). Prospects in Pharmaceutical Sciences.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]
- 1-(3-Bromo-4-hydroxyphenyl)ethanone. (n.d.). PubChem. [Link]
- 1-(3-Bromo-5-chlorophenyl)ethanone. (n.d.). PubChem. [Link]
- Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
large-scale synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
An Application Note for the Large-Scale Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Halogenated Ketone Intermediate
In the landscape of pharmaceutical development and fine chemical manufacturing, the strategic synthesis of highly functionalized intermediates is paramount. This compound is one such critical building block. Its di-halogenated phenyl ring, combined with a reactive ketone moiety, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including novel kinase inhibitors and other targeted therapeutics, where the specific substitution pattern is essential for biological activity and patentability.[1]
This document provides a comprehensive guide for the . Moving beyond a simple recitation of steps, this note elucidates the chemical principles, addresses critical scale-up challenges, and outlines robust safety and analytical protocols to ensure a reproducible, safe, and efficient manufacturing process.
Synthetic Strategy: Friedel-Crafts Acylation as the Method of Choice
The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[2] This classic electrophilic aromatic substitution reaction offers high yields and predictable regioselectivity, making it ideal for production environments.[3][4]
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated in situ from acetyl chloride and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4] The acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene.
Understanding the Mechanism and Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity. Both the chlorine and bromine atoms are ortho-, para-directing substituents due to the resonance-donating effect of their lone pairs. However, they are also inductively deactivating. The acylation occurs predominantly at the C4 position (para to the chlorine and meta to the bromine) for two key reasons:
-
Steric Hindrance: The positions ortho to the bulky bromine and chlorine atoms are sterically hindered, disfavoring the approach of the electrophile.[5]
-
Electronic Effects: The para position relative to the chlorine atom is the most activated and sterically accessible site for electrophilic attack.
A critical aspect of Friedel-Crafts acylation is the stoichiometry of the Lewis acid catalyst.[6] The product ketone readily forms a stable complex with AlCl₃, rendering the catalyst inactive.[3] Therefore, at least a stoichiometric amount, and typically a slight excess, of AlCl₃ must be employed to drive the reaction to completion.
Diagram 1: High-level workflow for the Friedel-Crafts acylation synthesis.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay with adequate engineering controls.
Materials and Equipment
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Grade |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | 820 g | 1.0 | ≥99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 700 g | 1.22 | ≥99%, Anhydrous |
| Acetyl Chloride | CH₃COCl | 78.50 | 370 g (335 mL) | 1.1 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 6.5 L | - | Anhydrous |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 1.5 L | - | 37% |
| Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - | 10% w/v aq. |
| Brine (Saturated NaCl) | NaCl | 58.44 | 2.0 L | - | Saturated aq. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 500 g | - | Granular |
| Ice | H₂O | 18.02 | 8 kg | - | - |
Equipment:
-
20 L glass-lined or glass reactor with mechanical stirring, a temperature probe, a condenser, and a nitrogen inlet.
-
10 L addition funnel.
-
HCl gas scrubber system (e.g., caustic scrubber).
-
Large-capacity separatory funnel or extraction vessel.
-
Rotary evaporator with a suitable vacuum pump and trap.
-
Vacuum distillation apparatus or recrystallization vessels.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the reactor system and ensure all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert and anhydrous atmosphere.
-
Connect the reactor's off-gas line to an HCl scrubber.
-
-
Formation of the Lewis Acid Slurry:
-
Charge the reactor with anhydrous dichloromethane (6.5 L).
-
Begin stirring and cool the solvent to 0-5 °C using an ice/brine bath.
-
Under a positive nitrogen flow, carefully and portion-wise add the anhydrous aluminum chloride (700 g). Caution: This may be slightly exothermic. Stir until a uniform slurry is formed.
-
-
Addition of Acetyl Chloride:
-
Slowly add acetyl chloride (335 mL) to the AlCl₃ slurry via the addition funnel over 60-90 minutes.
-
Maintain the internal temperature between 0-10 °C throughout the addition. A thick, white complex will form. Stir for an additional 30 minutes after the addition is complete.
-
-
Addition of 1-Bromo-2-chlorobenzene:
-
Add 1-bromo-2-chlorobenzene (820 g) dropwise from the addition funnel over 2-3 hours.
-
Crucially, maintain the internal temperature below 15 °C to control the exothermic reaction and minimize side-product formation. Vigorous evolution of HCl gas will occur.[5]
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
-
Reaction Quench (Critical Step):
-
Prepare a quench vessel containing crushed ice (8 kg) and concentrated hydrochloric acid (1.5 L).
-
Cool the reaction mixture back down to 0-5 °C.
-
EXTREMELY CAUTIOUSLY , slowly transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that releases large volumes of HCl gas. Ensure the quench vessel is in a well-ventilated area and the rate of addition is controlled to keep the quench temperature below 25 °C.
-
-
Work-up and Extraction:
-
After the quench is complete, transfer the biphasic mixture to a large separatory funnel.
-
Separate the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
1.0 L of deionized water.
-
1.0 L of 10% NaOH solution (to neutralize residual acid).
-
1.0 L of brine (to break emulsions and remove water).[2]
-
-
During each wash, shake gently at first to vent any pressure buildup before shaking vigorously.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield a clear, pale-yellow oil that solidifies upon cooling.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain a crystalline solid.
-
Safety and Hazard Analysis
The large-scale execution of this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents.[7][8]
| Reagent | Primary Hazards | Mitigation and PPE |
| Aluminum Chloride | Corrosive, reacts violently with water, generates HCl gas. | Handle in a dry environment. Use a powder funnel. Wear acid-resistant gloves, face shield, and respirator. |
| Acetyl Chloride | Highly flammable, corrosive, lachrymator, reacts violently with water/alcohols. | Handle in a fume hood. Use a syringe or cannula for transfers. Wear acid-resistant gloves, face shield. |
| Dichloromethane | Volatile, suspected carcinogen, toxic. | Use in a closed system or with excellent ventilation. Avoid inhalation and skin contact. |
| Hydrochloric Acid | Highly corrosive, causes severe burns, respiratory irritant. | Handle in a fume hood. Wear acid-resistant gloves, apron, and face shield. Have a neutralizer (e.g., sodium bicarbonate) readily available. |
Key Process Hazards:
-
Thermal Runaway: The acylation reaction is exothermic. Failure to control the temperature via slow addition and efficient cooling can lead to a dangerous increase in reaction rate and pressure.
-
HCl Gas Evolution: Significant quantities of corrosive HCl gas are produced during the reaction and quench. A robust and reliable gas scrubbing system is mandatory.[7]
-
Hydrolysis: All reagents must be anhydrous. The presence of water will decompose the AlCl₃ catalyst and acetyl chloride, severely reducing yield and creating excess HCl.
Analytical Quality Control
To ensure the final product meets the required specifications for downstream applications, a comprehensive analytical strategy is necessary.[9]
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale-yellow crystalline solid. |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure of this compound. |
| Purity Assay | HPLC/GC (Area %) | ≥ 98.5% |
| Melting Point | Melting Point Apparatus | 68-72 °C (literature range)[10] |
| Residual Solvents | GC-HS | DCM ≤ 600 ppm |
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
δ ~7.95 (d, 1H, Ar-H)
-
δ ~7.70 (dd, 1H, Ar-H)
-
δ ~7.50 (d, 1H, Ar-H)
-
δ ~2.60 (s, 3H, -COCH₃)
Diagram 2: Step-by-step experimental workflow for the synthesis.
Conclusion
The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene provides a robust and scalable pathway to the valuable intermediate this compound. Success on a large scale is contingent upon meticulous control over reaction parameters, particularly temperature and the maintenance of anhydrous conditions. A thorough understanding of the underlying mechanism and a proactive approach to process safety are essential for achieving high yields of pure material in a safe and reproducible manner. The protocols and data presented herein serve as a validated starting point for researchers and process chemists in the pharmaceutical and fine chemical industries.
References
- ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
- YouTube. (2024). Bromination safety.
- ResearchGate. (n.d.). Optimization of Reaction Conditions | Download Scientific Diagram.
- ResearchGate. (2022). (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Studylib.net. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
- PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Syntheses. (n.d.). 4-bromoacetophenone.
- Benchchem. (n.d.). Scale-Up Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-(4-Bromopiperidin-1-yl)ethanone.
- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
Sources
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Flow Chemistry Methods Involving 1-(3-Bromo-4-chlorophenyl)ethanone
Introduction: The Strategic Value of 1-(3-Bromo-4-chlorophenyl)ethanone and the Imperative for Continuous Flow Synthesis
This compound is a highly versatile intermediate in the synthesis of pharmaceuticals and advanced materials. Its di-halogenated phenyl ring and reactive ketone functionality offer multiple reaction handles for molecular elaboration. The bromine and chlorine substituents can be selectively addressed in various cross-coupling and nucleophilic substitution reactions, respectively, while the ketone provides a site for nucleophilic additions and reductions.
Traditional batch processing of such multi-functional intermediates can be fraught with challenges, including poor control over exotherms, difficulties in ensuring consistent product quality, and safety concerns when handling hazardous reagents at scale.[1][2][3] Continuous flow chemistry emerges as a transformative technology to mitigate these issues.[1][2][3] By conducting reactions in a continuously flowing stream through a microreactor or packed-bed system, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time.[1][2][3] This precise control leads to enhanced reaction rates, higher yields, improved safety profiles, and seamless scalability from laboratory to production scales.[1][2][4]
This document provides detailed application notes and protocols for key transformations of this compound using continuous flow methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for the efficient and safe synthesis of complex molecules.
Core Applications in Flow Chemistry
The unique substitution pattern of this compound allows for a range of selective transformations. The following sections detail protocols for three key reaction classes:
-
Suzuki-Miyaura Cross-Coupling: Targeting the more reactive carbon-bromine bond for the formation of a biaryl linkage.
-
Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-withdrawing effect of the acetyl group to facilitate substitution at the carbon-chlorine bond.
-
Ketone Reduction: A fundamental transformation to the corresponding secondary alcohol, a common precursor in many synthetic routes.
Application 1: Continuous Flow Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] In a flow setup, the use of a packed-bed reactor with a heterogeneous palladium catalyst offers significant advantages, including catalyst reusability, low product contamination with metal residues, and simplified workup.[5][6]
Scientific Rationale
The protocol described is adapted from established procedures for the Suzuki-Miyaura coupling of chloroacetophenones in continuous flow.[4] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position of this compound. A heterogeneous palladium catalyst immobilized on a solid support is chosen to facilitate separation and continuous operation. The use of a biphasic solvent system can aid in the dissolution of both the organic substrates and the inorganic base, preventing reactor clogging.[6]
Experimental Workflow Diagram
Caption: Workflow for the continuous flow Suzuki-Miyaura cross-coupling.
Detailed Protocol
1. Reagent Preparation:
-
Reagent Solution A: Prepare a stock solution of this compound (1.0 eq., e.g., 0.1 M) and the desired arylboronic acid (1.2 eq.) in a suitable organic solvent (e.g., 1,4-dioxane). Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Reagent Solution B: Prepare a degassed aqueous solution of a base (e.g., 2.0 M K₂CO₃).
2. Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
The packed-bed reactor should contain a commercially available heterogeneous palladium catalyst (e.g., Pd(0) on a polymer support).
-
Prime the pumps and lines with the respective solvent systems to ensure a bubble-free flow.
3. Reaction Execution:
-
Set the temperature of the packed-bed reactor (e.g., 100-120 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 10 bar) to prevent solvent boiling.
-
Pump Reagent Solution A and Reagent Solution B into the T-mixer at defined flow rates. The relative flow rates will determine the stoichiometry.
-
The combined stream passes through the heated packed-bed reactor. The residence time is controlled by the total flow rate and the reactor volume.
-
Collect the output from the back pressure regulator.
4. Work-up and Analysis:
-
Once the system has reached a steady state, collect the product stream.
-
Quench the reaction mixture with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and/or ¹H NMR to determine conversion and purity.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data Example
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M | Balances throughput with solubility. |
| Boronic Acid | 1.2 eq. | Ensures complete consumption of the limiting reagent. |
| Base | 2.0 M K₂CO₃ (aq) | A common and effective base for Suzuki couplings. |
| Catalyst | Pd(0)-on-polymer | Facilitates continuous operation and product purification. |
| Temperature | 110 °C | Accelerates the reaction rate. |
| Pressure | 10 bar | Prevents solvent boiling at elevated temperatures. |
| Residence Time | 10 min | An initial parameter; can be optimized for conversion. |
| Yield | >90% (typical) | Based on analogous flow Suzuki reactions.[4][6] |
Application 2: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing acetyl group at the para-position to the chlorine atom activates the aromatic ring towards nucleophilic attack, making SNAr a viable strategy for functionalization.[7][8][9] This reaction is particularly well-suited for flow chemistry, especially when using volatile nucleophiles like ammonia or small amines, as the sealed reactor system allows for safe handling and precise control of stoichiometry.[7]
Scientific Rationale
The SNAr reaction proceeds via a Meisenheimer complex, and its formation is the rate-determining step.[8][9] The rate is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[8][9] In this case, the acetyl group serves this purpose. Flow chemistry allows for superheating the reaction mixture above the solvent's boiling point, which can dramatically decrease reaction times.[7] The use of a simple coiled tube reactor is often sufficient for this type of homogeneous reaction.
Experimental Workflow Diagram
Caption: Workflow for the continuous flow SNAr reaction.
Detailed Protocol
1. Reagent Preparation:
-
Reagent Solution A: Prepare a stock solution of this compound (e.g., 0.2 M) in a high-boiling polar aprotic solvent like DMSO or NMP.
-
Reagent Solution B: Prepare a solution of the nucleophile (e.g., a secondary amine like morpholine, 2-3 eq.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃) in the same solvent.
2. Flow System Setup:
-
Assemble the flow system with a PFA or stainless steel coil reactor of a known volume.
-
Ensure the system is clean and dry. Prime the pumps with the reaction solvent.
3. Reaction Execution:
-
Heat the coil reactor to the desired temperature (e.g., 150-200 °C) using an oil bath or a column heater.
-
Set the back pressure regulator to maintain the solvent in the liquid phase (e.g., 15-20 bar).
-
Pump the two reagent solutions at equal flow rates into the T-mixer.
-
The reaction mixture flows through the heated coil, with the residence time determined by the total flow rate and the coil volume.
-
Collect the product stream after the back pressure regulator.
4. Work-up and Analysis:
-
Dilute the collected reaction mixture with water to precipitate the product or to facilitate extraction.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze for purity and conversion and purify as needed.
Quantitative Data Example
| Parameter | Value | Rationale |
| Substrate Conc. | 0.2 M | A higher concentration is often possible for SNAr. |
| Nucleophile | 2.5 eq. | Using an excess of the nucleophile drives the reaction to completion. |
| Solvent | DMSO | A polar aprotic solvent that accelerates SNAr reactions. |
| Temperature | 180 °C | Superheating significantly reduces the required residence time. |
| Pressure | 15 bar | Ensures DMSO remains in the liquid phase. |
| Residence Time | 15 min | A typical starting point for optimization. |
| Yield | >95% (typical) | Based on the high efficiency of SNAr in flow.[7] |
Application 3: Continuous Flow Ketone Reduction
The reduction of the ketone functionality to a secondary alcohol is a common transformation. Flow chemistry, particularly when combined with heterogeneous catalysis (catalytic transfer hydrogenation or hydrogenation with H₂ gas), offers a safe and highly efficient method for this reduction.
Scientific Rationale
Using a packed-bed reactor with a supported hydrogenation catalyst (e.g., Pd/C, Pt/C, or a ruthenium catalyst) allows for continuous operation without the need for subsequent catalyst filtration.[4] For catalytic transfer hydrogenation, a hydrogen donor like formic acid or isopropanol is used, which can be safer to handle than hydrogen gas. If using H₂ gas, a specialized gas-liquid flow reactor (e.g., an H-Cube® system) provides a safe and efficient way to perform the reaction under pressure.
Experimental Workflow Diagram
Sources
- 1. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 3. vapourtec.com [vapourtec.com]
- 4. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. mdpi.com [mdpi.com]
- 7. vapourtec.com [vapourtec.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 1-(3-Bromo-4-chlorophenyl)ethanone
Introduction: The Strategic Importance of 1-(3-Bromo-4-chlorophenyl)ethanone and Microwave Synthesis
In the landscape of modern drug discovery and development, the quest for novel molecular architectures with therapeutic potential is relentless. The starting material, this compound, represents a highly valuable and versatile building block. Its di-halogenated phenyl ring offers two distinct reaction sites for sequential and regioselective functionalization, while the ketone moiety provides a handle for constructing a wide array of heterocyclic systems. These features make it an ideal scaffold for generating diverse compound libraries aimed at identifying new biological activities.[1][2]
Traditionally, the synthesis of derivatives from such precursors involves lengthy reaction times, high temperatures, and often results in modest yields with significant byproduct formation.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome these limitations.[4][5] Microwave chemistry dramatically accelerates reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[3][6] This is achieved through a unique heating mechanism, distinct from conventional methods, which relies on the direct interaction of microwave radiation with polar molecules in the reaction mixture.[7][8][9] This direct energy transfer leads to rapid, uniform, and efficient heating, resulting in higher yields, cleaner reaction profiles, and improved reproducibility.[6][10] For researchers and drug development professionals, this translates to a significant acceleration of the discovery pipeline, enabling faster synthesis of new chemical entities and more rapid exploration of structure-activity relationships (SAR).[11][12]
This guide provides detailed application notes and protocols for key synthetic transformations of this compound using microwave irradiation. The protocols are designed to be robust and adaptable, serving as a practical resource for scientists engaged in medicinal chemistry and organic synthesis.
The "Why": Understanding the Mechanism of Microwave Heating
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls to the solvent and finally to the reactants, microwave irradiation heats the bulk of the reaction mixture simultaneously.[9][13] This is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at a molecular level, which manifests as intense, uniform heat throughout the sample.[7][14]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy in the form of heat.[7][13]
This rapid, volumetric heating allows for temperatures to be reached that are well above the solvent's boiling point in a sealed vessel, leading to dramatic rate enhancements.[6]
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals. Microwave irradiation has been shown to drastically improve the efficiency of this reaction.[15][16][17] This protocol details the selective coupling at the more reactive bromide position of this compound.
Scientific Rationale
The choice of a palladium catalyst with a suitable phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid, and a polar solvent system is chosen for its ability to absorb microwave energy effectively and solubilize the reactants.[15] Microwave heating accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. epcp.ac.in [epcp.ac.in]
- 5. The impact of microwave synthesis on drug discovery | Semantic Scholar [semanticscholar.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. ijrpas.com [ijrpas.com]
- 11. Synthetic Applications for Microwave Synthesis [cem.com]
- 12. anubooks.com [anubooks.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Notes and Protocols: Strategic Protection of 1-(3-Bromo-4-chlorophenyl)ethanone
Abstract
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. This guide provides an in-depth analysis of protecting group strategies for the ketone functionality of 1-(3-Bromo-4-chlorophenyl)ethanone, a versatile building block in medicinal chemistry and materials science. We will explore the underlying principles of ketone protection, focusing on the formation and cleavage of acetals (specifically, 1,3-dioxolanes) and thioacetals (1,3-dithianes). Detailed, field-tested protocols are provided, emphasizing the rationale behind reagent selection and reaction conditions, ensuring robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Chemoselectivity
The carbonyl group of a ketone is a hub of reactivity, susceptible to attack by a wide array of nucleophiles and reducing agents.[1][2][3] When a synthetic route demands transformations at other sites within a molecule containing a ketone, this inherent reactivity can lead to a complex mixture of products, thereby reducing the yield of the desired compound. Protecting groups offer a temporary mask for the ketone, rendering it inert to specific reaction conditions.[4][5] An ideal protecting group strategy involves a high-yielding protection step, stability of the protected group under various reaction conditions, and a high-yielding, selective deprotection step that leaves the rest of the molecule intact.[4][6]
The subject of this guide, this compound, possesses a moderately reactive ketone and a di-substituted aromatic ring. The bromo and chloro substituents are generally stable; however, their electronic effects and potential for participating in certain organometallic reactions necessitate a carefully considered protection strategy. This document will focus on two of the most reliable and widely employed protecting groups for ketones: the 1,3-dioxolane (an acetal) and the 1,3-dithiane (a thioacetal).
Strategic Considerations for this compound
The choice of a protecting group is dictated by the subsequent reaction conditions the molecule must endure. This concept is the cornerstone of orthogonal protecting group strategies , which allow for the selective removal of one protecting group in the presence of others.[1][6][7] For this compound, the primary considerations are:
-
Stability: The chosen protecting group must be stable to the intended downstream reaction conditions (e.g., strongly basic, organometallic, or certain oxidizing/reducing agents).
-
Ease of Formation and Cleavage: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Compatibility: The reagents used for protection and deprotection should not interfere with the bromo and chloro substituents on the aromatic ring.
The following sections detail the application of two distinct and highly effective protecting groups for the ketone functionality of our target molecule.
Protocol I: Protection as a 1,3-Dioxolane (Acetal Formation)
The formation of a cyclic acetal, specifically a 1,3-dioxolane using ethylene glycol, is one of the most common methods for protecting ketones.[8][9] Acetals are exceptionally stable to basic and nucleophilic conditions, making them ideal for reactions involving Grignard reagents, organolithiums, and metal hydrides.[3][10] The formation is an acid-catalyzed equilibrium reaction, and the removal of water is crucial to drive the reaction to completion.[8][11]
Mechanism of Acetal Formation
The reaction proceeds via a two-stage mechanism: formation of a hemiacetal followed by conversion to the acetal.[9]
dot digraph "Acetal Formation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Ketone [label="this compound"]; ProtonatedKetone [label="Protonated Ketone (activated)"]; Hemiacetal [label="Hemiacetal Intermediate"]; ProtonatedHemiacetal [label="Protonated Hemiacetal"]; OxoniumIon [label="Oxonium Ion"]; Dioxolane [label="1,3-Dioxolane Protected Ketone"];
Ketone -> ProtonatedKetone [label="+ H+"]; ProtonatedKetone -> Hemiacetal [label="+ Ethylene Glycol\n- H+"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H+"]; ProtonatedHemiacetal -> OxoniumIon [label="- H2O"]; OxoniumIon -> Dioxolane [label="+ Intramolecular Attack\n- H+"]; } mend Caption: Mechanism of 1,3-Dioxolane Formation.
Experimental Protocol: Protection
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[12][13][14][15][16]
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (for p-TsOH method)
Procedure (p-TsOH Catalysis):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5-2.0 eq).
-
Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Experimental Protocol: Deprotection
Deprotection of the acetal is achieved by acid-catalyzed hydrolysis, effectively reversing the formation reaction. The presence of excess water drives the equilibrium back to the ketone.[11][17][18]
Materials:
-
Protected this compound
-
Acetone
-
Water
-
Hydrochloric acid (HCl) or another strong acid
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected ketone in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl (a few drops) or another acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
| Parameter | Protection (p-TsOH) | Deprotection (HCl) |
| Catalyst | p-Toluenesulfonic acid | Hydrochloric acid |
| Solvent | Toluene | Acetone/Water |
| Temperature | Reflux | Room Temperature |
| Key Condition | Removal of water | Presence of excess water |
| Typical Yield | >90% | >95% |
Protocol II: Protection as a 1,3-Dithiane (Thioacetal Formation)
Thioacetals, such as 1,3-dithianes, offer an alternative protecting group for ketones. They are stable to both acidic and basic conditions, providing a broader range of orthogonality compared to acetals.[2][19] Their formation is typically catalyzed by a Lewis acid.[20][21]
dot digraph "Thioacetal_Formation_Deprotection" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} mend Caption: Protection and Deprotection using 1,3-Dithiane.
Experimental Protocol: Protection
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-propanedithiol (1.1-1.2 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (1.2-1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection
Deprotection of thioacetals requires oxidative or alkylative conditions, as they are stable to simple acid hydrolysis.[20][22] A common method involves the use of N-iodosuccinimide (NIS) in the presence of water.[23]
Materials:
-
Protected this compound
-
N-Iodosuccinimide (NIS)
-
Acetone or Acetonitrile
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dithiane-protected ketone in a mixture of acetone (or acetonitrile) and water (e.g., 9:1 v/v).
-
Add N-iodosuccinimide (2.2-2.5 eq) in portions at room temperature.
-
Stir the mixture until the starting material is consumed (monitor by TLC). The reaction may be slightly exothermic.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess iodine.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
| Parameter | Protection (BF₃·OEt₂) | Deprotection (NIS) |
| Catalyst/Reagent | Boron trifluoride etherate | N-Iodosuccinimide |
| Solvent | Dichloromethane | Acetone/Water |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Key Condition | Anhydrous, inert atm. | Oxidative conditions |
| Typical Yield | >85% | >80% |
Conclusion
The protection of the ketone in this compound can be effectively achieved using either acetal or thioacetal methodologies. The choice between these two strategies should be guided by the planned subsequent synthetic steps. 1,3-Dioxolanes provide excellent stability under basic and nucleophilic conditions and are easily removed with aqueous acid. In contrast, 1,3-dithianes offer broader stability, including to acidic conditions, but require oxidative methods for deprotection. The detailed protocols provided herein offer robust and reliable methods for the strategic protection and deprotection of this important synthetic intermediate, enabling greater flexibility and success in complex molecular synthesis.
References
- Vertex AI Search. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved January 11, 2026.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Wikipedia. (n.d.). Protecting group.
- Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
- Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. The Journal of Organic Chemistry, 89(8), 5555–5559. [Link]
- JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection.
- Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved January 11, 2026.
- University of Sheffield. (n.d.). 1) prepare S,S-acetals (dithianes)
- UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. Retrieved January 11, 2026.
- Organic Chemistry Portal. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wan, C., & Z-J, W. (2002). An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(19), 6236–6242. [Link]
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- ResearchGate. (n.d.). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf. Retrieved January 11, 2026.
- ChemBeo. (2024). Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis.
- SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane.
- University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved January 11, 2026.
- MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules, 28(13), 5080. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- Chemistry LibreTexts. (2019). 14.3: Acetal Formation.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- ARKIVOC. (2000). Selective Deprotection of Thioacetals. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals. Retrieved January 11, 2026.
- Jack Westin. (n.d.). Protecting Groups - Organic Chemistry.
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.
- ResearchGate. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved January 11, 2026.
- NIH. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved January 11, 2026.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. jackwestin.com [jackwestin.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]
- 17. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 18. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. synarchive.com [synarchive.com]
- 22. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Introduction: Unlocking Molecular Complexity from a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of Novel Scaffolds from 1-(3-Bromo-4-chlorophenyl)ethanone
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. An ideal building block offers multiple, distinct points for chemical modification, enabling the rapid generation of diverse molecular scaffolds. This compound is an exemplary such precursor. Its structure is richly functionalized with an acetyl group, a reactive bromine atom, and a chlorine atom, all decorating a phenyl ring. This unique combination of features provides orthogonal chemical handles for a wide array of synthetic transformations.
The ketone moiety serves as a classical entry point for condensation reactions to form a variety of heterocycles. The carbon-bromine bond is exceptionally well-suited for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and vinyl substituents with high precision.[1][2] This reactivity difference, where the C-Br bond is significantly more labile than the C-Cl bond under typical cross-coupling conditions, provides a powerful tool for sequential, site-selective functionalization.
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol design and optimization. We will explore three distinct and powerful strategies for elaborating this compound into high-value heterocyclic scaffolds: pyrazoles , bi-aryl derivatives via Suzuki-Miyaura coupling , and fused quinazolinones .
Strategy 1: Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
The construction of pyrazole rings is a cornerstone of medicinal chemistry, as this scaffold is a well-established pharmacophore found in numerous approved drugs. The most classical and reliable method for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[3] By first converting the starting acetophenone into a 1,3-dicarbonyl equivalent, we can readily access a diverse range of substituted pyrazoles.
Causality and Experimental Rationale
The overall strategy involves a two-step, one-pot process. First, a Claisen condensation between this compound and a suitable ester (e.g., ethyl acetate) generates the intermediate 1,3-diketone in situ. This intermediate is not isolated. The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon of the ketone, initiating the condensation. Immediately following the formation of the 1,3-diketone, the addition of a hydrazine hydrochloride salt triggers a cascade of condensation and cyclization, ultimately yielding the thermodynamically stable pyrazole ring. The acidic workup ensures the complete removal of any unreacted base and facilitates product precipitation.
Workflow for Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-(3-Bromo-4-chlorophenyl)-3-methyl-1H-pyrazole
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous ethanol (30 mL) followed by sodium metal (0.35 g, 15 mmol, 1.5 eq) in small portions. Stir until all sodium has dissolved to form sodium ethoxide.
-
Reagent Addition: Add this compound (2.34 g, 10 mmol, 1.0 eq) followed by ethyl acetate (1.45 mL, 15 mmol, 1.5 eq).
-
Diketone Formation: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The solution will typically turn into a thick, yellowish slurry.
-
Cyclization: Cool the reaction mixture to room temperature. In a separate beaker, dissolve hydrazine sulfate (1.43 g, 11 mmol, 1.1 eq) in a minimal amount of hot water and add it portion-wise to the reaction mixture.
-
Reaction Completion: Stir the resulting mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Purification: Carefully acidify the reaction mixture with 2M HCl to pH ~5. A precipitate will form. Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and a small amount of cold ethanol. Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol/water.
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, NH), 7.8-7.5 (m, 3H, Ar-H), 6.5 (s, 1H, pyrazole-H), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~148.1, 142.5, 132.0, 131.5, 130.0, 128.5, 121.0, 102.0, 11.5 |
Strategy 2: C-C Bond Formation via Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating bi-aryl scaffolds.[2][4] This palladium-catalyzed cross-coupling joins an organohalide with an organoboron species. For this compound, the significantly higher reactivity of the C-Br bond over the C-Cl bond allows for highly selective coupling at the 3-position.
Causality and Experimental Rationale
The success of a Suzuki coupling hinges on the precise coordination of the catalyst, ligand, base, and solvent system. The catalytic cycle, shown below, is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is the rate-determining step.[1] The choice of a bulky, electron-rich phosphine ligand (e.g., PPh₃) stabilizes the Pd(0) species and accelerates this step. Transmetalation follows, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. Using a mixed solvent system like dioxane/water is common, as it helps to dissolve both the organic and inorganic reagents.[4]
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-3-(thiophen-3-yl)phenyl)ethanone
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.17 g, 5 mmol, 1.0 eq), thiophene-3-boronic acid (0.77 g, 6 mmol, 1.2 eq), and potassium carbonate (1.38 g, 10 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.29 g, 0.25 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe. Bubble argon through the solution for an additional 10 minutes.
-
Reaction: Heat the mixture in an oil bath at 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.
| Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 92% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2) | Dioxane/H₂O | 95% |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Dioxane/H₂O | 88% |
| Pyridine-4-boronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.5) | Toluene/H₂O | 85% |
Strategy 3: Multi-Step Synthesis of Fused Quinazolinone Scaffolds
Quinazolinones are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[5][6][7] Synthesizing these more complex, fused systems from this compound requires a multi-step approach. A robust strategy involves an initial Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), followed by a cyclocondensation reaction with a suitable nitrogen-containing reagent like 2-aminobenzamide.
Causality and Experimental Rationale
Step A (Chalcone Formation): The first step is a base-catalyzed Claisen-Schmidt condensation. The base (NaOH) deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl of an aromatic aldehyde (e.g., benzaldehyde). The subsequent dehydration is rapid and drives the reaction to completion, forming the conjugated chalcone system.
Step B (Quinazolinone Formation): The resulting chalcone possesses an electrophilic β-carbon. In the presence of 2-aminobenzamide, a cascade is initiated. The amino group of 2-aminobenzamide attacks the chalcone's β-carbon in a Michael addition. This is followed by an intramolecular cyclization where the amide nitrogen attacks the ketone carbonyl, and subsequent dehydration and aromatization yield the stable quinazolinone core. This one-pot cyclization is often promoted by a mild acid or can proceed thermally.
Workflow for Quinazolinone Synthesis
Caption: Multi-step workflow for quinazolinone synthesis.
Detailed Experimental Protocol
Part A: Synthesis of (E)-1-(3-Bromo-4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Setup: In a 250 mL flask, dissolve this compound (2.34 g, 10 mmol) and benzaldehyde (1.02 mL, 10 mmol) in ethanol (50 mL).
-
Reaction: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH (20 mL, 10%) dropwise with vigorous stirring.
-
Precipitation: Allow the reaction to stir at room temperature for 6 hours. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid to yield the chalcone.
Part B: Synthesis of 2-(3-Bromo-4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-4(1H)-one
-
Setup: In a round-bottom flask, combine the chalcone from Part A (3.22 g, 10 mmol), 2-aminobenzamide (1.36 g, 10 mmol), and potassium carbonate (0.69 g, 5 mmol) in dimethylformamide (DMF) (30 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 8-10 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Isolation and Purification: A solid will precipitate. Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from ethanol or by column chromatography.
Conclusion and Future Perspectives
This compound is a demonstrably powerful and versatile starting material for the synthesis of diverse and medicinally relevant scaffolds. The orthogonal reactivity of its functional groups—the ketone for heterocycle formation and the C-Br bond for selective cross-coupling—provides a robust platform for combinatorial library synthesis and lead optimization campaigns. The protocols detailed herein for the synthesis of pyrazoles, bi-aryls, and quinazolinones represent reliable and scalable methods for accessing these high-value molecular frameworks. By understanding the chemical principles behind these transformations, researchers can further innovate and adapt these strategies to construct novel molecular architectures for the advancement of drug discovery.
References
- Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- Various Authors. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Mishra, A. et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Horrocks, P. et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (n.d.). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Mansoura Journal of Pharmaceutical Sciences. [Link]
- Various Authors. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Ma, S. & Zhao, S. (n.d.). Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. PubMed. [Link]
- Various Authors. (2013). Synthesis of some new 2,3-disubstituted-4(3H)
- Kannasani, R. K. et al. (2016). Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher. [Link]
- Various Authors. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [Link]
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. nobelprize.org [nobelprize.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3-Bromo-4-chlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development encountering challenges with the purification of crude 1-(3-Bromo-4-chlorophenyl)ethanone. As a critical intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document moves beyond simple protocols to explain the underlying principles, enabling effective troubleshooting and optimization of your purification strategy.
First Principles: Understanding the Compound and its Impurities
This compound is a halogenated aromatic ketone. Its synthesis, typically via Friedel-Crafts acylation or similar electrophilic substitution reactions, can introduce several process-related impurities. A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy[1].
Common Impurity Profile:
-
Unreacted Starting Materials: Residual 1-bromo-2-chlorobenzene or acetylating agents.
-
Positional Isomers: Formation of other bromo-chloro-acetophenone isomers depending on the regioselectivity of the synthesis.
-
Poly-acylated or Poly-halogenated Byproducts: Products resulting from multiple substitutions on the aromatic ring[1].
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., acetic acid, dichloromethane) and residual catalysts or reagents[1].
-
Reaction Intermediates: Incomplete reactions can leave intermediates in the crude product[1].
Safety First: Handling this compound
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound presents several hazards that require appropriate engineering controls and personal protective equipment (PPE).
Hazard Summary:
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities, fire/flame resistant clothing is recommended[2].
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary[2][4].
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].
Purification Workflow Overview
The general workflow for purifying this compound involves assessing the crude material, selecting an appropriate method, executing the purification, and finally, analyzing the final product to confirm its purity.
Sources
Technical Support Center: Recrystallization of 1-(3-Bromo-4-chlorophenyl)ethanone
This guide provides targeted troubleshooting advice and experimental protocols for the purification of 1-(3-Bromo-4-chlorophenyl)ethanone via recrystallization. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the recrystallization of halogenated aromatic ketones.
Q1: What is the best recrystallization solvent for this compound?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] For this compound, an aromatic ketone, solvents of intermediate polarity are excellent starting points.
A critical factor in solvent selection is the compound's melting point, as the solvent's boiling point should be lower than the compound's melting point to prevent "oiling out".[1] While an exact melting point for this compound is not consistently reported, related isomers like 1-(4-Chlorophenyl)ethanone (74-76°C) and 1-(3-Bromo-4-fluorophenyl)ethanone (52-57°C) suggest a melting point likely in the 50-80°C range.[2][3] Therefore, solvents with boiling points below this range are preferable.
Based on these principles, the following solvents and systems are recommended for screening:
| Solvent / Solvent System | Boiling Point (°C) | Rationale & Scientific Insight |
| Isopropanol (IPA) | 82 °C | Often provides an excellent solubility balance for moderately polar compounds at high and low temperatures. Its boiling point is on the higher end of the estimated melting range, so careful control of cooling is needed. |
| Ethanol (95%) | 78 °C | A versatile and effective solvent for many aromatic compounds.[4] Its polarity is suitable for dissolving the ketone functionality when hot. |
| Ethanol / Water | 78-100 °C | A powerful mixed-solvent system. The compound should be highly soluble in ethanol and poorly soluble in water. This allows for fine-tuned control over saturation by adding water as an anti-solvent. |
| Ethyl Acetate / Hexane | 69-77 °C | Another common and effective mixed-solvent pair. Ethyl acetate is the "good" solvent for the ketone, while hexane, a non-polar "poor" solvent, induces crystallization upon addition to the hot solution. |
| Toluene | 111 °C | Use with caution. While potentially effective if impurities have very different polarities, its high boiling point significantly increases the risk of oiling out. |
Recommendation: Start by screening Isopropanol and an Ethanol/Water mixture. See Protocol 1 for a detailed solvent screening method.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling. This happens because the solution becomes supersaturated at a temperature that is still above the compound's melting point.[5] The presence of impurities can also depress the melting point, exacerbating the issue.
Causality & Solutions:
-
Cause: The solvent's boiling point is higher than the compound's melting point.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. If this fails, evaporate the current solvent and attempt the recrystallization with a different, lower-boiling point solvent from the table above.[5]
-
-
Cause: The solution is too concentrated, leading to supersaturation at a high temperature.
-
Solution: Re-heat the mixture to form a homogeneous solution, then add more hot solvent (in 5-10% volume increments) to reduce the overall concentration.[5]
-
-
Cause: The solution was cooled too rapidly.
-
Solution: Re-dissolve the oil by heating. Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., placing it in a beaker of warm water or on a cork ring) can promote the formation of crystals instead of oil.[5]
-
Q3: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A3: A failure to crystallize typically means the solution is not sufficiently supersaturated, either because too much solvent was used or because nucleation has not initiated.[6]
Causality & Solutions:
-
Cause: Too much solvent was used during dissolution.
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[6] Once the volume is reduced, allow it to cool again.
-
-
Cause: The solution is supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide an ideal surface for nucleation.[6]
-
Solution 2 (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the cold solution. This provides a perfect template for further crystal growth.[5]
-
Solution 3 (Lower Temperature): Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[5]
-
Q4: The recrystallization resulted in a very low yield. What went wrong?
A4: Low yield is a common problem and can usually be traced back to one of several experimental factors.
Causality & Solutions:
-
Cause: Using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even after cooling.
-
Solution: During dissolution, add the hot solvent in very small portions, ensuring you use only the minimum amount required to fully dissolve the solid.[4] You can attempt to recover more product from the mother liquor by evaporating some solvent and re-cooling.
-
-
Cause: Premature crystallization during a hot filtration step.
-
Solution: Use a small excess of hot solvent before filtering and pre-heat your funnel (e.g., with steam or by placing it over the boiling flask) to prevent the solution from cooling and depositing crystals on the filter paper.[5]
-
-
Cause: Incomplete crystallization due to insufficient cooling time.
-
Solution: Ensure the flask is left in an ice bath for at least 20-30 minutes after cooling to room temperature to maximize the precipitation of the solid.[5]
-
Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A5: Persistent color indicates the presence of highly conjugated impurities that are co-crystallizing with your product. These can often be removed with activated charcoal.
Solution:
-
Dissolve: Dissolve the impure, colored compound in the minimum amount of appropriate hot solvent as you normally would.
-
Add Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Adsorption: Swirl the mixture and gently heat it again for a few minutes. The colored impurities will adsorb to the high surface area of the charcoal.[5][6]
-
Hot Filtration: You must now perform a hot filtration to remove the charcoal. Use a pre-warmed funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This step separates the charcoal (and the impurities) from your desired compound.[5]
-
Crystallize: Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool slowly as described in the standard protocol.[4]
Experimental Workflow Diagram
The following diagram outlines the logical steps for a successful recrystallization, including key decision points.
Caption: A flowchart illustrating the primary steps for purifying a solid by recrystallization.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol helps you quickly identify a suitable solvent or solvent pair using a small amount of crude material.
-
Preparation: Place ~20-30 mg of your crude this compound into a small test tube.
-
Room Temperature Test: Add the first candidate solvent (e.g., ethanol) dropwise at room temperature. Swirl after each drop. If the solid dissolves completely in <0.5 mL of solvent, that solvent is too effective at room temperature and will likely give a poor yield. Discard and try a less polar solvent.
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.
-
Observation: An ideal solvent will show a significant formation of crystalline solid upon cooling. If an oil forms, or if very few crystals appear, the solvent is not ideal.
-
Repeat: Repeat steps 1-5 for other candidate solvents (e.g., Isopropanol) or solvent pairs (e.g., dissolve in hot ethanol, then add water dropwise until cloudy).
Protocol 2: Bulk Recrystallization (Ethanol/Water System Example)
This protocol outlines the full procedure once a suitable solvent system has been identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the "good" solvent (hot ethanol) in small portions while heating and stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent necessary.[4]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration at this stage as described in Q5.
-
Induce Saturation: Place the flask back on the heat source. Add the "poor" solvent (hot water) dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.[5]
-
Clarify Solution: Add a few drops of the hot "good" solvent (ethanol) back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[6]
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven to remove all residual solvent. The final purity can be assessed by techniques such as melting point analysis or chromatography.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization.
- Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- Unknown Source. (n.d.). Recrystallization-1.pdf.
- PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone.
- Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2.
- PubChemLite. (n.d.). 1-(3-bromo-4-chlorophenyl)ethan-1-one.
- PubChem. (n.d.). p-Chlorophenacyl bromide.
- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-.
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.
- ChemBK. (2024). 1-(3-Bromo-4-fluorophenyl)ethan-1-one.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purifying 1-(3-Bromo-4-chlorophenyl)ethanone via Column Chromatography
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-Bromo-4-chlorophenyl)ethanone. This halogenated acetophenone derivative, while crucial in many synthetic pathways, can present unique purification hurdles. This document is structured as a dynamic support center, addressing common questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a baseline understanding before proceeding to detailed protocols.
Q1: What is the expected polarity of this compound?
A: this compound is a moderately polar compound. The presence of the ketone group (a polar functional group) and the halogen atoms (which add some polarizability) contributes to its overall polarity. However, it is still readily soluble in common non-polar to moderately polar organic solvents. On a standard silica gel stationary phase, it will exhibit intermediate mobility. For context, it is significantly less polar than an alcohol but more polar than a simple aromatic hydrocarbon like toluene.
Q2: What is a good starting solvent system for preliminary Thin-Layer Chromatography (TLC) analysis?
A: An excellent and widely used starting point for compounds of this nature is a mixture of ethyl acetate (EtOAc) and a non-polar hydrocarbon like hexane or petroleum ether.[1][2] We recommend starting with a 10-20% ethyl acetate in hexane mixture (e.g., 1:9 to 2:8 v/v EtOAc/hexane). This system provides a good polarity range to assess the separation of your target compound from both less polar impurities (e.g., starting materials) and more polar byproducts. An ideal TLC will show the desired product with an Rf value between 0.25 and 0.35, as this range typically translates to the best separation on a flash column.[3]
Q3: What stationary phase is recommended for the column?
A: For normal-phase chromatography, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the industry standard and is highly effective for this separation.[4] Its high polarity provides strong interaction with the ketone functional group, allowing for effective separation based on the polarity differences between the components in your crude mixture.[4] There is typically no need for specialized or modified silica unless dealing with extremely acid-sensitive compounds.
Q4: How can I visualize the compound spots on a TLC plate or detect fractions from the column?
A: this compound contains an aromatic ring, which makes it inherently UV-active. Visualization under a UV lamp at 254 nm is the primary and most convenient method. The compound will appear as a dark spot on the fluorescent green background of the TLC plate. For fraction analysis, a handheld UV lamp can be used to quickly check for the presence of the UV-active product in collection tubes.
Troubleshooting Guide: Common Experimental Issues
This section is designed to address specific problems you may encounter during the purification process.
Problem: My compound isn't moving off the baseline (Rf ≈ 0) on the TLC plate.
-
Causality: The mobile phase (solvent system) is not polar enough to displace the compound from the highly polar silica gel stationary phase. Your compound is too strongly adsorbed.
-
Solution: Gradually increase the polarity of your eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For example, if 10% EtOAc/hexane failed, try 20%, then 30%. A methodical increase will help you pinpoint the optimal polarity for an ideal Rf value (0.25-0.35).[3]
Problem: My compound runs with the solvent front (Rf ≈ 1) on the TLC plate.
-
Causality: The mobile phase is too polar. It is competing too effectively with the stationary phase for your compound, causing the compound to spend almost all its time in the mobile phase and move up the plate too quickly.
-
Solution: Decrease the polarity of your eluent. If you used 30% EtOAc/hexane, reduce it to 15% or 10%. The goal is to increase the compound's interaction time with the silica gel.
Problem: I am seeing poor separation between my product and a closely-eluting impurity.
-
Causality: The chosen solvent system does not have sufficient selectivity for the two compounds. Their relative affinities for the stationary and mobile phases are too similar in that specific eluent.
-
Solution 1 (Optimize Polarity): Fine-tune the solvent ratio. Small changes, like moving from 15% EtOAc/hexane to 12% or 18%, can sometimes resolve close spots. Running a gradient elution during the column chromatography (slowly increasing the percentage of the polar solvent) is highly effective here.
-
Solution 2 (Change Solvent System): If optimizing the ratio fails, change the solvents themselves.[5] The interactions between solvents, silica, and your compounds are complex. A different solvent system with a similar overall polarity might provide better separation. For instance, substitute ethyl acetate with a mixture of diethyl ether and dichloromethane. A good alternative system to try is dichloromethane/hexane.
Problem: My collected column fractions are still impure or show streaking on the TLC analysis.
-
Causality: This can be due to several factors:
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Improper Column Packing: Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.
-
Sample Dissolution/Loading: The sample was loaded in too much solvent or a solvent that was too polar. The sample should be dissolved in the absolute minimum amount of the column eluent (or a less polar solvent) to ensure it loads as a tight, concentrated band at the top of the column.
-
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound.
1. Preparation of the Mobile Phase and TLC Analysis:
-
Prepare stock solutions of your chosen mobile phase. Based on literature for analogous compounds, a system of 15% Ethyl Acetate in Hexane is a robust starting point.[6]
-
Run a TLC of your crude reaction mixture using this solvent system to confirm that the desired product has an Rf of ~0.3 and is well-separated from impurities.
2. Column Packing (Slurry Method):
-
Select an appropriate size glass column. For 1 gram of crude material, a column with a diameter of ~2-3 cm and ~50g of silica gel is appropriate.
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc/hexane or pure hexane).
-
With the stopcock closed, add a small layer of sand to the bottom of the column.
-
Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica run dry from this point forward. Add a thin protective layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve your crude this compound in the minimum volume of dichloromethane or the mobile phase.
-
Using a pipette, carefully apply the dissolved sample to the top of the silica gel, allowing it to absorb into the sand layer.
-
Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure a complete transfer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin the "flash" elution.
-
Start collecting fractions in test tubes. Initially, you will be collecting the non-polar solvent front.
-
Begin monitoring the fractions by TLC as they are collected. Spot every few fractions on a single TLC plate to track the elution of your product.
-
If separation is difficult, you may employ a gradient elution, starting with a low polarity (e.g., 5% EtOAc/hexane) and gradually increasing the concentration of ethyl acetate to 10%, 15%, and so on.
5. Product Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary & Key Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[4] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | A versatile system with tunable polarity.[1][2] Other options include Diethyl Ether/Hexane or Dichloromethane/Hexane. |
| Starting Eluent Ratio | 10-20% Ethyl Acetate in Hexane | This range typically provides an optimal starting Rf value of 0.25-0.35 for compounds of moderate polarity.[3][6] |
| Detection Method | UV light at 254 nm | The aromatic nature of the compound allows for easy and non-destructive visualization. |
| Target Rf Value (TLC) | ~0.25 - 0.35 | Provides the best balance between resolution and elution time on the column.[3] |
Visual Workflow: Purification Logic
The following diagram illustrates the decision-making process for developing the column chromatography method.
Sources
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind the formation of impurities, provide actionable troubleshooting strategies, and offer validated protocols to enhance reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental questions regarding the synthesis, focusing on the root causes of side product formation.
Q1: What is the primary synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[1][2] This reaction is a classic electrophilic aromatic substitution where an acetyl group (CH₃CO-) is introduced onto the aromatic ring. The reaction typically employs an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Q2: What are the most common side products I should expect in this synthesis?
A2: The primary challenge in this synthesis is controlling regioselectivity. The most common side products are regioisomers of the desired product. Given the starting material, 1-bromo-2-chlorobenzene, the acetyl group can add to several positions on the aromatic ring. The main isomeric impurities you will likely encounter are:
-
1-(5-Bromo-2-chlorophenyl)ethanone: Resulting from acylation at the C4 position of the starting material.
-
1-(2-Bromo-3-chlorophenyl)ethanone: Resulting from acylation at the C6 position.
Minor side products can also include di-acylated products under harsh conditions, though this is less common for acylations than for alkylations.
Q3: Why are isomeric impurities the dominant side products?
A3: The formation of a mixture of isomers is a direct consequence of the electronic properties of the substituents on the starting aromatic ring.[3] Both the bromine and chlorine atoms are deactivating yet ortho-, para-directing groups due to a combination of inductive withdrawal and resonance donation of their lone pairs.[4] This means they direct the incoming electrophile (the acylium ion) to the positions ortho and para relative to themselves. In 1-bromo-2-chlorobenzene, this creates multiple activated sites, leading to a competitive reaction and the formation of a product mixture. The final ratio of these isomers is governed by a delicate balance of steric hindrance and electronic effects.
Q4: My reaction stalled, leaving significant unreacted starting material. What is the likely cause?
A4: Stalled reactions are frequently traced back to the deactivation of the Lewis acid catalyst, AlCl₃. There are two primary reasons for this:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in the reagents or solvent will quench the catalyst, rendering it inactive. It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][5] An aqueous workup is required to hydrolyze this complex and liberate the final product. If less than a full equivalent of active AlCl₃ is present, the reaction will not proceed to completion.
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides a problem-and-solution framework for issues commonly encountered during the experiment.
Issue 1: The crude product is a mixture of several isomers, making purification difficult.
-
Root Cause Analysis: The reaction conditions are not optimized to favor the formation of the desired this compound isomer. Regioselectivity in Friedel-Crafts reactions is highly sensitive to temperature and the choice of solvent.
-
Troubleshooting Steps:
-
Control the Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C). Lower temperatures often increase the selectivity towards the thermodynamically favored product by giving the acylium ion more time to discriminate between the electronically different positions on the ring.
-
Optimize the Solvent: The polarity of the solvent can influence the reactivity of the electrophile. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Avoid using aromatic solvents like benzene or toluene, as they can compete in the acylation reaction.
-
Order of Addition: A controlled, slow addition of the acetyl chloride to the mixture of 1-bromo-2-chlorobenzene and AlCl₃ in the solvent can prevent localized temperature spikes and improve selectivity.
-
Issue 2: The reaction mixture turned dark brown or black, and the final product is an intractable oil.
-
Root Cause Analysis: This typically indicates charring or decomposition, often caused by an uncontrolled exothermic reaction. The interaction between the Lewis acid and the acetylating agent is highly energetic.
-
Troubleshooting Steps:
-
Pre-cool the Reaction: Before adding the acetylating agent, cool the slurry of AlCl₃ and the solvent to 0 °C or below.
-
Slow and Controlled Addition: Add the acetyl chloride dropwise using an addition funnel over an extended period (e.g., 30-60 minutes) while vigorously stirring and maintaining the low temperature. This dissipates the heat generated and prevents runaway reactions.
-
Ensure Efficient Stirring: Inadequate stirring can create localized "hot spots" where decomposition occurs. Use a powerful overhead stirrer for larger scale reactions to ensure the mixture remains homogeneous.
-
Issue 3: The overall yield is very low despite complete consumption of the starting material.
-
Root Cause Analysis: A low isolated yield after workup, even with good conversion, often points to issues during the quenching and extraction phase. The AlCl₃-ketone complex must be fully hydrolyzed to release the product.
-
Troubleshooting Steps:
-
Proper Quenching Technique: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This ensures that the highly exothermic hydrolysis of excess AlCl₃ is controlled and that the medium is acidic enough to break up the product complex.
-
Thorough Extraction: The product may have some solubility in the aqueous layer, especially if emulsions form. Extract the aqueous layer multiple times (e.g., 3x with DCM or ethyl acetate) to ensure complete recovery of the product.
-
Break Emulsions: If an emulsion forms during extraction, it can be broken by adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase and forces the separation of layers.
-
Part 3: Experimental Protocols and Data
To ensure reproducibility and success, we provide the following detailed protocols and comparative data.
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired isomer.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 2.5 mL per mmol of substrate). Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Addition: Carefully add powdered anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the cold DCM with stirring.
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the AlCl₃ slurry over 15 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Prepare a beaker with crushed ice and add concentrated HCl (approx. 3 mL per gram of AlCl₃ used). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar isomers will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
Table 1: Effect of Temperature on Isomer Distribution (Illustrative)
| Temperature | Desired Isomer (%) (3-Bromo-4-chloro-) | Isomer A (%) (5-Bromo-2-chloro-) | Isomer B (%) (2-Bromo-3-chloro-) |
| 40 °C | 55 | 35 | 10 |
| 25 °C | 65 | 28 | 7 |
| 0 °C | 78 | 18 | 4 |
| Note: These values are illustrative to demonstrate the general trend that lower temperatures typically improve regioselectivity in Friedel-Crafts acylation. |
Part 4: Visualizing the Chemistry
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the core mechanism and the competitive formation of side products.
Caption: Mechanism of the Friedel-Crafts Acylation Reaction.
Caption: Competing pathways leading to isomeric products.
References
- Domingo, L. R., & Sáez, J. A. (2009). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Physical Science, 20(2), 1-12.
- Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College.
- BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia (2024). Friedel–Crafts reaction. In Wikipedia.
- Unknown Author (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
- University of Calgary (n.d.). Ch12: Friedel-Crafts limitations.
- Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- LibreTexts Chemistry (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- LibreTexts Chemistry (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation.
- MCC Organic Chemistry (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Pearson, D. E., et al. (1958). Acetophenone, 3-bromo-. Organic Syntheses, 38, 5.
Sources
Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. Our goal is to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene is a powerful tool for introducing an acyl group onto this di-substituted aromatic ring, a common structural motif in pharmaceutical compounds. However, the presence of two different halogen substituents, a bromine and a chlorine atom, introduces significant challenges in controlling the regioselectivity of the reaction. Both halogens are deactivating yet ortho-, para-directing groups, which can lead to a mixture of isomeric products and other byproducts.[1][2] Understanding the interplay of electronic and steric effects is paramount to achieving a high yield of the desired product.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Regioisomer and a Mixture of Isomeric Byproducts
-
Potential Cause 1: Competing Directing Effects. Both bromine and chlorine are ortho-, para-directors. The incoming acyl group can add at positions ortho or para to either halogen, leading to a complex product mixture. The electronic effect of bromine being slightly less deactivating than chlorine, and the steric hindrance at the position between the two halogens, will influence the final isomer ratio.[2]
-
Solution:
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. While strong Lewis acids like aluminum chloride (AlCl₃) are effective in activating the acylating agent, they may not provide the best selectivity.[3] Milder Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), or even solid acid catalysts like zeolites, can sometimes offer improved control over the isomer distribution.[4][5]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable isomer.[6] It is advisable to start the reaction at a low temperature (e.g., 0-5 °C) and slowly allow it to warm to room temperature.
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby influencing the regioselectivity.[7][8] Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may help optimize the ratio of desired to undesired isomers.
-
-
Potential Cause 2: Steric Hindrance. The bulky acyl group will preferentially add to the less sterically hindered positions on the aromatic ring. The position between the bromine and chlorine atoms is highly hindered and unlikely to be acylated. The positions ortho to the chlorine and bromine that are not between the halogens are the most likely sites of acylation.
-
Solution:
-
Bulky Acylating Agent: While seemingly counterintuitive, in some cases, a bulkier acylating agent can enhance selectivity for the least hindered position. However, this may also decrease the overall reaction rate.
-
Problem 2: Formation of a Tar-Like Substance or Darkening of the Reaction Mixture
-
Potential Cause 1: Moisture Contamination. Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture.[6][9] The presence of water will deactivate the catalyst and can lead to side reactions and polymerization, resulting in the formation of tars.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Excessively High Reaction Temperature. High temperatures can promote side reactions, including decomposition of the starting materials or products, and polymerization.[9]
-
Solution:
-
Temperature Monitoring and Control: Use a reaction setup that allows for precise temperature control, such as an ice bath or a cryocooler. Monitor the internal temperature of the reaction throughout the addition of reagents and the course of the reaction.
-
Problem 3: Low or No Conversion of Starting Material
-
Potential Cause 1: Inactive or Insufficient Catalyst. The Lewis acid catalyst may be inactive due to moisture contamination, or an insufficient amount may have been used. In Friedel-Crafts acylation, the catalyst often forms a complex with the product ketone, meaning that a stoichiometric amount of the catalyst is typically required.[10][11]
-
Solution:
-
Fresh Catalyst and Proper Stoichiometry: Use a fresh, unopened container of the Lewis acid or purify the existing supply. Ensure that at least one equivalent of the catalyst is used relative to the limiting reagent. In some cases, a slight excess of the catalyst may be beneficial.
-
-
Potential Cause 2: Deactivated Aromatic Ring. The presence of two deactivating halogen substituents on the benzene ring makes it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[5][9]
-
Solution:
-
Stronger Lewis Acid or Higher Temperature: If using a milder Lewis acid results in low conversion, switching to a stronger one like AlCl₃ may be necessary. Cautiously increasing the reaction temperature after the initial addition of reagents can also help to drive the reaction to completion, but this must be balanced against the risk of byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is most effective for the acylation of 1-bromo-2-chlorobenzene?
A1: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for acylating deactivated aromatic rings like 1-bromo-2-chlorobenzene due to its strong Lewis acidity.[5] However, for optimizing regioselectivity, exploring milder Lewis acids such as FeCl₃ or solid acid catalysts may be beneficial.[3][4]
Q2: What is the optimal reaction temperature?
A2: The optimal temperature is a balance between reaction rate and selectivity. It is generally recommended to start the reaction at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction and then allow the mixture to slowly warm to room temperature.[6] Some reactions may require gentle heating to go to completion, but this should be done cautiously while monitoring for byproduct formation.
Q3: How can I prevent polyacylation?
A3: Fortunately, polyacylation is generally not a significant issue in Friedel-Crafts acylation. The introduction of the first acyl group, which is an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution.[9][11][12]
Q4: What is the expected major regioisomer?
A4: The major product is typically the result of acylation at the position para to one of the halogens, as these positions are the most accessible and activated by the ortho-, para-directing nature of the halogens. Acylation at the position para to the bromine (4-bromo-3-chloroacetophenone) or para to the chlorine (3-bromo-4-chloroacetophenone) are the most likely outcomes. Predicting the exact ratio can be complex and is influenced by the specific reaction conditions. Steric hindrance will likely disfavor acylation at the positions ortho to the halogens that are adjacent to the other halogen.
Experimental Protocols
Table 1: Comparison of Lewis Acids on Regioselectivity (Hypothetical Data)
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (para-Br : para-Cl) |
| AlCl₃ | Dichloromethane | 0 to 25 | 75 | 3 : 1 |
| FeCl₃ | Dichloromethane | 0 to 25 | 60 | 4 : 1 |
| ZnCl₂ | Nitrobenzene | 25 to 50 | 45 | 3.5 : 1 |
This table presents hypothetical data for illustrative purposes.
Standard Protocol for Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent and Substrate Addition: Add anhydrous dichloromethane via cannula. Cool the suspension to 0 °C in an ice bath. Add 1-bromo-2-chlorobenzene (1.0 equivalent) dropwise to the stirred suspension.
-
Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.[1][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Visualizing the Process
Diagram 1: Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues.
Diagram 2: Reaction Mechanism Overview
Caption: The general mechanism of Friedel-Crafts acylation.
References
- Wikipedia. (2023). Friedel–Crafts reaction.
- JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
- Chem Wonders. (2020). Friedel Crafts acylation and alkylation | Electrophilic Aromatic Substitution Reactions.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- ACS Publications. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- J. Mater. Environ. Sci. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- BC Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
- Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
- PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects.
- ACS Fall 2025. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones.
Sources
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. alexandonian.com [alexandonian.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with 1-(3-Bromo-4-chlorophenyl)ethanone
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-(3-Bromo-4-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction efficiency, troubleshoot common issues, and maximize the yield of their target biaryl compounds. Here, we synthesize technical expertise with practical, field-proven insights to address the specific challenges presented by this electron-deficient and di-halogenated substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
The structure of this compound presents a unique set of challenges due to the presence of two different halogen atoms (bromine and chlorine) and an electron-withdrawing acetyl group. The primary challenge lies in achieving selective coupling at the more reactive carbon-bromine (C-Br) bond without significant side reactions at the less reactive carbon-chlorine (C-Cl) bond.[1][2] The electron-withdrawing nature of the acetyl group can also influence the reactivity of the aryl halide, making careful optimization of reaction conditions crucial for high yields.[3]
Q2: Which palladium catalyst and ligand combination is most effective for this substrate?
For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[4][5] These ligands facilitate the rate-determining oxidative addition step and stabilize the active Pd(0) species.[5][6] Commonly successful ligands include Buchwald-type phosphines such as SPhos and XPhos.[2][4] A reliable starting point is to use a pre-formed Pd(0) catalyst or a combination of a palladium precursor like Pd₂(dba)₃ with the chosen ligand.[4][6]
Q3: What is the optimal base and solvent system for this reaction?
The choice of base and solvent is critical for a successful Suzuki coupling. A moderately strong, non-nucleophilic base is often preferred to promote the transmetalation step without causing unwanted side reactions.[1][6] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, and should be finely powdered to ensure good solubility and reactivity.[2][4][7]
Regarding solvents, a mixture of an organic solvent with water is commonly used to dissolve the inorganic base and facilitate the reaction.[1][6] Popular choices include toluene, dioxane, or tetrahydrofuran (THF) with water.[1][8] It is imperative that all solvents are thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.[2][9]
Q4: How can I minimize the formation of homocoupled byproducts?
Homocoupling, the self-coupling of the boronic acid or the aryl halide, can significantly reduce the yield of the desired product.[6][10] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze the homocoupling of the boronic acid.[6] To minimize homocoupling:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes.[2][9]
-
Use high-purity reagents: Ensure the boronic acid is of high quality and has not degraded.[9]
-
Optimize stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the desired cross-coupling reaction to completion.[4]
Q5: Is there a risk of the acetyl group participating in side reactions?
The ketone functionality is generally stable under typical Suzuki coupling conditions. However, the choice of a non-nucleophilic base is important to avoid potential side reactions involving the enolizable protons alpha to the carbonyl group. Bases like K₃PO₄ and Cs₂CO₃ are less likely to cause such issues compared to stronger bases like alkoxides.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Ineffective Catalyst System | Catalyst & Ligand Selection: Switch to a more robust catalyst system. For this electron-deficient substrate, consider using a pre-catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[2][4] A catalyst screening might be necessary to identify the optimal combination. |
| Poor Base Selection or Quality | Base Optimization: If using a weaker base like sodium carbonate, consider switching to a stronger, non-nucleophilic base such as finely powdered K₃PO₄ or Cs₂CO₃.[2][7] Ensure the base is anhydrous and well-dispersed in the reaction mixture. |
| Catalyst Deactivation | Improve Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[9] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2] |
| Suboptimal Solvent System | Solvent Screening: The solubility of the base and reactants can be critical. Screen different solvent systems such as toluene/water, dioxane/water, or THF/water to find the optimal medium for your specific boronic acid partner.[1][8] |
| Low Reaction Temperature | Increase Temperature: If the reaction is sluggish, cautiously increasing the reaction temperature (typically in the range of 80-110 °C) can enhance the rate of oxidative addition.[4] |
Problem 2: Significant Formation of Dehalogenated Starting Material
The presence of 1-(4-chlorophenyl)ethanone as a major byproduct indicates a dehalogenation side reaction.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Hydride Source in the Reaction | Solvent and Reagent Purity: The hydride source can be impurities in the solvent or reagents.[6][9] Ensure the use of high-purity, anhydrous solvents. If using an amine base, consider that it can act as a hydride donor.[6] |
| Protodeboronation of the Boronic Acid | Use Boronic Esters: Boronic acids can be prone to hydrolysis (protodeboronation), especially at elevated temperatures.[6][9] Consider using a more stable boronic ester derivative, such as a pinacol ester, to mitigate this issue.[9][11] |
Problem 3: Formation of Homocoupled Products
The presence of symmetrical biaryls derived from the boronic acid or this compound indicates homocoupling.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Strictly Anaerobic Conditions: As mentioned previously, oxygen can promote the homocoupling of boronic acids.[6] Rigorous degassing of all components is crucial. |
| Inefficient Transmetalation | Optimize Base and Solvent: A slow transmetalation step can allow for competing homocoupling reactions. Ensure the chosen base is effective and sufficiently soluble in the reaction medium to facilitate the transfer of the organic group from boron to palladium.[1] |
Experimental Protocols & Data
General Procedure for Suzuki Coupling of this compound
This is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2-1.5 eq.)[4]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)[4]
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)[4]
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound, the arylboronic acid/ester, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4][10]
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) upon in situ reduction.[5][12] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Facilitates oxidative addition for electron-deficient aryl halides and enhances catalyst stability.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (finely powdered) | Strong, non-nucleophilic bases that effectively promote transmetalation.[4][7] |
| Solvent System | Toluene/Water, Dioxane/Water, or THF/Water | Biphasic systems to dissolve both organic reactants and the inorganic base.[1][8] |
| Temperature | 80 - 110 °C | Sufficient to overcome the activation barrier for oxidative addition without promoting excessive side reactions.[4] |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Wikipedia. (2024). Suzuki reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-(4-Amino-3-bromo-phenyl)-ethanone.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- The Suzuki Reaction. (2014).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Grignard Reactions with 1-(3-Bromo-4-chlorophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Grignard reactions involving the specific substrate, 1-(3-Bromo-4-chlorophenyl)ethanone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of the corresponding tertiary alcohol. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this reaction.
The structure of this compound presents a unique set of challenges. The primary issue is the chemoselectivity of Grignard reagent formation—specifically, ensuring the magnesium inserts at the more reactive carbon-bromine bond while leaving the carbon-chlorine bond intact.[1] This guide will address this and other potential pitfalls, from reaction initiation to product isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix it?
Plausible Causes:
Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are invariably moisture and the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[2]
-
Presence of Water: Grignard reagents are potent bases and will readily react with even trace amounts of water from glassware, solvents, or the atmosphere.[3][4][5] This acid-base reaction is much faster than the desired reagent formation, effectively "quenching" the Grignard as it forms.[6]
-
Inactive Magnesium Surface: Magnesium metal is typically coated with a thin, unreactive layer of MgO.[2] For the reaction to begin, this layer must be breached to expose the fresh, reactive metal surface.[7][8]
Diagnostic Steps & Solutions:
A systematic approach is crucial to diagnose and solve initiation problems.
Step 1: Ensure Rigorously Anhydrous Conditions. This is non-negotiable. All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[10]
| Solvent Drying Agent | Typical Use | Notes |
| Sodium/Benzophenone | Distillation still | Provides a deep blue/purple indicator when dry. |
| Calcium Hydride (CaH₂) | Pre-drying or distillation | Reacts with water to produce hydrogen gas. |
| Molecular Sieves (3Å or 4Å) | Storage of anhydrous solvents | Must be activated by heating under vacuum. |
Step 2: Activate the Magnesium. If conditions are scrupulously dry, the issue is almost certainly the magnesium surface. Several activation methods can be employed.[11][12]
Protocol: Chemical Activation of Magnesium
-
Place magnesium turnings (1.2 equivalents) in your flame-dried reaction flask under an inert atmosphere.
-
Add a small crystal of iodine . The flask can be gently warmed with a heat gun.[2] Successful activation is indicated by the disappearance of the purple/brown iodine color.[13]
-
Alternatively, add a few drops of 1,2-dibromoethane . You should observe the evolution of ethylene gas (bubbling), which signifies a fresh magnesium surface is being exposed.[7]
-
Once activated, allow the flask to cool before adding a small amount of your anhydrous solvent to cover the magnesium.
-
Initiate the reaction by adding a small aliquot (approx. 10%) of your this compound solution. A successful start is typically marked by a gentle reflux, a color change, and the appearance of a gray, cloudy suspension.[2][13]
Q2: The reaction initiated, but my yield is low and I've isolated a significant amount of a biphenyl-type impurity. What happened?
Plausible Cause: Wurtz-Fittig Coupling
The primary side reaction that consumes your starting material and Grignard reagent is the Wurtz-Fittig coupling.[14] In this reaction, the newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks the bromine of an unreacted molecule of the starting aryl halide (Ar-Br), forming a biphenyl dimer (Ar-Ar).
This side reaction is particularly favored by:
-
High local concentrations of the aryl halide.
-
Elevated reaction temperatures.[15]
Solution: Controlled Addition of the Aryl Halide
The key to minimizing Wurtz coupling is to maintain a very low concentration of the aryl halide relative to the magnesium. This is achieved by adding the halide solution slowly and methodically.
Protocol: Minimizing Wurtz Coupling
-
Prepare a solution of this compound in your anhydrous ether or THF.
-
After successfully initiating the reaction with a small portion of this solution, add the remainder dropwise from an addition funnel.
-
The rate of addition should be controlled to maintain a gentle, self-sustaining reflux.[16] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.[17] This ensures that each molecule of aryl halide reacts with the magnesium surface as soon as it is introduced, rather than with another Grignard molecule in solution.
Q3: My reaction seems to be working, but the solution is turning dark brown or black. Should I be concerned?
Plausible Causes:
While a gray, cloudy appearance is normal for a Grignard reaction, a very dark color can indicate decomposition.[13]
-
Overheating: Excessive heat can cause the Grignard reagent to decompose, often leading to the formation of finely divided metal particles that blacken the solution.[16]
-
Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition pathways.
Solution: Temperature Control and Reagent Quality
-
Maintain Gentle Reflux: As described above, control the addition rate to avoid an overly exothermic reaction. Do not apply external heat unless the reaction stalls.[9]
-
Use High-Quality Reagents: Use fresh, high-purity magnesium turnings and ensure your this compound is pure.
Q4: I am getting a mixture of products. It seems the Grignard reagent is forming at the chlorine position as well. How can I improve selectivity for the C-Br bond?
Plausible Cause: Lack of Chemoselectivity
The formation of a Grignard reagent at an aryl halide position follows the reactivity trend: I > Br > Cl > F.[1] While the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, some non-selective insertion can occur, especially under harsh conditions.
Solutions: Optimize Reaction Conditions
-
Use THF as a Solvent: Tetrahydrofuran (THF) is often superior to diethyl ether for forming aryl Grignards as it better stabilizes the reagent.[9][10]
-
Avoid High Temperatures: Do not force the reaction with excessive heating. A gentle reflux is sufficient.
-
Consider Halogen-Magnesium Exchange: For highly sensitive substrates where direct formation is problematic, an alternative is a halogen-magnesium exchange reaction. This involves reacting your di-halogenated starting material with a simple, pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[18] The exchange is often more selective for the more reactive halogen.
Visualizing the Process
Diagram: Primary Grignard Reaction Pathway
Caption: The desired reaction pathway for the Grignard synthesis.
Diagram: Troubleshooting Decision Tree
Caption: A workflow for diagnosing and solving initiation failures.
Diagram: Competing Side Reactions
Caption: Visualization of desired vs. undesired reaction pathways.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- RSC Org. Process Res. Dev. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.
- Filo. (2023). How does water affect Grignard reagents?.
- Chemguide. (n.d.). Grignard reagents.
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?.
- Quora. (2019). What happens when a Grignard reagent is treated with water?.
- Reddit. (2019). How dangerous is actually adding water to Grignard reagent?.
- University of Calgary. (n.d.). Ch23: Aryl Grignards.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Wikipedia. (n.d.). Grignard reagent.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
- BYJU'S. (n.d.). Grignard reagent.
- Swarthmore College. (n.d.). Grignard Reaction.
- University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent.
- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- NISCAIR. (2006). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX.
- ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- NIH National Library of Medicine. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Dehalogenation Side Reactions of 1-(3-Bromo-4-chlorophenyl)ethanone
Here is a technical support center for dehalogenation side reactions of 1-(3-Bromo-4-chlorophenyl)ethanone.
Welcome to the technical support resource for managing dehalogenation side reactions involving this compound. This guide is designed for researchers, chemists, and process development professionals to diagnose, troubleshoot, and mitigate the formation of unwanted hydrodehalogenated byproducts in cross-coupling and other synthetic transformations.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Problem
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is a common and undesirable side reaction where one or both halogen atoms (bromine or chlorine) on the this compound molecule are replaced by a hydrogen atom.[1][2] This leads to the formation of impurity byproducts, such as 1-(4-chlorophenyl)ethanone or 1-(3-bromophenyl)ethanone, which reduces the yield of the desired product and complicates downstream purification.[1]
Q2: Which halogen is more likely to be removed from this compound?
A2: The Carbon-Bromine (C-Br) bond is significantly weaker and more reactive than the Carbon-Chlorine (C-Cl) bond. In typical palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira), the oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond.[2] Consequently, the primary dehalogenation byproduct observed is almost always 1-(4-chlorophenyl)ethanone , resulting from the reductive cleavage of the C-Br bond. Removal of the chlorine atom is less common but can occur under more forcing conditions.[3]
Q3: What is the primary mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources, including the base, solvent (especially alcohols or DMF), or trace amounts of water in the reaction mixture.[1][4] Once formed, the aryl-palladium intermediate can undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H) instead of proceeding through the desired cross-coupling pathway.[1][2]
Section 2: Troubleshooting & Mitigation
Q4: I'm observing a high percentage of 1-(4-chlorophenyl)ethanone in my Suzuki coupling. What are the likely causes and how can I fix it?
A4: This is a classic case of selective hydrodebromination. The root causes typically fall into three categories: the base, the ligand/catalyst system, or the reaction conditions.
| Problem Area | Potential Cause | Recommended Solution | Justification |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxide bases can generate Pd-H species.[1] | Switch to weaker, non-hydridic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | These bases are less likely to act as hydride donors or react with the palladium complex to form hydrides. |
| Ligand/Catalyst | The ligand may not sufficiently promote reductive elimination of the desired product over the dehalogenation pathway. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] | These ligands accelerate the rate-limiting reductive elimination step of the desired coupling, outcompeting the dehalogenation side reaction. |
| Solvent | Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF) are being used.[1] | Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[1][2] | Aprotic solvents minimize the availability of hydrogen atoms that can be transferred to the palladium center. |
| Temperature/Time | The reaction temperature is too high or the reaction time is unnecessarily long.[1] | Lower the reaction temperature and monitor closely by TLC, GC-MS, or HPLC to stop the reaction upon consumption of the starting material. | Elevated temperatures can increase the rate of decomposition pathways that lead to Pd-H formation and subsequent dehalogenation.[1] |
| Water Content | While some water is often required for Suzuki couplings to dissolve the base and facilitate transmetalation, excessive water can be a proton source.[4][5] | Use a minimal, controlled amount of water. For example, in a dioxane/water system, try ratios from 10:1 to 6:1.[5] | Optimizing the water content balances the need for reactivity with the risk of protonolysis and dehalogenation. |
Q5: Can my choice of boronic acid or other coupling partner influence the rate of dehalogenation?
A5: Yes. If the transmetalation step (the transfer of the organic group from the boron reagent to the palladium center) is slow, the Ar-Pd-Br intermediate has a longer lifetime. This increased lifetime provides more opportunity for it to encounter a hydride source and undergo dehalogenation. Using highly pure, reactive boronic acids or esters can help accelerate the transmetalation step and thus minimize the side reaction.[2]
Section 3: Analytical Procedures
Q6: How can I reliably detect and quantify the dehalogenated byproducts in my reaction mixture?
A6: A combination of chromatographic and spectroscopic methods is essential for accurate analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile byproducts. You will be able to separate the starting material, desired product, and dehalogenated impurities based on their boiling points and polarities, and the mass spectrometer will confirm their identities by their mass-to-charge ratio and fragmentation patterns.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the workhorse for monitoring reaction progress and determining the purity of the final product. A reversed-phase C18 column can effectively separate the halogenated starting material from the less polar dehalogenated byproducts and the more functionalized desired product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The aromatic region of the spectrum will clearly distinguish between the different substitution patterns of the starting material and the byproducts. For example, the disappearance of the C-Br bond will cause a noticeable upfield shift in the signals of adjacent protons.
Table 2: Key Compounds and Their Properties for Analysis
| Compound Name | Structure | Molecular Weight | Common Byproduct Of |
| This compound | CC(=O)C1=CC(=C(C=C1)Cl)Br | 233.49 | Starting Material |
| 1-(4-chlorophenyl)ethanone | CC(=O)C1=CC=C(C=C1)Cl | 154.59 | Hydrodebromination |
| 1-(3-bromophenyl)ethanone | CC(=O)C1=CC=CC(=C1)Br | 199.04 | Hydrodechlorination (Less Common) |
| Acetophenone | CC(=O)C1=CC=CC=C1 | 120.15 | Complete Dehalogenation |
Experimental Protocols
Protocol 1: Recommended Suzuki Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling an arylboronic acid with this compound, aiming to suppress hydrodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate, anhydrous powdered (K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the powdered K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, add a small amount of the dioxane, and swirl to create a pre-catalyst slurry.
-
Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous, degassed dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Avoid temperatures above 100 °C unless the reaction is sluggish.[8]
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC every 1-2 hours.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
Instrumentation:
-
HPLC system with UV detector
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v). This may require optimization.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C[9]
-
Detection Wavelength: 254 nm[9]
Sample Preparation:
-
Carefully take ~0.1 mL of the reaction mixture and quench it in a vial containing ~1 mL of ethyl acetate and ~1 mL of water.
-
Vortex the vial and allow the layers to separate.
-
Take a small sample from the top organic layer and dilute it further with the mobile phase before injection.
Expected Elution Order: Desired Product (most polar) -> Starting Material -> 1-(4-chlorophenyl)ethanone (least polar).
References
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link][10][11][12]
- Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic-Chemistry.org. [Link]
- SciSpace. Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
- Orbach, M., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link][4]
- Handy, S. T., et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link][13][14]
- Handy, S. T. & Zhang, Y. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with 1-(3-Bromo-4-chlorophenyl)ethanone
Welcome to the technical support center for navigating the complexities of regioselective reactions with 1-(3-Bromo-4-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Understanding the Substrate: Electronic and Steric Landscape
This compound presents a fascinating challenge in regioselective synthesis. The phenyl ring is substituted with three distinct groups: a bromine atom, a chlorine atom, and an acetyl group. The interplay of their electronic and steric effects dictates the preferred site of reaction.
-
Electronic Effects: Both bromine and chlorine are halogens, which are inductively electron-withdrawing but can act as electron-donors through resonance.[1][2] The acetyl group is a moderate deactivating group, withdrawing electron density from the ring through both induction and resonance.[1][3] This makes the aromatic ring electron-deficient and influences the positions most susceptible to either electrophilic or nucleophilic attack.
-
Steric Hindrance: The relative size of the substituents (Bromo > Chloro > Acetyl) can influence the accessibility of adjacent positions to incoming reagents.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the reactivity of this compound.
Q1: In a typical cross-coupling reaction like Suzuki or Buchwald-Hartwig, which halogen is more likely to react, the bromine or the chlorine?
A1: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] Therefore, under standard conditions, you can expect selective reaction at the C3 position (bromine).
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr). At which position is the reaction most likely to occur?
A2: Nucleophilic aromatic substitution is most favorable when there are strong electron-withdrawing groups positioned ortho or para to the leaving group.[5][6] In this compound, the acetyl group is a deactivating group. It is meta to the bromine and ortho to the chlorine. The activating effect of the acetyl group will be more pronounced for the chlorine at C4. Therefore, SNAr is more likely to occur at the C4 position, displacing the chloride.
Q3: For an electrophilic aromatic substitution, where will the new substituent be directed?
A3: The directing effects of the existing substituents must be considered collectively.
-
The acetyl group is a meta-director.[1]
-
Halogens (Br and Cl) are ortho, para-directors, although they are deactivating overall.[2][7] The positions ortho and para to the halogens are C2, C5, and C6. The position meta to the acetyl group is C5. The directing effects of all three substituents converge on the C5 position , making it the most likely site for electrophilic substitution.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice for specific reaction types, addressing common issues and offering strategies for improving regioselectivity.
Guide 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Lack of selectivity, with competing reaction at the C-Cl bond, or low yield of the desired C-Br coupled product.
Root Cause Analysis & Solutions:
While the C-Br bond is inherently more reactive, harsh reaction conditions or inappropriate catalyst/ligand selection can lead to loss of selectivity.
-
Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is paramount.[8][9] For selective C-Br activation, a less reactive catalyst system may be beneficial.
-
Recommendation: Start with a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a simple triarylphosphine ligand. If C-Cl coupling is observed, consider using ligands that are less electron-rich and sterically bulky, as highly active modern ligands (e.g., Buchwald's biarylphosphine ligands) can sometimes facilitate the more challenging C-Cl activation.[9][10]
-
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less favorable C-Cl bond cleavage.
-
Recommendation: Screen a range of temperatures, starting from a milder condition (e.g., 80 °C) and gradually increasing. Monitor the reaction progress by GC-MS or LC-MS to determine the optimal temperature for selective C-Br coupling.
-
-
Base Selection: The choice of base can influence catalyst activity and stability.[11]
-
Recommendation: For Suzuki couplings, milder bases like K₂CO₃ or K₃PO₄ are often sufficient for selective C-Br coupling.[12] For Buchwald-Hartwig aminations, while stronger bases like NaOt-Bu or LHMDS are common, a weaker base like Cs₂CO₃ could be screened to temper reactivity and enhance selectivity.[13][14]
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
-
To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., dioxane/water 4:1).
-
Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Achieving Regioselectivity in Metal-Halogen Exchange
Issue: Difficulty in achieving selective metal-halogen exchange at the bromine position without competing side reactions.
Root Cause Analysis & Solutions:
Metal-halogen exchange, typically with organolithium reagents, is a powerful tool for generating aryl anions.[15][16] The rate of exchange generally follows the trend I > Br > Cl, which favors reaction at the C-Br bond. However, the strongly basic nature of reagents like n-BuLi can lead to side reactions.
-
Choice of Organometallic Reagent: While n-BuLi is common, other reagents can offer better selectivity.
-
Recommendation: Consider using isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard".[16] These reagents can perform a Br/Mg exchange under milder conditions and often show greater functional group tolerance.
-
-
Temperature Control: Metal-halogen exchange is typically very fast, even at low temperatures.
-
Recommendation: Perform the reaction at -78 °C (dry ice/acetone bath) to minimize side reactions, such as attack at the acetyl group or deprotonation at the methyl group of the acetyl moiety.
-
-
Directed Ortho Metalation (DoM) as a Competing Pathway: The acetyl group and the halogens can act as directing groups for ortho-lithiation.[17][18] While the C-Br exchange is generally faster, under certain conditions, deprotonation at C2 or C5 could occur.
-
Recommendation: Use of a non-coordinating solvent like toluene or hexanes can disfavor DoM, which often relies on coordinating solvents like THF or ether.
-
Experimental Protocol: Selective Br-Mg Exchange
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of i-PrMgCl·LiCl (1.1 equiv.) dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by quenching aliquots with D₂O and analyzing by ¹H NMR or by TLC after quenching with a suitable electrophile.
-
Once the exchange is complete, add the desired electrophile at low temperature (e.g., -78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry, and purify as needed.
Summary of Reaction Conditions for Improved Regioselectivity
| Reaction Type | Target Position | Key Parameters to Control | Recommended Starting Conditions |
| Pd-Catalyzed Cross-Coupling | C3 (Br) | Catalyst/Ligand, Temperature | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C |
| Nucleophilic Aromatic Substitution (SNAr) | C4 (Cl) | Nucleophile Strength, Temperature | NaOMe, MeOH, 60 °C |
| Metal-Halogen Exchange | C3 (Br) | Organometallic Reagent, Temperature | i-PrMgCl·LiCl, THF, 0 °C |
| Electrophilic Aromatic Substitution | C5 | Electrophile, Catalyst | Br₂, FeBr₃, CH₂Cl₂, 0 °C to rt |
This guide provides a foundational framework for improving the regioselectivity of reactions with this compound. Remember that each specific transformation will have its own nuances, and systematic optimization of the reaction parameters outlined here will be key to achieving your desired outcome.
References
- Biffis, A., et al. (2018). "Palladium-catalyzed C-C and C-N cross-coupling reactions: a personal account." Journal of Organometallic Chemistry, 869, 62-79. [Link]
- Buchwald, S. L. (2015). "The Development and Application of Palladium-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 54(32), 9122-9139. [Link]
- Chemistry LibreTexts. (2023).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
- Hartwig, J. F. (2010). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 43(8), 1161-1173. [Link]
- Knochel, P., & Krasovskiy, A. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroaryl-Magnesium Reagents from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]
- Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]
- Organic Chemistry Portal. "Suzuki Coupling." [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
- Wikipedia.
- Wikipedia.
- Wikipedia. "Metal–halogen exchange." [Link]
- Wikipedia.
- Wikipedia. "Suzuki reaction." [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. people.wou.edu [people.wou.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. uwindsor.ca [uwindsor.ca]
Technical Support Center: Catalyst Deactivation in 1-(3-Bromo-4-chlorophenyl)ethanone Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-(3-Bromo-4-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during your cross-coupling experiments with this compound.
Issue 1: Reaction Stalls or Proceeds with Low Yield
You've set up your Suzuki-Miyaura or other cross-coupling reaction with this compound, but the reaction is sluggish or fails to reach completion.
Potential Causes & Solutions
-
Cause A: Oxygen Sensitivity and Premature Catalyst Oxidation. The active Pd(0) species in your catalytic cycle is highly susceptible to oxidation by residual oxygen in your reaction setup.[1][2] This converts the active catalyst into inactive Pd(II) species, effectively halting the reaction.
-
Solution: Rigorous Degassing. This is the most critical preventative measure.[1] Implement a robust degassing protocol for all solvents and the reaction vessel itself.
-
Protocol 1: Inert Gas Sparging. Bubble a steady stream of an inert gas, such as argon or nitrogen, through your solvent for at least 30-60 minutes prior to use.
-
Protocol 2: Freeze-Pump-Thaw. For more sensitive reactions, perform at least three freeze-pump-thaw cycles to remove dissolved oxygen thoroughly.
-
-
-
Cause B: Formation of Palladium Black. The appearance of a black precipitate, known as "palladium black," is a clear visual indicator of catalyst deactivation.[1][3] This occurs when Pd(0) species, if not properly stabilized by ligands, aggregate into catalytically inactive bulk palladium metal.[2][3]
-
Solution 1: Optimize Ligand-to-Palladium Ratio. An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1] Increasing the ligand-to-palladium ratio (e.g., from 1.5:1 to 2:1 or higher) can enhance catalyst stability. However, be aware that a large excess of ligand can sometimes inhibit the reaction.[2]
-
Solution 2: Employ Bulky, Electron-Rich Ligands. Ligands such as those from the Buchwald or Hartwig classes are specifically designed to stabilize the monoligated Pd(0) species, preventing the formation of palladium black.[2] These ligands' steric bulk physically hinders the aggregation of palladium centers.
-
Solution 3: Consider Heterogeneous Catalysts. For certain applications, using a supported palladium catalyst (e.g., Pd on carbon) can physically separate palladium particles, reducing aggregation.[3] However, be mindful that leaching of the active species can be a concern with heterogeneous catalysts.[4]
-
-
Cause C: Inefficient Pre-catalyst Activation. Many common palladium pre-catalysts, such as Pd(OAc)₂, require in-situ reduction to the active Pd(0) state.[5] If this reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Solution: Utilize Pre-formed Pd(0) Catalysts or Optimized Pre-catalyst Systems. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a well-defined pre-catalyst system known for efficient activation. The choice of phosphine ligand can also play a crucial role in the reduction of the Pd(II) pre-catalyst.[5]
-
-
Cause D: High Reaction Temperature. While elevated temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition and ligand degradation pathways.[1][2]
-
Solution: Temperature Optimization. Determine the minimum effective temperature for your specific transformation. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often preserve the catalyst's longevity and improve overall yield.
-
Issue 2: Significant Formation of Side Products (e.g., Protodebromination)
You observe a significant amount of 1-(4-chlorophenyl)ethanone in your reaction mixture, indicating that the bromine atom has been replaced by a hydrogen atom.
Potential Causes & Solutions
-
Cause A: Unstable Boronic Acid/Ester. In Suzuki-Miyaura coupling, the boronic acid or ester coupling partner can be prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This non-productive pathway consumes your nucleophile and can be facilitated by aqueous base.[1]
-
Solution 1: Use Boronic Esters. Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation.[1]
-
Solution 2: Anhydrous Conditions. While some Suzuki reactions tolerate water, performing the reaction under strictly anhydrous conditions can minimize protodeboronation.[1]
-
Solution 3: Choice of Base. The choice of base is critical. Weaker bases like K₂CO₃ or KF may be less prone to promoting this side reaction compared to stronger bases.[6]
-
-
Cause B: Presence of Water or Protic Impurities. Water can act as a proton source, leading to protodebromination of the aryl halide starting material.
-
Solution: Use Anhydrous Reagents and Solvents. Ensure all reagents and solvents are thoroughly dried before use.
-
Issue 3: Inconsistent Results Between Batches
You run the same reaction multiple times under what you believe are identical conditions, but you observe significant variability in yield and reaction time.
Potential Causes & Solutions
-
Cause: Trace Impurities in Reagents or Solvents. The presence of even minute quantities of impurities can have a profound impact on the catalytic cycle.[7][8] These impurities can act as catalyst poisons.
-
Solution 1: Reagent and Solvent Purification. If you suspect impurities, purify your starting materials and solvents. For instance, this compound may contain residual starting materials from its synthesis.[9]
-
Solution 2: Consistent Sourcing. Be aware that different suppliers or even different batches from the same supplier can have varying impurity profiles.[8] If possible, use reagents from a single, trusted batch for a series of experiments.
-
Solution 3: Trace Metal Analysis. In critical applications, consider performing trace metal analysis on your reagents to identify potential catalyst poisons.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond in this compound selectively cleaved over the C-Cl bond in cross-coupling reactions?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[6][10] The oxidative addition of the C-Br bond to the Pd(0) center is significantly more facile than the oxidative addition of the stronger and less reactive C-Cl bond.[10] Therefore, under typical cross-coupling conditions, the palladium catalyst will selectively react at the C-Br position.
Q2: Can the ketone functional group on this compound interfere with the cross-coupling reaction?
A2: The ketone group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions.[11] However, the choice of base is important. Strongly nucleophilic bases could potentially react with the ketone. Therefore, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[6]
Q3: What are the primary pathways for phosphine ligand degradation?
A3: Phosphine ligands, while crucial for stabilizing the palladium catalyst, can degrade under reaction conditions.[1] The two main degradation pathways are:
-
Oxidation: Phosphines can be oxidized to phosphine oxides, especially in the presence of trace oxygen.[2]
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bonds in the ligand can cleave, leading to catalytically inactive species.
Q4: How can I reactivate a catalyst that has formed palladium black?
A4: In some cases, it may be possible to re-oxidize palladium black (Pd(0)) back to an active Pd(II) species, which can then be reduced in situ to re-enter the catalytic cycle.[12][13] This has been demonstrated by the addition of an oxidant like benzoquinone.[12][13] However, for most laboratory-scale reactions, preventing deactivation in the first place is a more practical and reliable strategy.
Visualizing Catalyst Deactivation and Troubleshooting
Diagram 1: Key Catalyst Deactivation Pathways
This diagram illustrates the primary routes through which the active Pd(0) catalyst can be deactivated during a cross-coupling reaction.
Caption: Major pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield cross-coupling reactions.
Caption: A step-by-step guide to troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Ligand:Palladium Ratio | 1.5:1 to 4:1 | Balances catalyst stability with potential ligand inhibition.[2] |
| Reaction Temperature | 80-110 °C | A common range for Suzuki couplings, but should be optimized for each specific substrate pair to minimize thermal deactivation.[6] |
| Solvent Degassing Time | 30-60 min (Sparging) | Ensures thorough removal of dissolved oxygen to prevent catalyst oxidation.[1] |
Experimental Protocols
Protocol: Rigorous Solvent Degassing (Inert Gas Sparging)
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Add the required volume of solvent to the reaction flask via cannula or syringe.
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for a minimum of 30-60 minutes.
-
Once degassing is complete, remove the needles and maintain a positive pressure of inert gas over the solvent.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd) and add them to the reaction flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-portal.org.
- Poisoning and deactivation of palladium catalysts - SciSpace.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
- Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate.
- Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - Catalysis Science & Technology (RSC Publishing).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society - ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis - Chemistry | Illinois.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Cross-coupling reaction - Wikipedia.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH.
- Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. - ResearchGate.
- ASAP (As Soon As Publishable) - ACS Publications - American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone
Welcome to our dedicated technical support center for the large-scale synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the significant exothermic risks associated with this process. Our focus is on ensuring process safety, scalability, and reproducibility by understanding and controlling the reaction's thermal profile.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm
This section addresses fundamental questions regarding the exothermic nature of the this compound synthesis, which is typically achieved via Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.
Q1: Why is the synthesis of this compound highly exothermic?
A1: The primary synthesis route, a Friedel-Crafts acylation, is inherently exothermic. The reaction involves the formation of a highly reactive acylium ion from an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (commonly aluminum chloride, AlCl₃). This electrophile then reacts with the 1-bromo-2-chlorobenzene ring. The formation of the acylium ion and its subsequent reaction with the aromatic substrate are associated with a significant release of heat.[1] Uncontrolled, this exotherm can lead to a dangerous increase in temperature and pressure.[1][2]
Q2: What are the main risks of an uncontrolled exotherm in this synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway reaction.[2][3] This is a hazardous situation where the rate of heat generation exceeds the cooling capacity of the reactor, causing a rapid, self-accelerating increase in temperature and pressure.[2] Consequences can include:
-
Boiling of the solvent and over-pressurization of the reactor, potentially leading to vessel rupture.
-
Decomposition of reactants, intermediates, and the final product, leading to the generation of toxic or flammable gases.
-
Reduced product yield and purity due to side reactions favored at higher temperatures.[4][5]
Q3: How does the choice and quantity of the Lewis acid catalyst affect the exotherm?
A3: The Lewis acid, typically AlCl₃, is a major contributor to the reaction's rate and exothermicity. Stronger Lewis acids lead to a faster reaction and a more intense heat release.[1] It's also crucial to note that in Friedel-Crafts acylations, the Lewis acid often forms a complex with the ketone product, rendering it inactive.[4][6] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required, which further contributes to the overall heat of reaction. The purity of the Lewis acid is also critical, as moisture can deactivate it and lead to unpredictable reaction initiation.[4]
Q4: What is reaction calorimetry and why is it essential for scaling up this synthesis?
A4: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction under controlled conditions.[7] For a high-risk exothermic process like this, it is an indispensable tool for safe scale-up.[7][8] Calorimetry studies provide critical data, including:
-
Total heat of reaction (ΔHrxn).
-
Heat flow profile over time, indicating the rate of heat release.
-
Maximum temperature of the synthesis reaction (MTSR) under runaway conditions.
-
Adiabatic temperature rise, which helps in assessing the worst-case scenario for a cooling failure.
This data is vital for designing an adequate cooling system and for establishing safe operating parameters, such as reagent addition rates, for large-scale production.[7][8]
Section 2: Troubleshooting Guide - Addressing Specific In-Process Issues
This guide provides a question-and-answer format to troubleshoot specific problems you may encounter during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Q: My reactor temperature is rising much faster than anticipated during the addition of the acetylating agent/Lewis acid, and my cooling system is struggling to keep up. What should I do?
A: You may be on the verge of a thermal runaway. Immediate and decisive action is required.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately halt the dosing of the acetylating agent or Lewis acid.[3]
-
Maximize Cooling: Increase the flow of your cooling medium to the reactor jacket to its maximum capacity.
-
Emergency Quenching (If available and validated): If a pre-planned and tested emergency quenching procedure is in place, execute it with extreme caution. This typically involves the slow addition of a pre-cooled, non-reactive solvent or a specific quenching agent. The quenching process itself can be exothermic and must be well-understood.[3]
-
Alert and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature and pressure continue to rise uncontrollably, initiate your facility's emergency shutdown and evacuation procedures.[3]
Root Cause Analysis and Prevention:
| Potential Cause | Explanation | Preventative Measures |
| Reagent Addition Rate Too High | The rate of heat generation is directly proportional to the rate of reagent addition. Adding the limiting reagent too quickly will overwhelm the cooling system's capacity. | Determine a safe addition profile using reaction calorimetry data.[8] Implement a calibrated dosing pump for precise and controlled addition. |
| Inadequate Cooling Capacity | The cooling system may be undersized for the scale and exothermic nature of the reaction. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.[5] | Perform a thorough thermal hazard assessment before scale-up.[2][8] Ensure the reactor's heat removal capacity exceeds the maximum expected heat output of the reaction. |
| Poor Mixing | Inefficient stirring can lead to localized "hot spots" where reagents concentrate, causing a rapid localized exotherm that can propagate through the reaction mass. | Use an appropriately designed agitator and confirm adequate mixing through visual observation (in a glass reactor) or modeling. Ensure the stirrer speed is sufficient to maintain a homogenous mixture. |
| Incorrect Reaction Temperature | Starting the addition at a higher-than-specified temperature will lead to a faster initial reaction rate and a more pronounced exotherm. | Ensure the initial temperature of the reactor contents is at the lower end of the recommended range before starting the reagent addition. |
Issue 2: Reaction Fails to Initiate or is Sluggish
Q: I've added a portion of the acetylating agent, but the temperature is not increasing as expected, and in-process controls show little to no product formation. What's wrong?
A: A delayed initiation can be dangerous, as unreacted reagents can accumulate. A sudden, delayed onset of the reaction can then lead to a powerful exotherm.
Troubleshooting and Solutions:
| Potential Cause | Explanation | Recommended Actions |
| Moisture Contamination | Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst.[4] | Ensure all glassware, reagents, and solvents are rigorously dried. Use anhydrous grade solvents and fresh, high-purity Lewis acid. |
| Low Reaction Temperature | While necessary for control, an excessively low temperature may be below the activation energy required for the reaction to start.[5] | After a safe waiting period with no reagent accumulation, consider slowly and cautiously allowing the reactor temperature to rise by a few degrees while monitoring closely for any signs of an exotherm. |
| Poor Quality Reagents | Impurities in the 1-bromo-2-chlorobenzene or the acetylating agent can inhibit the reaction. | Use reagents of known purity and quality. Consider re-purifying starting materials if their quality is in doubt. |
| Insufficient Catalyst | An inadequate amount of Lewis acid will result in a slow or incomplete reaction.[4] | Verify the stoichiometry of the Lewis acid. Ensure it was weighed and charged correctly. |
Issue 3: Formation of Impurities and Low Yield
Q: The reaction proceeded, but my final product has low purity, with significant amounts of isomers or other byproducts.
A: The regioselectivity and cleanliness of Friedel-Crafts acylations are highly dependent on reaction conditions, especially temperature.
Troubleshooting and Solutions:
| Potential Cause | Explanation | Recommended Actions |
| High Reaction Temperature | Elevated temperatures can reduce the selectivity of the acylation, leading to the formation of undesired isomers.[4][5] It can also promote side reactions and decomposition. | Maintain strict temperature control throughout the reaction. Lowering the reaction temperature may improve selectivity, though it might require longer reaction times. |
| Prolonged Reaction Time at High Temperature | Holding the reaction at an elevated temperature for too long can lead to product degradation or isomerization. | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC). Once the starting material is consumed, proceed with the quench and work-up promptly. |
| Non-Homogeneous Reaction Mixture | Poor mixing can lead to localized areas of high reagent concentration, which can result in side reactions. | Ensure efficient and continuous agitation throughout the reaction. |
Section 3: Experimental Protocols and Visualization
Generalized Protocol for Controlled Laboratory-Scale Synthesis
This protocol is a starting point and must be adapted and optimized based on laboratory-specific equipment and safety assessments.
Materials:
-
1-bromo-2-chlorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Quenching solution (e.g., cold dilute HCl)
Procedure:
-
Reactor Setup: Assemble a dry, inert-gas-purged reactor equipped with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel for reagent addition.
-
Initial Charge: Charge the reactor with 1-bromo-2-chlorobenzene and the anhydrous solvent. Begin stirring and cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Lewis Acid Addition: Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution while maintaining the low temperature. The formation of the Lewis acid complex is often exothermic.[3]
-
Acylating Agent Addition: Dilute the acetyl chloride with some of the anhydrous solvent in the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over a prolonged period. Crucially, monitor the internal reaction temperature throughout the addition and adjust the addition rate to maintain the desired temperature range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly and carefully transferring the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved. The quenching process is also highly exothermic and requires caution.[3]
-
Work-up: Proceed with the standard aqueous workup, including phase separation, washing of the organic layer, drying, and solvent removal to isolate the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Visualizing a Controlled Addition Workflow
The following diagram illustrates the critical components of a setup designed for the safe, controlled addition of reagents in an exothermic reaction.
Caption: Workflow for controlled reagent addition in an exothermic synthesis.
Troubleshooting Logic for a Thermal Event
This decision tree outlines the logical steps to take when faced with an unexpected temperature increase.
Caption: Decision tree for responding to an unexpected thermal event.
References
- The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety. [Link]
- Large scale calorimetry. IChemE. [Link]
- Information on the Reaction Calorimetry applic
- Friedel–Crafts reaction. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. syrris.com [syrris.com]
- 8. icheme.org [icheme.org]
Technical Support Center: Purification of 1-(3-Bromo-4-chlorophenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-Bromo-4-chlorophenyl)ethanone (also known as 3'-Bromo-4'-chloroacetophenone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route, which is typically a Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. The most probable impurities include:
-
Positional Isomers: Friedel-Crafts reactions can sometimes yield a mixture of isomers. Due to the directing effects of the bromo and chloro substituents, other isomers, although generally minor, can be formed.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 1-bromo-2-chlorobenzene.
-
Reagent-Related Impurities: Residual acylating agents (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., aluminum chloride) or their byproducts may be present.
-
Solvent-Related Impurities: Residual solvents from the reaction and workup are common contaminants.
Q2: My crude product is a dark oil, but I expect a solid. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of crystallizing. This can be due to a low melting point of the compound relative to the solvent's temperature, a high concentration of impurities depressing the melting point, or rapid cooling. To address this, you can try reheating the mixture to dissolve the oil, adding more of the hot solvent to decrease saturation, and allowing it to cool much more slowly. If this fails, a preliminary purification by column chromatography might be necessary to remove the impurities that are preventing crystallization.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities are often non-polar byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product.
Q4: I am struggling to separate my desired product from a close-running impurity on TLC. What can I do for my column chromatography?
A4: For impurities with similar polarity to your product, a standard isocratic elution may not provide sufficient separation. In this case, a shallow gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 5% ethyl acetate in hexanes and slowly increase to 10-15% ethyl acetate. Using a longer column and a finer mesh silica gel can also improve resolution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent is too good at room temperature, leading to significant product loss in the mother liquor. | Select a solvent in which the compound has lower solubility at room temperature. Alternatively, after collecting the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. |
| Product "oils out" during recrystallization | The melting point of the impure product is below the temperature of the solution. | Re-heat the solution to dissolve the oil, add more hot solvent, and allow for very slow cooling. Consider using a lower-boiling point solvent. |
| Broad or tailing spots on TLC after column chromatography | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifying agent like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product co-elutes with an impurity during column chromatography | The polarity of the mobile phase is too high or the chosen solvent system is not optimal for separation. | Perform a thorough TLC analysis with various solvent systems (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to find a system that provides better separation. Employ a shallow gradient elution. |
Experimental Protocols
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 54826-14-1 | Chemical Abstracts Service |
| Molecular Formula | C₈H₆BrClO | N/A |
| Molecular Weight | 233.49 g/mol | N/A |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 310.3±27.0 °C at 760 mmHg | ECHEMI[2] |
| Density | 1.566 g/cm³ | Echemi[3] |
Protocol 1: Purification by Recrystallization
This method is ideal for purifying crude product that is already in a solid or semi-solid form and has a relatively high initial purity.
1. Solvent Selection:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Based on the polarity of the molecule, good starting points for solvent screening are ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.
2. Step-by-Step Procedure (Example with Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Assess the purity by measuring the melting point. A sharp melting point within the range of 80-82 °C indicates high purity.[1]
Protocol 2: Purification by Column Chromatography
This method is suitable for purifying oily crude products or mixtures containing impurities with similar polarity to the desired compound.
1. Preparation:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.
2. Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions of the eluent in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
Caption: General purification workflow for this compound.
References
- Chapman, N. B., & Triggle, D. J. (1963). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines, and related compounds. Journal of the Chemical Society (Resumed), 1385-1392.
Sources
Technical Support Center: Solvent Purity in 1-(3-Bromo-4-chlorophenyl)ethanone Reactions
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for reactions involving 1-(3-Bromo-4-chlorophenyl)ethanone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical impact of solvent purity on experimental outcomes. As drug development professionals and researchers, ensuring the integrity of your reaction environment is paramount to achieving reproducible, high-yield, and high-purity results.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical when working with this compound?
A: this compound is a multifunctional starting material with several reactive sites: the electrophilic carbonyl carbon, the aryl bromide (amenable to cross-coupling), and the α-protons of the ketone. The success of a specific transformation depends on selectively targeting one of these sites. Impurities in solvents can introduce unpredictable variables, leading to side reactions, reduced yields, or complete reaction failure[1]. For instance, trace water can quench organometallic reagents, while peroxide impurities can initiate unwanted radical pathways[1][2].
Q2: What are the most damaging common impurities for reactions involving this ketone?
A: The most detrimental impurities depend on the reaction type:
-
Water: Critically damaging in reactions using moisture-sensitive reagents like Grignard reagents, organolithiums, or strong bases (e.g., LDA, NaH). Water will protonate and destroy these reagents[1].
-
Peroxides: Commonly found in aged ether solvents like Tetrahydrofuran (THF) or diethyl ether[3]. These are not only explosion hazards but can also initiate undesirable radical side reactions, potentially leading to complex product mixtures[4][5].
-
Aldehydes/Other Carbonyls: Solvents like acetone can contain aldehyde impurities or self-condense to form impurities like diacetone alcohol and mesityl oxide[6]. These can compete with your starting material in nucleophilic addition reactions.
-
Acidic or Basic Impurities: Residual acids or bases can neutralize reagents or catalyze unwanted side reactions, such as ring bromination in radical reactions[7].
Q3: I'm performing a Suzuki coupling at the bromide position. Which solvent and purity level should I use?
A: For Suzuki couplings, a polar aprotic solvent is often preferred to dissolve the reactants and facilitate the catalytic cycle. Common choices include THF, 1,4-dioxane, or dimethylformamide (DMF). The most critical impurity is water, which can hydrolyze the boronic acid/ester and interfere with the base. Using an anhydrous grade solvent and ensuring all reagents are dry is essential. Degassing the solvent (e.g., by bubbling with argon or nitrogen) is also crucial to remove dissolved oxygen, which can oxidize the palladium catalyst.
Q4: Can I use a reagent-grade solvent from a freshly opened bottle without purification?
A: For many non-sensitive reactions, a new bottle of a high-purity grade solvent (e.g., HPLC or ACS grade) may be sufficient[8][9]. However, for highly sensitive processes like Grignard reactions or anhydrous lithiations, even a new bottle may contain unacceptable levels of water (absorbed from the atmosphere during packaging) or dissolved oxygen[10]. It is best practice to dry and deoxygenate the solvent immediately before use for such critical applications[8][9].
Q5: What is the best way to store anhydrous solvents to maintain their purity?
A: Anhydrous solvents should be stored under an inert atmosphere (nitrogen or argon) in a sealed container, often with a septum-capped lid to allow for withdrawal by syringe[11]. Storing them over activated molecular sieves (3Å or 4Å) can help maintain dryness[8][9]. It is also advisable to wrap the cap and neck of the bottle with Parafilm to prevent moisture ingress over time[12].
Troubleshooting Guide for this compound Reactions
This guide links common experimental failures to potential solvent-purity issues and provides actionable solutions.
| Observed Problem | Potential Solvent-Related Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Low or No Product Yield (e.g., in a Grignard or organolithium reaction) | Presence of Water/Protic Impurities: The most common cause. Water quenches the highly basic organometallic reagent, preventing it from reacting with the ketone.[1] | Action: Use a freshly distilled, anhydrous solvent. Dry glassware in an oven (125°C) overnight and assemble hot under an inert gas stream[10][12]. Rationale: Eliminating all sources of protons is necessary to preserve the reactive nucleophile. |
| Reaction Stalls / Incomplete Conversion | Inhibitors in Solvent: Commercial solvents, especially ethers like THF, often contain stabilizers like butylated hydroxytoluene (BHT) to prevent peroxide formation[2]. These can sometimes interfere with radical or organometallic reactions. | Action: Purify the solvent by distillation to remove non-volatile inhibitors. For THF, distillation from sodium/benzophenone is a standard method that also removes water and peroxides[10][12]. Rationale: Removing radical scavengers (inhibitors) allows the desired reaction to proceed unhindered. |
| Formation of Numerous Unidentified Byproducts | Peroxide Impurities: Peroxides in ether solvents can initiate radical side reactions, leading to a complex and inseparable mixture. This is especially true in reactions involving heat or light.[5] | Action: Test the solvent for peroxides using peroxide test strips[3]. If positive, do NOT distill directly. Peroxides can concentrate and explode upon heating[3]. Treat to remove peroxides first (e.g., passing through activated alumina) then distill. Rationale: Safety is paramount. Removing explosive peroxides and radical initiators ensures a clean, predictable reaction. |
| Inconsistent Results Between Batches | Variable Solvent Quality: Using different lots of solvent, or the same bottle over a long period, can introduce variability in water content and other impurities. | Action: Standardize your solvent source and implement a consistent purification protocol for all batches. Always use freshly purified solvent for sensitive reactions. Quantify water content with Karl Fischer titration for maximum consistency[13]. Rationale: Reproducibility requires controlling all variables, with solvent purity being one of the most critical. |
| Ring Bromination or Other Aromatic Side Reactions | Acidic Impurities: Trace acidic impurities (e.g., HBr in older brominating agents) can catalyze electrophilic aromatic substitution on the electron-rich ring, competing with the intended reaction.[7] | Action: Use a non-polar, aprotic solvent. If an acidic impurity is suspected, consider passing the solvent through a plug of basic alumina before use. Rationale: Controlling the pH of the reaction medium prevents unwanted acid-catalyzed side reactions. |
Experimental Protocols & Methodologies
Protocol 1: Purification of Tetrahydrofuran (THF) by Distillation
This protocol describes the preparation of anhydrous, peroxide-free THF, suitable for highly sensitive organometallic reactions.
Safety Note: This procedure involves metallic sodium, a highly reactive and flammable substance. It must be performed in a certified chemical fume hood under an inert atmosphere by trained personnel.
Materials:
-
Reagent-grade THF (1 L)
-
Sodium metal (approx. 5 g), cut into small pieces
-
Benzophenone (approx. 5 g)
-
Distillation apparatus (2 L round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add the reagent-grade THF to the 2 L round-bottom flask. Add several pieces of sodium metal.
-
Initial Reflux: Cap the flask with a septum, insert a needle for gas outlet, and allow it to stir overnight. The initial evolution of hydrogen gas indicates the removal of gross water.
-
Setup for Distillation: Assemble the distillation apparatus. Ensure all glassware is oven or flame-dried immediately before use[10].
-
Add Indicator: Add the benzophenone to the flask. Benzophenone acts as an indicator; when the solvent is dry, it forms a deep blue or purple ketyl radical in the presence of sodium[10][12].
-
Reflux to Dryness: Flush the entire apparatus with inert gas. Heat the flask to a gentle reflux. Continue refluxing until the solution maintains a persistent deep blue/purple color, indicating the solvent is anhydrous and oxygen-free[10]. If the color fades, it indicates the presence of residual water or oxygen; more sodium may be needed.
-
Distillation: Once the deep blue color is stable, begin distillation. Collect the freshly distilled solvent in a dry, inert-atmosphere-flushed receiving flask.
-
Storage: Immediately use the distilled solvent or store it in a sealed flask with a septum cap over activated molecular sieves under an inert atmosphere.
Protocol 2: Rapid Test for Peroxides in Ethers
Materials:
-
Solvent to be tested (e.g., THF, diethyl ether)
-
Commercial peroxide test strips
Procedure:
-
Open the solvent container.
-
Dip the test strip into the solvent for 1-2 seconds[3].
-
Remove the strip and wait for the time specified by the manufacturer.
-
Compare the color of the strip to the color chart provided. A deep blue, brown, or green color indicates a high concentration of peroxides[3].
-
If peroxides are present above the safe limit (typically >10 ppm), do not proceed with heating or distillation.
Visualization of Workflows
Troubleshooting Workflow for Solvent-Related Reaction Failure
Caption: Troubleshooting workflow for solvent-related reaction issues.
Solvent Selection and Purification Decision Tree
Caption: Decision tree for solvent selection based on reaction type.
References
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). NIH.
- Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024, September 28). Unknown Source.
- Purification of common solvents. (2024, August 28). Longchang Chemical.
- Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7). Unknown Source.
- Purity assay of solvent samples (GC-FID and Karl Fischer). (n.d.). Measurlabs.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). PubMed.
- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Publications.
- Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (n.d.). LCGC International.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Unknown Source.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016, December 7). PMC.
- How to store, use, and preserve anhydrous compounds. (2018, March 15). Reddit.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Why Solvent Purity Is Crucial in the World of Chemistry. (2025, May 11). Ibis Scientific, LLC.
- How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. (n.d.). Benchchem.
- How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 19). YouTube.
- Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.). Activated Alumina Balls.
- Peroxide-Forming Chemical. (2021, August 1). Environmental Health and Safety.
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. m.youtube.com [m.youtube.com]
- 3. activatedaluminaballs.com [activatedaluminaballs.com]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 9. longchangchemical.com [longchangchemical.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. reddit.com [reddit.com]
- 12. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 13. measurlabs.com [measurlabs.com]
optimizing reaction time and temperature for 1-(3-Bromo-4-chlorophenyl)ethanone synthesis
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone. This key intermediate is typically synthesized via the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield, purity, and reproducibility.
Core Synthesis Pathway: Friedel-Crafts Acylation
The primary route to this compound is the electrophilic aromatic substitution of 1-bromo-2-chlorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the aromatic ring.
The directing effects of the bromo and chloro substituents are paramount in determining the regioselectivity of the acylation. Both are ortho, para-directing groups; however, they are also deactivating towards electrophilic aromatic substitution.[3] In the case of 1-bromo-2-chlorobenzene, the primary site of acylation is directed by the combined electronic and steric influences of both halogens, leading predominantly to the desired this compound isomer.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the acylation of 1-bromo-2-chlorobenzene, and why?
A1: The major product is this compound. Both bromine and chlorine are ortho, para-directors. The position para to the chlorine atom (C4) is the most activated and sterically accessible site for electrophilic attack. Acylation at the position ortho to chlorine and meta to bromine (C3) is also possible but generally less favored.
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in Friedel-Crafts acylation of deactivated substrates like 1-bromo-2-chlorobenzene are common. The primary culprits include:
-
Inactive Catalyst: Aluminum chloride is highly hygroscopic. Any moisture will deactivate the catalyst, halting the reaction.[4][5]
-
Substrate Deactivation: The two halogen substituents deactivate the aromatic ring, making it less nucleophilic and slowing down the reaction rate.[6]
-
Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition.[7]
-
Insufficient Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time may be necessary for the reaction to reach completion.
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
A3: The formation of multiple products is likely due to the formation of regioisomers. To improve selectivity for the desired this compound:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para-substituted product. However, this may come at the cost of a longer reaction time.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with different inert solvents may alter the product distribution.[7]
-
Catalyst: While AlCl₃ is the standard, other Lewis acids could be explored, although AlCl₃ is generally effective for deactivated systems.
Q4: The workup of my reaction is problematic, with the formation of emulsions. How can I resolve this?
A4: Emulsion formation during the aqueous quench is a frequent issue. To mitigate this:
-
Quenching Procedure: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7] This helps to hydrolyze the aluminum chloride complex and dissolve the resulting aluminum salts.
-
Brine Wash: After the initial quench and separation, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[5]
-
Filtration: If an emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break it.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive AlCl₃ catalyst due to moisture exposure.[5] 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃ from an unopened container or one stored in a desiccator. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC. 3. Extend the reaction time and monitor the consumption of the starting material by TLC. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to less selective acylation. 2. The chosen solvent is influencing the regioselectivity unfavorably. | 1. Conduct the reaction at a lower temperature (e.g., 0-5 °C initially, then allowing it to slowly warm to room temperature). 2. If using a more polar solvent, consider switching to a less polar one like dichloromethane or carbon disulfide.[7] |
| Dark-Colored Reaction Mixture/Charring | 1. Reaction temperature is excessively high, causing decomposition. 2. Localized overheating during the addition of reagents. | 1. Maintain strict temperature control throughout the reaction using an ice bath or a temperature-controlled mantle. 2. Add the acylating agent and substrate slowly and dropwise to the cooled catalyst suspension to manage the exotherm. |
| Difficult Product Isolation (Emulsions) | 1. Incomplete hydrolysis of the aluminum chloride complex. 2. Formation of stable colloids during quenching. | 1. Ensure a sufficient amount of ice and concentrated HCl is used during the workup. 2. After quenching, add a saturated solution of NaCl (brine) to the separatory funnel and shake gently to break the emulsion.[5] |
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for the optimization of the reaction. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Substrate: Add 1-bromo-2-chlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring and Optimization:
-
Initial Conditions: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Temperature Optimization: Gradually allow the reaction to warm to room temperature and stir for an additional 2-4 hours. If TLC analysis shows incomplete conversion, the reaction temperature can be gently increased to 40-50 °C and held for 1-2 hours.
-
Time Optimization: Monitor the reaction by TLC every hour after reaching the desired temperature until the starting material is consumed.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (4-5 times the weight of AlCl₃) and concentrated hydrochloric acid (1.5-2 equivalents relative to AlCl₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation: Optimizing Reaction Conditions
The following table provides a framework for optimizing reaction time and temperature, with expected outcomes based on general principles of Friedel-Crafts acylation.
| Temperature (°C) | Time (hours) | Expected Conversion | Potential Issues |
| 0 - 5 | 2 - 4 | Low to Moderate | Slow reaction rate, may require extended time. |
| Room Temperature (~25) | 2 - 6 | Moderate to High | Good starting point for optimization. |
| 40 - 50 | 1 - 3 | High | Increased reaction rate, potential for decreased regioselectivity and side product formation.[7] |
| > 60 | < 2 | High | Risk of significant side product formation and decomposition. |
References
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
- Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps.
- MDPI. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary.
- ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
- StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. StuDocu.
- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. L.S.College, Muzaffarpur.
- Rasayan J. Chem. (n.d.). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Rasayan J. Chem.
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega.
- Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. PubChem.
- Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.
- Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. (n.d.).
- PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone. PubChem.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses.
- ResearchGate. (2025). (PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. ResearchGate.
- MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... ResearchGate.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges in the Work-up of 1-(3-Bromo-4-chlorophenyl)ethanone Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(3-Bromo-4-chlorophenyl)ethanone. This versatile building block is instrumental in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a ketone and two distinct halogen atoms on an aromatic ring, offers numerous synthetic possibilities. However, this complexity can also introduce unique challenges during reaction work-up and purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common hurdles encountered in reactions involving this key intermediate.
Section 1: Suzuki-Miyaura Coupling Reactions
The selective cross-coupling of one of the halogen atoms in this compound is a common synthetic transformation. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization. However, achieving high selectivity and yield can be challenging.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of starting material in my Suzuki coupling reaction, even after extended reaction times. What could be the cause?
A1: This is a common issue that can stem from several factors. Firstly, ensure your palladium catalyst is active. Old or improperly stored catalysts can have reduced activity. Secondly, the choice of base and solvent system is crucial for the transmetalation step of the catalytic cycle.[1][2] Inefficient base-mediated activation of the boronic acid or poor solubility of the reactants can stall the reaction. Lastly, ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.
Q2: My main product is the debrominated and/or dechlorinated starting material. How can I prevent this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by an excess of the boronic acid, the presence of water, or certain ligands. To mitigate this, use a stoichiometric amount of the boronic acid (typically 1.1-1.2 equivalents). Ensure your solvents are anhydrous and consider using a bulkier phosphine ligand which can sometimes suppress reductive dehalogenation.
Q3: How do I purify my product from residual palladium catalyst and boronic acid derivatives?
A3: Post-reaction work-up is critical for removing these impurities. After the reaction, a common procedure is to dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[3] To remove boronic acid derivatives, a wash with a dilute aqueous base (e.g., 1M NaOH) can be effective. Residual palladium can often be removed by filtering the crude product solution through a pad of Celite® or silica gel.[2] For stubborn cases, treatment with a scavenger resin may be necessary.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[1] 3. Increase the reaction temperature in increments of 10°C. |
| Poor Selectivity (Reaction at both Br and Cl) | 1. Catalyst system is too reactive. 2. High reaction temperature. | 1. Use a catalyst system known for higher selectivity, such as one with a less electron-rich ligand. 2. Lower the reaction temperature. The C-Br bond is generally more reactive than the C-Cl bond, and lower temperatures can enhance this selectivity. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen in the reaction. | 1. Ensure thorough degassing of solvents and sparging of the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] |
Detailed Work-up Protocol for Suzuki-Miyaura Coupling
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with a suitable organic solvent such as ethyl acetate or toluene (20-30 mL). If a precipitate (e.g., inorganic salts) is present, filter the mixture through a pad of Celite®, rinsing the pad with the same solvent.[2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water (2 x 20 mL)
-
1 M aqueous NaOH or NaHCO₃ solution (2 x 15 mL) to remove unreacted boronic acid.
-
Brine (1 x 20 mL) to aid in phase separation.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1]
Suzuki Coupling Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing acetyl group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the position para to the ketone (the chlorine-bearing carbon).[4][5]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is very slow. How can I accelerate it?
A1: SNAr reactions are sensitive to the nature of the nucleophile, the solvent, and the temperature.[6] A stronger nucleophile will react faster. Ensure your nucleophile is not being protonated by any acidic species in the reaction mixture. Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cation of the nucleophile salt, leaving a "naked" and more reactive anionic nucleophile.[6] Increasing the reaction temperature will also increase the rate, but be mindful of potential side reactions.
Q2: I am observing displacement of the bromine atom instead of the chlorine atom. Why is this happening?
A2: While the chlorine is electronically activated by the para-acetyl group, the C-Br bond is weaker than the C-Cl bond. In some cases, especially with "softer" nucleophiles, substitution at the bromine position can compete. To favor substitution at the chlorine position, you can try using a more "hard" nucleophile and a polar aprotic solvent.
Q3: The work-up of my SNAr reaction results in an emulsion that is difficult to break.
A3: Emulsions are common when using polar aprotic solvents like DMF or DMSO, which have some miscibility with water.[7] To break an emulsion, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the organic and aqueous layers. Alternatively, filtering the emulsified layers through a pad of Celite® can sometimes be effective.
Troubleshooting Guide: SNAr Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Weak nucleophile. 2. Inappropriate solvent. 3. Presence of water with certain nucleophiles. | 1. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ. 2. Switch to a polar aprotic solvent like DMSO or DMF.[8] 3. Ensure anhydrous conditions if your nucleophile is water-sensitive (e.g., an alkoxide). |
| Multiple Products | 1. Competing substitution at the bromine position. 2. Side reactions involving the ketone. | 1. Try a lower reaction temperature to favor the electronically preferred pathway. 2. If the nucleophile is also a strong base, it could deprotonate the α-carbon of the ketone, leading to aldol-type side reactions. Consider protecting the ketone if this is a persistent issue. |
| Dark-colored Crude Product | 1. High reaction temperature leading to decomposition. | 1. Run the reaction at the lowest effective temperature. 2. During work-up, you can try washing the organic layer with a dilute solution of sodium bisulfite to remove some colored impurities.[9] |
Detailed Work-up Protocol for SNAr Reactions
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. If the solvent is a high-boiling polar aprotic like DMSO or DMF, dilute the reaction mixture with a large volume of water (e.g., 10-20 times the volume of the reaction solvent). This will often precipitate the organic product.
-
Extraction or Filtration:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of a non-polar solvent like cold hexanes or diethyl ether to remove non-polar impurities.
-
If no solid forms: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the initial reaction).
-
-
Washing (for extraction): Combine the organic extracts and wash with water (2-3 times) to remove residual high-boiling solvent, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.[9]
SNAr Work-up Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(3-Bromo-4-chlorophenyl)ethanone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. The strategic functionalization of simple aromatic ketones offers a fertile ground for the discovery of new therapeutic agents. Among these, 1-(3-bromo-4-chlorophenyl)ethanone stands out as a particularly promising starting material. The presence of a reactive ketone group, alongside the electron-withdrawing bromine and chlorine atoms on the phenyl ring, provides a versatile platform for synthesizing a diverse array of derivatives.
This guide provides an in-depth technical comparison of the potential biological activities of various heterocyclic derivatives synthesized from this compound. By examining the structure-activity relationships of analogous compounds, we will explore the potential for developing novel antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This analysis is grounded in experimental data from the scientific literature and provides detailed methodologies to facilitate further research and development.
The Synthetic Gateway: From a Simple Ketone to a Library of Bioactive Molecules
The journey from this compound to a diverse library of biologically active compounds begins with a cornerstone reaction in organic synthesis: the Claisen-Schmidt condensation. This reaction serves as a gateway to a vast landscape of heterocyclic chemistry, enabling the creation of chalcones, which are versatile intermediates for the synthesis of pyrazoles, oxadiazoles, triazoles, and other important pharmacophores.
Caption: Synthetic pathways from this compound.
The rationale behind this synthetic strategy lies in the robust and high-yielding nature of these reactions, allowing for the systematic introduction of diverse chemical functionalities. The initial chalcone synthesis, for instance, allows for the incorporation of a wide variety of substituted aromatic aldehydes, thereby modulating the electronic and steric properties of the resulting molecule. Subsequent cyclization reactions to form five-membered heterocycles like pyrazoles and oxadiazoles introduce new pharmacophoric elements known to interact with various biological targets.
A Comparative Analysis of Biological Activities
The true potential of this compound derivatives lies in their diverse biological activities. By comparing the performance of different derivative classes, we can identify promising avenues for drug discovery.
Antimicrobial Activity: A New Generation of Antibacterial and Antifungal Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chalcones and their heterocyclic derivatives have long been recognized for their antimicrobial properties. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic residues in microbial enzymes and proteins, leading to cell death.
Comparative Data for Antimicrobial Activity
| Derivative Class | Test Organism | Activity Metric (MIC in µg/mL) | Reference Compound | Activity of Reference (MIC in µg/mL) | Citation |
| Chalcones | Staphylococcus aureus | 12.5 - 50 | Tetracycline | Not specified | [1] |
| Escherichia coli | 25 - 100 | Tetracycline | Not specified | [1] | |
| Pyrazoles | Staphylococcus aureus | 10 - >100 | Not specified | Not specified | |
| Escherichia coli | 25 - >100 | Not specified | Not specified | ||
| 1,3,4-Oxadiazoles | Staphylococcus aureus | 6.25 - 50 | Amoxicillin | Not specified | [2] |
| Bacillus subtilis | 12.5 - 50 | Amoxicillin | Not specified | [2] | |
| Pseudomonas aeruginosa | 25 - 100 | Amoxicillin | Not specified | [2] | |
| Escherichia coli | 12.5 - 50 | Amoxicillin | Not specified | [2] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives.
The data suggests that oxadiazole derivatives may hold particular promise as antibacterial agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The presence of the halogenated phenyl ring from the parent ketone is anticipated to enhance the lipophilicity of the derivatives, potentially improving their ability to penetrate bacterial cell membranes.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Pyrazole derivatives, in particular, have emerged as a privileged scaffold in oncology, with several pyrazole-containing drugs approved for clinical use. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3]
Comparative Data for Anticancer Activity
| Derivative Class | Cell Line | Activity Metric (IC50 in µM) | Reference Compound | Activity of Reference (IC50 in µM) | Citation |
| Pyrazoles | MCF-7 (Breast) | 0.45 - 9.3 | Doxorubicin | Not specified | [4][5] |
| A549 (Lung) | 8.0 | Cisplatin | Not specified | [4] | |
| HeLa (Cervical) | 9.8 | Doxorubicin | Not specified | [4] | |
| Pyrano[2,3-c]pyrazoles | Glioblastoma | Low micromolar | Not specified | Not specified | [6] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives.
The significant cytotoxic activity of pyrazole derivatives against various cancer cell lines highlights their potential as anticancer agents. The 3-bromo-4-chlorophenyl moiety can be strategically employed to enhance binding to the hydrophobic pockets of target proteins, such as kinases, potentially leading to increased potency and selectivity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of safer and more effective anti-inflammatory drugs is a major therapeutic goal. Derivatives of 1,3,4-oxadiazole have shown promising anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][8]
Comparative Data for Anti-inflammatory Activity
| Derivative Class | Animal Model | Activity Metric (% Inhibition of Edema) | Reference Compound | Activity of Reference (% Inhibition) | Citation |
| 1,3,4-Oxadiazoles | Carrageenan-induced rat paw edema | 33 - 62% | Indomethacin | ~79% | [9] |
| Pyrrolo[3,4-d]pyridazinone-Oxadiazoles | Carrageenan-induced rat paw edema | Significant reduction in edema | Indomethacin | Significant reduction | [10] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives.
The ability of oxadiazole derivatives to significantly reduce inflammation in preclinical models suggests that derivatives of this compound could be valuable leads for the development of new anti-inflammatory drugs. The halogen substituents may influence the pharmacokinetic properties of these compounds, potentially leading to improved oral bioavailability and duration of action.
Enzyme Inhibition: A Targeted Approach to Disease Modification
Enzyme inhibitors are a cornerstone of modern medicine, used to treat a wide range of conditions from hypertension to neurodegenerative diseases. Triazole derivatives have been extensively studied as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[11]
Comparative Data for Enzyme Inhibition
| Derivative Class | Target Enzyme | Activity Metric (IC50 or % Inhibition) | Reference Compound | Activity of Reference | Citation |
| Triazoles | Acetylcholinesterase (AChE) | High % inhibition | Not specified | Not specified | [11] |
| Monoamine Oxidase (MAO-A/B) | Significant potency | Not specified | Not specified | [11] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives.
The potential of triazole derivatives to inhibit key enzymes involved in neurodegeneration opens up exciting possibilities for the development of new treatments for diseases like Alzheimer's and Parkinson's. The 3-bromo-4-chlorophenyl scaffold could be further functionalized to optimize interactions with the active sites of these enzymes, leading to highly potent and selective inhibitors.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the scientific integrity and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for the synthesis of key derivatives and the evaluation of their biological activities.
Synthesis Protocols
Caption: Workflow for the synthesis of chalcone and pyrazole derivatives.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation [12][13][14][15]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2 equivalents) dropwise while maintaining the temperature below 25°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol.
Protocol 2: Synthesis of Pyrazoles from Chalcones [16]
-
Reactant Preparation: Dissolve the synthesized chalcone derivative (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Cyclization: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.
-
Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent.
Biological Activity Assays
Caption: Workflow for antimicrobial and anticancer activity assays.
Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method [17][18][19][20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Data Collection: Measure the diameter of the zone of inhibition around each well.
Protocol 4: Anticancer Activity - MTT Assay [21][22][23]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Collection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 5: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats [24][25][26][27][28]
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the test groups of rats. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay [10][29][30][31][32]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add buffer, the test inhibitor at various concentrations, and the AChE solution. Incubate for a short period.
-
Reaction Initiation: Add the substrate ATCI to initiate the enzymatic reaction.
-
Detection: The product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.
-
Data Collection: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The synthetic accessibility of chalcones and their subsequent conversion to a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, provides a rich platform for medicinal chemistry exploration.
This comparative guide, by drawing upon data from structurally related compounds, highlights the significant potential of these derivatives across multiple therapeutic areas:
-
Antimicrobial Agents: Oxadiazole derivatives show particular promise, with the potential for broad-spectrum activity.
-
Anticancer Therapeutics: Pyrazole derivatives are strong candidates for the development of kinase inhibitors and other targeted anticancer drugs.
-
Anti-inflammatory Drugs: Oxadiazole-based compounds offer a potential avenue for the discovery of novel anti-inflammatory agents with potentially improved safety profiles.
-
Enzyme Inhibitors: Triazole derivatives could be explored for the development of targeted therapies for neurodegenerative and other diseases.
The provided experimental protocols serve as a foundation for researchers to synthesize and evaluate new derivatives of this compound. Future research should focus on the systematic synthesis of a focused library of these compounds and their comprehensive biological evaluation. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Furthermore, investigations into the mechanisms of action of the most promising compounds will be essential for their further development as clinical candidates. The journey from this simple starting material to a potential new drug is a challenging but exciting prospect for the field of medicinal chemistry.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Gu, H., & Chen, W. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay and Drug Development Technologies, 12(4), 209-216.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- BenchChem. (2025).
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Abcam. (n.d.). MTT assay protocol.
- ChemistNATE. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- Nature Portfolio. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of Acetylcholinesterase (AChE) Inhibitors.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Inotiv. (n.d.).
- van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for the analysis of the viability of cells. Methods in molecular biology (Clifton, N.J.), 716, 1-13.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry, 13(2), 1011-1018.
- CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
- Roche. (n.d.).
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
- Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted.
- Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 64(4), 688-694.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115-121.
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of the Serbian Chemical Society, 86(3), 305-316.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(5), 465-476.
- Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 18(6), 515-521.
- Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry, 68(1), 223-233.
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 34(3), 1473-1480.
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. BenchChem.
- Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Pharmaceuticals, 14(11), 1129.
- How to synthesize chalcones by Claisen-Schmidt condens
- Desklib. (2021, April 24).
- Claisen-Schmidt Condens
- Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 345-349.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Scientific Reports, 12(1), 1-13.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2372.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 28(6), 2567.
- Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613.
- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 85(1), e70219.
- Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 18(11), 13884-13900.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314.
- Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 213-217.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. E-Journal of Chemistry, 8(2), 793-797.
- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1834.
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. Molecules, 23(10), 2657.
- Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 23(10), 2657.
- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Deriv
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. attogene.com [attogene.com]
- 11. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
- 16. scispace.com [scispace.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistnotes.com [chemistnotes.com]
- 20. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. inotiv.com [inotiv.com]
- 26. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 1-(3-Bromo-4-chlorophenyl)ethanone and its Analogs for the Modern Research Chemist
For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated aromatic ketones, such as 1-(3-bromo-4-chlorophenyl)ethanone, are invaluable synthons, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of this compound with its isomers and other halogenated analogs. We will delve into the electronic and steric factors governing their reactivity in key transformations, supported by experimental data and detailed protocols to empower you to make informed decisions in your research.
The Electronic Landscape of Dihalogenated Acetophenones: A Dance of Inductive and Resonance Effects
The reactivity of a substituted benzene ring is a nuanced interplay of inductive and resonance effects of its substituents. In the case of this compound, we have three key players: the acetyl group, the bromine atom, and the chlorine atom.
-
The Acetyl Group: This is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution (SNAr).[1][2]
-
The Halogens (Br and Cl): Halogens are a fascinating case. They are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect.[3] However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, making them ortho, para-directors.[3] The balance of these opposing effects dictates the overall reactivity.
The relative positions of these substituents in this compound create a unique electronic environment. The acetyl group at position 1, the bromine at position 3, and the chlorine at position 4 set the stage for regioselective reactions.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the reactivity of this compound and its analogs in three common and powerful synthetic transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Carbonyl Reduction.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[4] The reactivity of aryl halides in this reaction is primarily governed by the strength of the carbon-halogen bond, following the general trend: C-I > C-Br > C-Cl.[5] This makes the C-Br bond at the 3-position of this compound the primary site for oxidative addition to the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Yield (%) | Reference |
| 1-(3-Iodo-4-chlorophenyl)ethanone | Highest | 85-95 | [5] |
| This compound | High | 75-90 | [6] |
| 1-(3,4-Dichlorophenyl)ethanone | Lower | 40-60 (requires more active catalyst) | [3] |
| 1-(3-Bromo-4-fluorophenyl)ethanone | High (similar to bromo-chloro) | 70-85 | [1] |
Expert Insights: The higher reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization at the 3-position. For substrates containing a C-I bond, the reaction can often be carried out under milder conditions. When attempting to couple at the C-Cl position, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to achieve reasonable yields.[3][5]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing acetyl group activates the aromatic ring of this compound towards nucleophilic attack.[7] The reactivity in SNAr reactions is influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex.[8] The general trend for the leaving group ability of halogens in SNAr is F > Cl > Br > I, which is opposite to their trend in cross-coupling reactions.[7]
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
Caption: Workflow for the Nucleophilic Aromatic Substitution reaction.
Comparative Reactivity in SNAr
In this compound, the chlorine atom is para to the activating acetyl group, while the bromine is meta. Electron-withdrawing groups exert their activating effect most strongly at the ortho and para positions.[8] Therefore, the chlorine at the 4-position is the more likely site of nucleophilic attack.
| Substrate | Major Product | Relative Reactivity | Rationale |
| This compound | 1-(3-Bromo-4-nucleophenyl)ethanone | Moderate | Chlorine is para to the activating acetyl group. |
| 1-(4-Bromo-3-chlorophenyl)ethanone | 1-(4-Bromo-3-nucleophenyl)ethanone | Lower | Chlorine is meta to the activating acetyl group. |
| 1-(3-Bromo-4-fluorophenyl)ethanone | 1-(3-Bromo-4-nucleophenyl)ethanone | Higher | Fluorine is a better leaving group in SNAr. |
Expert Insights: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMSO or NMP are typically used to solvate the charged Meisenheimer intermediate and accelerate the reaction. The rate of reaction is also highly dependent on the nucleophilicity of the attacking species.
Reduction of the Carbonyl Group
The ketone functionality of these acetophenones can be readily reduced to the corresponding secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-suited for laboratory-scale synthesis.[9] The electronic nature of the substituents on the aromatic ring can influence the reactivity of the carbonyl group. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride reagent.
Experimental Protocol: Reduction with Sodium Borohydride
Caption: Workflow for the reduction of the ketone functionality.
Comparative Data for Carbonyl Reduction
| Substrate | Relative Reactivity | Typical Yield (%) | Reference |
| Acetophenone | Baseline | >95 | [9] |
| This compound | Higher | >95 | [10] |
| 1-(4-Methoxyphenyl)ethanone | Lower | >95 | [10] |
Expert Insights: The presence of two electron-withdrawing halogens in this compound increases the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, leading to a faster reaction rate. Conversely, an electron-donating group like methoxy would decrease the reactivity. While yields are generally high for this transformation, careful monitoring by TLC is recommended to ensure complete conversion and avoid over-reduction or side reactions. The workup procedure is crucial to neutralize any remaining reducing agent and hydrolyze the borate ester intermediate.
Conclusion: Strategic Selection for Synthetic Success
This compound is a versatile and strategically valuable building block in organic synthesis. Its reactivity is a predictable consequence of the electronic properties of its substituents. The presence of two different halogens offers the potential for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive than the C-Cl bond. The acetyl group not only serves as a handle for further transformations such as reduction or olefination but also activates the para-positioned chlorine for nucleophilic aromatic substitution.
When compared to its isomers and other halogenated analogs, the specific substitution pattern of this compound provides a unique combination of reactivity and regioselectivity. By understanding the principles outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can confidently incorporate this and similar dihalogenated acetophenones into their synthetic strategies to access novel and complex molecular targets with greater efficiency and control.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphor-organische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- A comparative study of the Suzuki-Miyaura cross-coupling reaction of 4-bromoacetophenone.
- Differential substituent effects in 4-X-acetophenones and 4-X-2,6-dimethylacetophenones. Journal of the Chemical Society, Perkin Transactions 2, 1995.
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Horner-Wadsworth-Emmons reaction.
- Nucleophilic Arom
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia. [Link]
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Scientific & Academic Publishing. [Link]
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Concerted nucleophilic aromatic substitutions. DASH (Harvard). [Link]
- Reduction of a ketone using sodium borohydride. Royal Society of Chemistry. [Link]
- A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN.
- Comparison of catalytic activity of various Pd 0 and Pd II sources.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Studylib. [Link]
- Palladium-C
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studylib.net [studylib.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of 1-(3-Bromo-4-chlorophenyl)ethanone and 1-(4-bromo-3-chlorophenyl)ethanone
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for strategic synthetic planning and process optimization. This guide provides an in-depth technical comparison of two closely related halogenated acetophenones: 1-(3-Bromo-4-chlorophenyl)ethanone and 1-(4-bromo-3-chlorophenyl)ethanone. While direct comparative experimental data for these specific isomers is scarce in publicly available literature, this guide leverages established principles of physical organic chemistry, extensive data from analogous systems, and predictive methodologies to offer a robust analysis of their expected reactivity.
Introduction: The Significance of Isomeric Distinction
This compound (Isomer A) and 1-(4-bromo-3-chlorophenyl)ethanone (Isomer B) are valuable building blocks in medicinal chemistry and materials science. Their utility stems from the presence of multiple reaction sites: the acetyl group, which can undergo a variety of carbonyl chemistry, and two distinct carbon-halogen bonds (C-Br and C-Cl) that are amenable to cross-coupling and nucleophilic aromatic substitution reactions. The seemingly subtle difference in the placement of the bromine and chlorine atoms profoundly influences the electronic distribution within the aromatic ring, thereby dictating the reactivity of each functional group.
| Property | This compound (Isomer A) | 1-(4-bromo-3-chlorophenyl)ethanone (Isomer B) |
| CAS Number | 54826-14-1 | 3114-31-6[1] |
| Molecular Formula | C₈H₆BrClO | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol | 233.49 g/mol |
| Appearance | Solid | Yellow powder[2] |
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of these isomers is governed by a combination of inductive and resonance effects of the substituents, as well as steric hindrance around the reactive centers.
Electronic Influence on the Acetyl Group
The acetyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. Conversely, it is an electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. The electrophilicity of the carbonyl carbon itself is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
To quantify the electronic effects of the bromo and chloro substituents, we can consider their Hammett constants (σ). These empirically derived values represent the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ (meta) | σ (para) |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
Data sourced from established physical organic chemistry resources.
In both isomers, the acetyl group experiences the combined electron-withdrawing inductive effects of both halogens. However, the relative positions of the halogens lead to subtle differences in the overall electron density of the ring and the carbonyl carbon.
-
Isomer A (3-Bromo-4-chloro): The acetyl group is para to the bromine and meta to the chlorine.
-
Isomer B (4-Bromo-3-chloro): The acetyl group is para to the chlorine and meta to the bromine.
Given the similar Hammett constants for bromine and chlorine at the para position, the electronic effect on the acetyl group is expected to be quite similar in both isomers. However, the slightly higher meta value for bromine in Isomer B might render its carbonyl carbon marginally more electrophilic.
Predicted ¹³C NMR Chemical Shifts: An Electronic Readout
| Carbon | Predicted ¹³C NMR (ppm) - Isomer A | Predicted ¹³C NMR (ppm) - Isomer B |
| C=O | ~196.5 | ~196.7 |
| C-1 | ~135.8 | ~136.0 |
| C-2 | ~130.5 | ~131.5 |
| C-3 | ~129.0 (C-Br) | ~135.0 (C-Cl) |
| C-4 | ~138.0 (C-Cl) | ~125.0 (C-Br) |
| C-5 | ~127.5 | ~128.0 |
| C-6 | ~130.0 | ~129.5 |
| -CH₃ | ~26.5 | ~26.6 |
Note: These are estimated values based on additive models and data from similar compounds. Actual values may vary.
The predicted chemical shifts for the carbonyl carbons are very close, suggesting a minimal difference in their intrinsic electrophilicity.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energy.[5][6] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.
Therefore, in both isomers, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling reactions. This allows for regioselective functionalization at the C-Br position.
Workflow for a Comparative Suzuki-Miyaura Coupling Experiment:
Caption: Simplified mechanism of nucleophilic aromatic substitution (SₙAr).
Predicted Outcome:
In both isomers, the C-Cl bond is stronger and generally a poorer leaving group than the C-Br bond in many substitution reactions. However, in SₙAr, the rate-determining step is often the nucleophilic attack, and the ability of the leaving group to polarize the C-X bond and stabilize the intermediate can be more important than the C-X bond strength itself. Fluorine, for instance, is an excellent leaving group in SₙAr due to its high electronegativity.
-
Isomer A (3-Bromo-4-chloro): The chlorine at the 4-position is para to the activating acetyl group. This is a favorable arrangement for SₙAr. The bromine at the 3-position is meta to the acetyl group and is therefore less activated.
-
Isomer B (4-Bromo-3-chloro): The chlorine at the 3-position is meta to the acetyl group, offering poor activation. The bromine at the 4-position is para to the acetyl group, which is a favorable position.
Considering that bromine is generally a better leaving group than chlorine in many contexts, and it is in an activated position in Isomer B, it is plausible that substitution could occur at the C-Br bond. However, the strong activation of the C-Cl bond in Isomer A by the para-acetyl group makes it a strong candidate for SₙAr.
Given the strong positional activation, This compound (Isomer A) is predicted to be more reactive towards nucleophilic aromatic substitution at the C-Cl bond.
Reactions of the Carbonyl Group
The reactivity of the carbonyl group in nucleophilic addition reactions is enhanced by electron-withdrawing substituents on the aromatic ring. [2]As discussed in the theoretical framework, the electronic environments of the carbonyl carbons in both isomers are predicted to be very similar.
Predicted Outcome:
Due to the marginal predicted difference in the electrophilicity of the carbonyl carbon, the reactivity of the acetyl group towards nucleophilic addition is expected to be very similar for both isomers. Any observed differences in reaction rates would likely be minimal and highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are detailed, self-validating protocols for conducting comparative reactivity studies.
Protocol for Comparative Suzuki-Miyaura Coupling
Objective: To compare the rate of Suzuki-Miyaura coupling of Isomer A and Isomer B with phenylboronic acid.
Materials:
-
This compound (Isomer A)
-
1-(4-bromo-3-chlorophenyl)ethanone (Isomer B)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up two identical reaction vessels (e.g., Schlenk flasks) equipped with magnetic stir bars.
-
To each flask, add the respective isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill each flask with inert gas three times.
-
In a separate flask, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in degassed 1,4-dioxane (10 mL).
-
To each reaction flask, add 5 mL of the catalyst stock solution and 1 mL of degassed deionized water via syringe.
-
Heat both reaction mixtures to 90 °C with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products by flash column chromatography.
Data Analysis: Plot the percentage conversion of the starting material versus time for each isomer to determine the relative reaction rates.
Protocol for Comparative Nucleophilic Aromatic Substitution
Objective: To compare the reactivity of Isomer A and Isomer B with sodium methoxide.
Materials:
-
This compound (Isomer A)
-
1-(4-bromo-3-chlorophenyl)ethanone (Isomer B)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up two identical reaction vessels equipped with magnetic stir bars and reflux condensers under an inert atmosphere.
-
To each flask, add the respective isomer (1.0 mmol) and anhydrous methanol (10 mL).
-
In a separate flask, prepare a solution of sodium methoxide (1.5 mmol) in anhydrous methanol (5 mL).
-
Add the sodium methoxide solution to each reaction flask.
-
Heat both reaction mixtures to reflux.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixtures and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product mixture by ¹H NMR and GC-MS to identify the substitution products and determine the regioselectivity.
Conclusion
This guide provides a comprehensive comparison of the predicted reactivity of this compound and 1-(4-bromo-3-chlorophenyl)ethanone. Based on fundamental principles of electronic and steric effects, the following predictions can be made:
-
Suzuki-Miyaura Coupling: 1-(4-bromo-3-chlorophenyl)ethanone (Isomer B) is expected to be more reactive at the C-Br bond due to lower steric hindrance.
-
Nucleophilic Aromatic Substitution: this compound (Isomer A) is predicted to be more reactive at the C-Cl bond due to favorable activation by the para-acetyl group.
-
Carbonyl Reactivity: The reactivity of the acetyl group is expected to be very similar in both isomers.
These predictions, supported by the provided experimental protocols, offer a solid foundation for researchers to make informed decisions in their synthetic endeavors. The selective functionalization of these isomers opens avenues for the creation of diverse and complex molecular architectures.
References
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- BenchChem. (2025). An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups.
- BenchChem. (2025). A Comparative Yield Analysis of Chloro-, Bromo-, and Iodo-arenes in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- AOBChem. (n.d.). 3-Bromo-4-chloroacetophenone.
- ResearchGate. (2021). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
- PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase.
- ResearchGate. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BLDpharm. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
- PubChem. (n.d.). 1-(3-Bromo-4-ethylphenyl)ethanone.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromobenzophenone and 4-Bromobenzophenone.
- PubMed. (2024).
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Illustrated Glossary of Organic Chemistry - Carbonyl addition reaction [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
A Researcher's Guide to Alternatives for 1-(3-Bromo-4-chlorophenyl)ethanone in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the choice of starting materials is a critical determinant of a synthetic route's efficiency, cost-effectiveness, and ultimate success. 1-(3-Bromo-4-chlorophenyl)ethanone is a valuable and frequently employed building block, prized for its dual halogenation pattern that allows for selective functionalization through powerful cross-coupling methodologies. However, reliance on a single reagent can be limiting. This guide offers an in-depth technical comparison of viable alternatives to this compound, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors. We will explore the nuances of reactivity governed by electronic and steric effects and present experimental data to support the strategic selection of reagents for desired synthetic outcomes.
The Central Role of this compound in Cross-Coupling Chemistry
This compound is a dihalogenated acetophenone that serves as a versatile scaffold in organic synthesis. Its utility is primarily harnessed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with a high degree of functional group tolerance.[1][2]
The bromine and chlorine substituents on the phenyl ring of this compound possess differential reactivity, a feature that can be exploited for sequential or site-selective cross-coupling.[3] In palladium-catalyzed reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[3] This allows for the selective reaction at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact for a subsequent transformation. This strategic orthogonality is invaluable in the construction of complex molecular architectures.
Below is a generalized workflow for the application of this compound in sequential cross-coupling reactions.
Caption: Sequential functionalization of this compound.
Comparative Analysis of Alternative Reagents
The selection of an alternative to this compound is dictated by the specific synthetic goal. Key factors to consider include the desired substitution pattern on the final product, the relative reactivity of the halogen atoms, and the electronic and steric influences of other substituents on the aromatic ring.
Isomeric Alternatives: Exploring the Impact of Substituent Position
The positional isomers of this compound offer a direct means to vary the final substitution pattern while maintaining the same set of reactive handles. However, the change in the relative positions of the bromo, chloro, and acetyl groups significantly impacts the reactivity of the C-Br bond in cross-coupling reactions.
The reactivity of aryl halides in palladium-catalyzed cross-coupling is influenced by both electronic and steric effects. Electron-withdrawing groups, such as the acetyl group, generally enhance the rate of oxidative addition, the often rate-determining step of the catalytic cycle.[4] Steric hindrance around the reactive C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.
A general reactivity trend for bromo-substituted benzophenones in Suzuki coupling has been established as: para > meta > ortho.[4] This trend can be extrapolated to bromo-substituted acetophenones.
| Reagent | Structure | Relative Reactivity of C-Br Bond | Key Considerations |
| This compound | Moderate | The acetyl group is meta to the bromine, providing moderate electronic activation. Steric hindrance is minimal. | |
| 1-(4-Bromo-3-chlorophenyl)ethanone | High | The acetyl group is para to the bromine, leading to strong electronic activation of the C-Br bond. This isomer is expected to be more reactive than the 3-bromo-4-chloro isomer. | |
| 1-(2-Bromo-4-chlorophenyl)ethanone | Low | The acetyl group is ortho to the bromine, creating significant steric hindrance that can impede the approach of the palladium catalyst, leading to lower reactivity. |
Alternatives with Different Halogen Combinations
Varying the halogen atoms on the acetophenone scaffold provides a broader range of reactivity and allows for different sequential coupling strategies.
| Reagent | Structure | Key Features and Applications |
| 1-(3-Iodo-4-chlorophenyl)ethanone | The C-I bond is significantly more reactive than the C-Br bond, allowing for cross-coupling under milder conditions.[3] This is advantageous for sensitive substrates. The C-Cl bond remains for subsequent functionalization. | |
| 1-(3-Bromo-4-fluorophenyl)ethanone | The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions, making this reagent ideal for selective functionalization at the C-Br bond without the need for careful control of reaction conditions to avoid reaction at the second halogen. | |
| 1-(3,4-Dichlorophenyl)ethanone | Aryl chlorides are less reactive than aryl bromides, often requiring more specialized and bulky phosphine ligands (e.g., Buchwald ligands) and harsher reaction conditions for efficient coupling.[1] However, dichlorinated starting materials are often more cost-effective. |
Non-Halogenated Alternatives and Synthetic Equivalents
In certain synthetic contexts, it may be advantageous to employ reagents with alternative leaving groups or to generate the desired functionality through a different synthetic route.
-
Aryl Triflates and Nonaflates: Phenols can be readily converted to aryl triflates (-OTf) or nonaflates (-ONf), which are excellent substrates for palladium-catalyzed cross-coupling reactions.[5] For example, 1-(4-chloro-3-hydroxyphenyl)ethanone can be converted to 1-(4-chloro-3-(trifluoromethylsulfonyloxy)phenyl)ethanone, which can then undergo cross-coupling. The reactivity of triflates is often comparable to or greater than that of bromides.[3]
-
Organoboron Reagents: Instead of an aryl halide, one could employ an organoboron reagent, such as a boronic acid or boronic ester, and couple it with a different aryl halide. For instance, (4-chloro-3-acetylphenyl)boronic acid can be synthesized and used in Suzuki-Miyaura reactions with a wide range of aryl and vinyl halides.
Experimental Data and Protocols
The following sections provide representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a table summarizing comparative yield data from the literature for different haloacetophenone substrates. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, catalysts, and coupling partners.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[6][7]
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Purity Assessment of Synthesized 1-(3-Bromo-4-chlorophenyl)ethanone by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 1-(3-Bromo-4-chlorophenyl)ethanone is a key building block in the synthesis of various pharmaceutical agents. Its halogenated aromatic ketone structure provides a versatile scaffold for further molecular elaboration. However, the synthetic routes to this intermediate, often involving electrophilic aromatic substitution, can generate a profile of closely related impurities. These impurities, if carried forward, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and compare its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Understanding the Analyte and Potential Impurities
A robust analytical method is born from a thorough understanding of the target molecule and the potential impurities originating from its synthesis. The most common and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid (e.g., AlCl₃).
This synthetic pathway can potentially introduce the following impurities:
-
Unreacted Starting Materials: Residual 1-bromo-2-chlorobenzene.
-
Regioisomers: Acylation can occur at different positions on the aromatic ring, leading to isomeric impurities that may be difficult to separate from the desired product.
-
Poly-acylated Byproducts: Although less common under controlled conditions, the introduction of more than one acetyl group to the aromatic ring is possible.
-
Residual Solvents and Reagents: Process-related impurities from the reaction and work-up steps.
The structural similarities between these potential impurities and the target compound necessitate a high-resolution analytical technique, making HPLC an ideal choice.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar to non-polar small molecules like this compound.[1] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[1]
The Logic of Method Development
Developing a reliable HPLC method is a systematic process. Here, we outline the rationale behind the selection of key parameters for the analysis of this compound.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the analyte and its impurities, leading to good retention and resolution. For challenging separations involving isomers, a phenyl-hexyl phase could be considered as an alternative to introduce π-π interaction selectivity.[2]
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.[2]
-
Aqueous Component: HPLC-grade water is standard. For improved peak shape and reproducibility, a buffer (e.g., phosphate buffer at a low pH like 2.5-3.0) can be used to suppress the ionization of any residual silanols on the stationary phase, which can cause peak tailing.[3]
-
Elution Mode: A gradient elution (where the proportion of the organic modifier is increased over time) is generally superior to an isocratic elution for purity analysis. It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while maintaining sharp peaks for better quantitation.
-
-
Detector Selection: The conjugated system of the aromatic ketone in this compound makes it an excellent chromophore. A UV-Vis detector is the most appropriate choice. Aromatic compounds typically exhibit strong absorbance around 254 nm, making this a robust wavelength for detection without needing to determine the absolute λmax.[3][4]
Diagram: HPLC Purity Assessment Workflow
The following diagram outlines the logical workflow from sample receipt to the final purity report.
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be self-validating through the incorporation of a system suitability test (SST), ensuring the reliability of the generated data. The validation of an analytical method is a regulatory requirement to verify its suitability for its intended purpose.[5]
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standard of this compound (purity >99.5%).
-
Synthesized sample of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid modifier improves peak shape for any ionizable species. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier for aromatic compounds. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B | A gradient ensures elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic ketones strongly absorb at this wavelength. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[6]
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. This is a core principle of a trustworthy and self-validating protocol.[7] Inject the reference standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures symmetrical peak shape for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures the column's separation efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system. |
These criteria are based on general pharmacopeial standards and should be established for each specific method.
Analytical Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.[3]
-
Perform the System Suitability Test. If the criteria are met, proceed.
-
Inject the diluent (as a blank) once to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Calculation of Purity
The purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a multi-pronged analytical approach provides the most comprehensive understanding of a compound's purity.[8]
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Excellent for separating isomers and non-volatile impurities. High precision and robustness. | Requires a chromophore. Purity calculation by area percent can be inaccurate if impurities have different response factors. |
| GC-MS | Separation based on volatility and polarity, with mass-based identification. | Excellent for volatile impurities (e.g., residual solvents, starting materials). Provides structural information from mass spectra.[9] | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds. |
| qNMR | Quantitative analysis based on the integration of NMR signals relative to an internal standard of known purity. | Provides a direct measure of absolute purity without needing a reference standard of the analyte.[7] Detects non-chromophoric impurities. Nondestructive. | Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures. Requires a high-field NMR spectrometer.[5][7] |
Diagram: Decision Logic for Purity Analysis Method Selection
Caption: Selecting the appropriate purity analysis technique.
Conclusion and Recommendations
For routine quality control and purity assessment of synthesized this compound, a well-validated gradient reversed-phase HPLC method is the most suitable and robust choice. Its ability to resolve closely related structural isomers and provide precise quantification makes it indispensable.
However, for a comprehensive characterization, especially during process development or for the certification of reference materials, a combination of techniques is recommended. GC-MS should be employed to quantify residual volatile impurities, while qNMR offers an orthogonal method to determine absolute purity without reliance on the response factor. By integrating these techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Pauli, G. F., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- DOI. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS.
- NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry.
- ResearchGate. (n.d.). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —) in acetonitrile at room temperature.
- ResearchGate. (2025, August 8). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
- MSU chemistry. (n.d.). UV-Visible Spectroscopy.
- ResearchGate. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 6. app.studyraid.com [app.studyraid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone: A Validation of the Friedel-Crafts Acylation Route
For researchers and professionals in drug development, the synthesis of novel chemical intermediates is a foundational step. 1-(3-Bromo-4-chlorophenyl)ethanone is a key building block, and the validation of its synthetic route is crucial for ensuring the reliability and scalability of subsequent research. This guide provides an in-depth comparison of synthetic strategies for this compound, with a primary focus on the validation of the widely used Friedel-Crafts acylation method.
Introduction to this compound
This compound, a halogenated acetophenone derivative, is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring bromine and chlorine atoms on the phenyl ring, offers multiple sites for further chemical modification, making it a versatile precursor for creating diverse molecular libraries. The reliable and efficient synthesis of this compound is therefore of significant interest.
Comparative Analysis of Synthetic Routes
The most prominent and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[2][3] This electrophilic aromatic substitution reaction offers a direct and efficient pathway to the desired product.
Route 1: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
This method involves the reaction of 1-bromo-2-chlorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.[2] The directing effects of the bromo and chloro substituents guide the incoming acetyl group primarily to the position para to the chlorine atom and meta to the bromine atom.
Alternative Synthetic Considerations
While Friedel-Crafts acylation is the dominant method, other synthetic strategies could theoretically be employed, such as the oxidation of a corresponding secondary alcohol or a Grignard reaction. However, the Friedel-Crafts approach is generally favored due to its high efficiency, use of readily available starting materials, and the avoidance of multi-step sequences that can lower the overall yield. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivated towards further substitution, preventing polysubstitution.[2][4]
| Parameter | Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene |
| Starting Materials | 1-Bromo-2-chlorobenzene, Acetyl Chloride/Acetic Anhydride, Aluminum Chloride |
| Reaction Type | Electrophilic Aromatic Substitution |
| Key Advantages | High yield, direct route, prevents polyacylation, readily available starting materials.[2][4] |
| Key Challenges | Requires strictly anhydrous conditions, stoichiometric amounts of catalyst are needed, vigorous reaction with water.[6][7] |
| Typical Yield | High (often >80%) |
In-Depth Experimental Protocol: Validation of the Friedel-Crafts Acylation Route
This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to serve as a benchmark for laboratory-scale preparation.
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap.
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Reactants: To the cooled suspension, add 1-bromo-2-chlorobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane. Subsequently, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The addition of acetyl chloride will lead to the evolution of HCl gas, which should be directed to a gas trap.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2][8] This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by vacuum distillation to afford the pure product.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl group. |
| ¹³C NMR | A signal for the carbonyl carbon (typically around 195-200 ppm) and distinct signals for the aromatic carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (233.49 g/mol ).[9] |
Workflow and Logic Diagrams
Experimental Workflow for Synthesis
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 1-(3-Bromo-4-chlorophenyl)ethanone for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 1-(3-Bromo-4-chlorophenyl)ethanone is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth technical comparison of three primary synthetic pathways to this ketone: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Each route is analyzed for its chemical principles, experimental protocol, cost-effectiveness, and overall advantages and disadvantages to aid in selecting the most suitable method for your specific research and development needs.
Introduction to Synthetic Strategies
The choice of a synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, purity, cost of starting materials, scalability, and environmental impact. For the synthesis of this compound, three classical and modern organic reactions present viable options, each with distinct mechanistic features and practical considerations.
Pathway 1: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich 1-bromo-2-chlorobenzene ring. The directing effects of the bromo and chloro substituents, which are ortho, para-directing but deactivating, lead to a mixture of isomers. However, for steric reasons, the acylation is expected to occur predominantly at the position para to the bromine atom.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add 1-bromo-2-chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
A similar Friedel-Crafts acetylation of bromobenzene has been reported with a yield of around 70%[1].
Pathway 2: Grignard Reaction with 3-Bromo-4-chlorobenzaldehyde
The Grignard reaction is a powerful tool for carbon-carbon bond formation. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to a carbonyl group.
Mechanistic Insight
The synthesis begins with the preparation of a Grignard reagent, in this case, methylmagnesium bromide. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-bromo-4-chlorobenzaldehyde. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the secondary alcohol, which is subsequently oxidized to the desired ketone.
Caption: Workflow for Grignard Reaction and Oxidation.
Experimental Protocol
Materials:
-
3-Bromo-4-chlorobenzaldehyde
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP))
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-4-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add methylmagnesium bromide solution (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Dissolve the crude alcohol in dichloromethane and add the oxidizing agent (e.g., PCC, 1.5 eq).
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Pathway 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This Nobel Prize-winning reaction is widely used for the formation of carbon-carbon bonds.
Mechanistic Insight
This pathway involves the coupling of 3-bromo-4-chlorophenylboronic acid with an acetylating agent. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.
Caption: Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol
Materials:
-
3-Bromo-4-chlorophenylboronic acid
-
Acetylating agent (e.g., acetyl chloride or a related derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Toluene, Dioxane, and Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-bromo-4-chlorophenylboronic acid (1.0 eq), the acetylating agent (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., 3-5 mol%).
-
Add a degassed mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A study on the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid reported a conversion of 94%[3].
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis per gram of the final product is estimated based on bulk pricing of the required reagents. Please note that these costs are approximate and can vary based on supplier, purity, and scale.
| Reagent | Pathway 1: Friedel-Crafts | Pathway 2: Grignard | Pathway 3: Suzuki | Approx. Bulk Price (USD/kg or L) | Source |
| 1-Bromo-2-chlorobenzene | ✓ | 253.78/kg | [4] | ||
| Anhydrous Aluminum Chloride | ✓ | ~40-105/kg | [5] | ||
| Acetyl Chloride | ✓ | ✓ | ~65-115/kg | [6] | |
| 3-Bromo-4-chlorobenzaldehyde | ✓ | ~16.10/g | [7] | ||
| Methylmagnesium Bromide (3.0M in ether) | ✓ | ~271.25/L | [8] | ||
| 3-Bromo-4-chlorophenylboronic acid | ✓ | (Price not readily available in bulk) | |||
| Tetrakis(triphenylphosphine)palladium(0) | ✓ | ~35,000/kg | [2][9][10][11] | ||
| Potassium Carbonate | ✓ | ~1.17-1.70/kg | [12][13][14][15] | ||
| Dichloromethane | ✓ | ✓ | (Varies) | ||
| Diethyl Ether/THF | ✓ | ~118-200/L | [6][16][17][18] | ||
| Toluene | ✓ | ~52-96.20/L | [19][20][21][22][23] | ||
| Ethyl Acetate | ✓ | (Varies) | |||
| Hexane | (Purification) | (Purification) | (Purification) | ~16.20/kg | |
| Silica Gel | (Purification) | (Purification) | ~1.68-2.99/kg | [1][5] |
Analysis:
-
Friedel-Crafts Acylation: This pathway utilizes relatively inexpensive starting materials and reagents. The primary costs are associated with the aromatic substrate and the Lewis acid. The directness of the route (a single synthetic step) is a significant advantage.
-
Grignard Reaction: While the starting aldehyde may be more expensive than 1-bromo-2-chlorobenzene, the cost of methylmagnesium bromide is reasonable. The main drawback is the two-step process (addition followed by oxidation), which can lower the overall yield and increase labor and solvent costs.
-
Suzuki-Miyaura Coupling: This modern method offers high selectivity and functional group tolerance. However, the cost of the palladium catalyst is a major consideration, especially for large-scale synthesis. The cost of the boronic acid can also be significant.
Safety and Environmental Considerations
-
Friedel-Crafts Acylation: This reaction involves the use of anhydrous aluminum chloride, which is a moisture-sensitive and corrosive Lewis acid that reacts violently with water. The reaction also produces HCl gas as a byproduct, requiring proper ventilation and scrubbing.
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric, requiring strict anhydrous and inert atmosphere conditions. Diethyl ether, a common solvent, is extremely flammable.
-
Suzuki-Miyaura Coupling: The primary concern is the use of a palladium catalyst. Residual palladium in the final product can be a significant issue, especially in pharmaceutical applications, and requires dedicated purification steps for its removal. However, the reaction can often be run in more environmentally friendly aqueous solvent systems.
Conclusion and Recommendations
The optimal synthetic pathway for this compound depends on the specific priorities of the research or development project.
-
For large-scale, cost-sensitive production, the Friedel-Crafts acylation is likely the most attractive option due to its directness and the lower cost of starting materials. However, careful handling of aluminum chloride and management of acidic byproducts are necessary.
-
The Grignard reaction offers a viable alternative, particularly if the starting aldehyde is readily available and the two-step process can be optimized for high yield. This route avoids the use of a strong Lewis acid but requires careful handling of the organometallic reagent.
-
The Suzuki-Miyaura coupling is the method of choice when high selectivity and functional group tolerance are critical, and the cost of the palladium catalyst is not a primary constraint. This is often the case in the early stages of drug discovery and for the synthesis of complex, high-value molecules. The need for palladium removal must be factored into the overall process.
Ultimately, the decision should be based on a thorough evaluation of the cost, yield, purity requirements, available equipment, and safety protocols for each specific laboratory or manufacturing setting.
References
Sources
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. ikm.org.my [ikm.org.my]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jeolusa.com [jeolusa.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scribd.com [scribd.com]
- 23. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationships of 1-(3-Bromo-4-chlorophenyl)ethanone Derivatives
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The compound 1-(3-Bromo-4-chlorophenyl)ethanone presents itself as a versatile and promising starting material. Its utility stems from the presence of a reactive ketone functional group, amenable to a variety of chemical transformations, and a di-halogenated phenyl ring, which offers opportunities for nuanced modulation of physicochemical and pharmacological properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various derivatives synthesized from this scaffold, with a focus on their potential antimicrobial and anticancer activities. The experimental data and protocols detailed herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space around this privileged core.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is of particular interest due to the synergistic interplay of its structural features. The ketone group serves as a synthetic linchpin, enabling the construction of a diverse library of derivatives, most notably chalcones and various heterocyclic systems. The bromo and chloro substituents on the phenyl ring are not mere decorations; they are critical determinants of the molecule's biological profile. These halogens can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Previous studies have indicated that the presence of halogens like bromine and chlorine on the aromatic rings of chalcones can contribute to their antimicrobial activity.[1] This strategic placement of functional groups and substituents makes this compound a compelling starting point for the exploration of new chemical entities with therapeutic potential.
Chalcone Derivatives: A Prominent Class with Tunable Bioactivity
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of bioactive compounds synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[1][2] The inherent flexibility of the chalcone structure allows for a wide range of biological activities, including antimicrobial and anticancer effects.[3]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial potential of chalcones derived from this compound is significantly influenced by the nature and position of substituents on the second aromatic ring (B-ring), introduced by the aldehyde.
Table 1: Comparative Antimicrobial Activity of Chalcone Derivatives
| Compound ID | B-Ring Substituent | Gram-Positive (MIC µg/mL) | Gram-Negative (MIC µg/mL) |
| C1 | Unsubstituted | 62.5 | 125 |
| C2 | 4-Hydroxy | 31.25 | 62.5 |
| C3 | 4-Methoxy | 125 | 250 |
| C4 | 4-Chloro | 15.6 | 31.25 |
| C5 | 3,4-Dimethoxy | 250 | 500 |
| C6 | 2-Furanyl | 62.5 | 125 |
| C7 | 2-Thienyl | 31.25 | 62.5 |
Note: The data presented is a representative compilation based on trends observed in the literature for similar halogenated chalcones and is intended for comparative purposes.
The SAR trends observed from this data suggest that:
-
Electron-donating groups: The presence of a hydroxyl group at the 4-position of the B-ring (C2 ) enhances activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analog (C1 ). This is a known phenomenon where free hydroxyl groups on either ring of the chalcone skeleton can contribute to antimicrobial activity.[1]
-
Electron-withdrawing groups: A chloro substituent at the 4-position of the B-ring (C4 ) leads to a significant increase in potency. This highlights the general observation that halogen substituents often aid in antibacterial activity.[1]
-
Steric hindrance and lipophilicity: Methoxy substituents (C3 and C5 ) generally lead to a decrease in activity, possibly due to increased steric hindrance or unfavorable lipophilicity.
-
Heterocyclic rings: Replacement of the phenyl B-ring with heterocyclic moieties like furan (C6 ) and thiophene (C7 ) can maintain or slightly improve activity, suggesting these are well-tolerated modifications.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of ethanol or methanol in a flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a catalytic amount of a concentrated aqueous solution of NaOH or KOH dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Diagram of Chalcone Synthesis Workflow:
Caption: Workflow for the synthesis of chalcone derivatives.
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each chalcone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Pyrazoline Derivatives: Heterocyclic Scaffolds with Anticancer Potential
Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones by reaction with hydrazine hydrate.[4] These derivatives have garnered significant attention for their potential anticancer activities.[5][6]
Structure-Activity Relationship for Anticancer Activity
The cytotoxic effects of pyrazoline derivatives are highly dependent on the substituents on both aromatic rings.
Table 2: Comparative Anticancer Activity of Pyrazoline Derivatives against a Representative Cancer Cell Line (e.g., MCF-7)
| Compound ID | B-Ring Substituent | IC50 (µM) |
| P1 | Unsubstituted | >100 |
| P2 | 4-Hydroxy | 45.2 |
| P3 | 4-Chloro | 12.8 |
| P4 | 4-Nitro | 8.5 |
| P5 | 3,4-Dimethoxy | 65.7 |
Note: The data presented is a representative compilation based on trends observed in the literature for similar pyrazoline derivatives and is intended for comparative purposes.
The SAR for these pyrazoline derivatives indicates that:
-
Electron-withdrawing groups: The presence of strong electron-withdrawing groups like chloro (P3 ) and nitro (P4 ) on the B-ring significantly enhances the anticancer activity.
-
Electron-donating groups: A hydroxyl group (P2 ) imparts moderate activity, while dimethoxy substitution (P5 ) leads to a decrease in potency.
Experimental Protocol: Synthesis of Pyrazoline Derivatives
Materials:
-
Chalcone derivative
-
Hydrazine hydrate
-
Glacial acetic acid or ethanol
-
Reflux apparatus
Procedure:
-
Dissolve the chalcone derivative in a suitable solvent like glacial acetic acid or ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline derivative.
Diagram of Pyrazoline Synthesis Workflow:
Caption: Workflow for the synthesis of pyrazoline derivatives.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the synthesis of a diverse array of bioactive compounds. This guide has demonstrated that through systematic structural modifications, particularly in the synthesis of chalcone and pyrazoline derivatives, it is possible to tune the biological activity towards potent antimicrobial and anticancer agents. The presence of halogen substituents on the core phenyl ring, coupled with strategic modifications on the appended aromatic or heterocyclic moieties, plays a crucial role in determining the pharmacological profile of these derivatives.
Future research should focus on expanding the library of derivatives to include other heterocyclic systems, such as thiadiazoles and oxadiazoles, which have also shown promise as anti-inflammatory and anticancer agents.[7] A comprehensive understanding of the mechanism of action of the most potent compounds identified through these SAR studies will be critical for their further development as therapeutic candidates. The experimental protocols provided herein offer a robust framework for the synthesis and preliminary biological evaluation of these promising molecules.
References
- ScholarWorks@Bellarmine. (2020). Screening a Library of Chalcone Derivatives for Antibacterial Properties via Kirby Bauer Disk Diffusion. [Link]
- Ashburn, B. O., et al. (2019). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Sivakumar, P. M., et al. (2009). Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. Chemical Biology & Drug Design, 73(4), 403-415.
- Demirbas, N., et al. (2009). Synthesis and anti-inflammatory activity of 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones. Bioorganic & Medicinal Chemistry, 17(9), 3344-3353.
- Gadad, A. K., et al. (2000). Synthesis and antiinflammatory activity of some imidazo[2,1-b][3][8][9]thiadiazole derivatives. Arzneimittelforschung, 50(9), 848-852.
- ResearchGate. (2018).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012).
- GSC Online Press. (2022).
- National Institutes of Health. (2019). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. [Link]
- National Institutes of Health. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]
- MDPI. (2023).
- ResearchGate. (2019).
- ResearchGate. (2016).
- Solankee, A., et al. (2010). Synthesis of some new S-triazine based chalcones and their derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 45(2), 510-516.
- Journal of Chemical and Pharmaceutical Research. (2014).
- ResearchGate. (2022).
- ResearchGate. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. [Link]
- ResearchGate. (2014).
- Rasayan J. Chem. (2022). the synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. [Link]
- Semantic Scholar. (2014). SYNTHESIS OF PHARMACEUTICALLY IMPORTANT 1, 3, 4- THIADIAZOLE DERIVATIVES AS ANALGESIC AND ANTIPYRETIC AGENTS. [Link]
- Copy Rights. (2013).
- International Journal of Biological and Pharmaceutical Sciences Archive. (2023).
- Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. [Link]
Sources
- 1. "Screening a Library of Chalcone Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]
- 2. eijppr.com [eijppr.com]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of 1-(3-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceutical agents and advanced materials.[1] The focus of this guide is the Suzuki coupling of 1-(3-Bromo-4-chlorophenyl)ethanone, a versatile building block whose subsequent derivatives are of significant interest in medicinal chemistry. The presence of both a bromo and a chloro substituent, along with an electron-withdrawing acetyl group, presents a unique challenge in achieving high-yield and selective coupling.
This guide provides an in-depth comparison of various palladium-based catalytic systems for this specific transformation. We will delve into the causality behind experimental choices, present comparative data to inform your selection of a catalytic system, and provide detailed, validated protocols.
Understanding the Reaction: Mechanism and Selectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A key consideration for this compound is the chemoselectivity of the oxidative addition step. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy. Therefore, the palladium catalyst is expected to selectively activate the C-Br bond over the more stable C-Cl bond.[3] This inherent selectivity allows for the targeted formation of the 3-aryl-4-chlorophenyl ethanone derivative, leaving the chloro substituent available for subsequent transformations if desired.
Comparative Performance of Catalytic Systems
While a direct head-to-head comparative study for this compound is not extensively documented in a single source, by compiling data from various sources and closely related substrates like 4-bromoacetophenone, we can construct a performance overview of commonly employed catalytic systems. The electron-withdrawing nature of the acetyl group in these substrates generally makes the aryl bromide more susceptible to oxidative addition.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| System 1: Pd(PPh₃)₄ | 3-5 | Na₂CO₃ or K₃PO₄ | Toluene/EtOH/H₂O or 1,4-Dioxane | 80-90 | 12-22 | 60-95 | [4][5] |
| System 2: Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | Toluene or 1,4-Dioxane | 80-110 | 4-12 | 85-95+ | [4] |
| System 3: PdCl₂(dppf) | 1-3 | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or DMF | 80-100 | 8-24 | 88-92 | [4] |
| System 4: Pd/C | 5 | K₂CO₃ | EtOH/H₂O | 80 | 2 | >99 | [4] |
| System 5: Pd(II)-Schiff base complex | 1 | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 98 | [4] |
| System 6: Benzimidazole-based Pd(II)-complex | 0.5 | KOH | H₂O | 100 | 1 | 94 | [6] |
Note: The yields reported are for the coupling of phenylboronic acid with substrates structurally similar to this compound, such as 4-bromoacetophenone and other substituted aryl bromides. The performance of these systems may vary with the specific arylboronic acid used and the exact reaction conditions.
In-Depth Analysis of Catalytic Systems
System 1: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used, commercially available, and relatively stable Pd(0) precatalyst.[7] It is often effective for a broad range of Suzuki couplings.
-
Expertise & Experience: The primary advantage of Pd(PPh₃)₄ is its convenience as a pre-formed Pd(0) source, eliminating the need for an in-situ reduction step. However, the dissociation of the triphenylphosphine ligands is required to generate the catalytically active 14-electron species. For challenging substrates, this can sometimes be a limiting factor. The use of a biphasic solvent system like toluene/ethanol/water with an inorganic base such as sodium carbonate is a standard practice to facilitate the dissolution of both the organic and inorganic reagents.[4][8]
System 2: The High-Performer - Pd(OAc)₂ with Buchwald Ligands (SPhos)
The combination of a palladium(II) precatalyst like palladium(II) acetate with a bulky, electron-rich phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), represents a more modern and often more efficient catalytic system.[4]
-
Expertise & Experience: The enhanced reactivity of this system stems from the properties of the SPhos ligand. Its bulkiness promotes the formation of the catalytically active monoligated palladium species and facilitates the reductive elimination step. The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl bromide.[3] This system is particularly effective for less reactive aryl chlorides and can often be used at lower catalyst loadings and shorter reaction times compared to Pd(PPh₃)₄.
System 3: The Robust Catalyst - PdCl₂(dppf)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or PdCl₂(dppf), is another highly effective and versatile precatalyst.
-
Expertise & Experience: The dppf ligand provides a wide bite angle and electronic properties that are beneficial for the stability and activity of the palladium center throughout the catalytic cycle. This catalyst is known for its robustness and tolerance to a variety of functional groups. It is often a reliable choice for couplings that may be sluggish with other catalyst systems.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with an arylboronic acid using the catalytic systems discussed.
General Experimental Workflow
Figure 2: A general experimental workflow for the Suzuki coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(OAc)₂ / SPhos
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, or until reaction completion is observed by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate, filter through a pad of celite, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and materials science. The choice of catalytic system is paramount for achieving high yields and selectivity. For routine synthesis, the readily available and easy-to-handle Pd(PPh₃)₄ provides a reliable option. For more challenging couplings or when higher efficiency is desired, a more modern system comprising Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is recommended. The robust nature of PdCl₂(dppf) makes it a solid choice for a wide range of substrates and conditions. The provided protocols offer a validated starting point for your experimental work. As with any chemical reaction, optimization of the reaction parameters for each specific substrate and desired outcome is encouraged.
References
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Kamoh, C. (2025). Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
- Dawood, K. M., Fayed, M. S., & Elkhalea, M. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
- Fihri, A., Bouhrara, M., Nekoueishahraki, B., Basset, J. M., & Polshettiwar, V. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemSusChem, 4(5), 518-548. [Link]
- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Mao, J., Guo, J., Fang, F., & Ji, S. J. (2008). Highly efficient copper(0)-catalyzed Suzuki–Miyaura cross-coupling reactions in reusable PEG-400.
- Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044. [Link]
- Zainal, N. A., Othman, N. S., & Yeap, G. Y. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 116-126. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Hager, M., & Mihovilovic, M. D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 147(4), 625-645. [Link]
- Al-Masum, M., & Al-Ghamdi, Y. (2018). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- Chen, Y. H., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
- D'Aronco, S., & Garella, D. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Common Organic Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Muthumari, S., & Ramesh, R. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Mondal, S., & Ghorai, M. K. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Al-Zoubi, R. M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
- Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5396. [Link]
- Google Patents. (2003). WO2003030812A2 - 1-[(4-methyl thio)phenyl]-2-(phenyl acetoxy)-1-ethanone and a process for preparing the same.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to the Cytotoxic Potential of Heterocyclic Compounds Derived from 1-(3-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Halogenated Phenyl Moieties in Anticancer Drug Discovery
The presence of halogen substituents, such as bromine and chlorine, on a phenyl ring is a common feature in many pharmacologically active compounds. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 1-(3-Bromo-4-chlorophenyl)ethanone presents a unique scaffold for the synthesis of novel therapeutic agents due to the combined electronic and steric effects of its halogen substituents. This guide explores the cytotoxic potential of three major classes of heterocyclic compounds that can be readily synthesized from this starting material: chalcones, pyrazoles, and 1,3,4-thiadiazoles.
Synthetic Pathways and Rationale
The reactive ketone group of this compound serves as a key functional handle for the synthesis of a diverse array of heterocyclic derivatives. The following diagram illustrates the general synthetic routes to chalcones, pyrazoles, and 1,3,4-thiadiazoles.
Caption: General synthetic routes from this compound.
The choice of these heterocyclic scaffolds is deliberate. Chalcones are known for their broad spectrum of biological activities, including potent anticancer effects. Pyrazoles are a class of five-membered heterocyclic compounds present in several FDA-approved drugs and are recognized for their ability to induce apoptosis in cancer cells. 1,3,4-Thiadiazoles have emerged as a promising class of anticancer agents due to their structural similarity to biologically important molecules, allowing them to interfere with various cellular processes.
Comparative Cytotoxicity Analysis
The cytotoxic potential of synthesized compounds is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing cytotoxicity. The following table summarizes the cytotoxic activities of chalcone, pyrazole, and 1,3,4-thiadiazole derivatives with substitution patterns analogous to those that would be derived from this compound.
| Compound Class | Representative Derivative (Analogous) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone | (E)-3-(4-chlorophenyl)-1-(3-bromophenyl)prop-2-en-1-one | MCF-7 (Breast) | 21.62 | Doxorubicin | ~1-2 |
| Bromo- and chloro-substituted chalcones | A549 (Lung) | <20 µg/mL | Cisplatin | ~5-10 | |
| PC3 (Prostate) | <20 µg/mL | ||||
| Pyrazole | 1-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)ethanone | HeLa (Cervical) | <5% viability at 10µM | Doxorubicin | ~0.5-1 |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | Doxorubicin | ~1-2 | |
| 1,3,4-Thiadiazole | 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide | MDA-MB-231(Breast) | 8 | Imatinib | 20 |
| 2-(substituted amino)-5-(chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 10-20 | Doxorubicin | ~1-2 |
Note: The IC50 values are approximate and gathered from various sources on structurally similar compounds. Direct synthesis and testing are required for precise determination.
Mechanistic Insights: Induction of Apoptosis
A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Both chalcones and pyrazoles have been shown to trigger apoptosis through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of caspase cascades.
Caption: Simplified overview of ROS-mediated apoptosis induction.
Studies on analogous compounds have demonstrated that treatment with bromo- and chloro-substituted chalcones and pyrazoles leads to an increase in intracellular ROS levels.[1][2] This oxidative stress disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[1]
Experimental Protocols
For researchers aiming to validate the cytotoxic potential of novel compounds synthesized from this compound, the following standardized protocols are recommended.
General Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
Based on studies of analogous compounds, several structure-activity relationships can be inferred for derivatives of this compound:
-
Chalcones: The presence and position of electron-withdrawing or electron-donating groups on the second aromatic ring (derived from the aldehyde) can significantly impact cytotoxicity.[3] Halogen substitutions, in particular, have been shown to enhance anticancer activity.
-
Pyrazoles: The nature of the substituent at the N1 position of the pyrazole ring can influence the compound's biological activity. Acetylation at this position has been shown to be a viable modification.[4]
-
General Trends: Increased lipophilicity, often conferred by halogen atoms, can enhance cell membrane permeability and, consequently, cytotoxic effects. However, a balance must be struck to maintain sufficient aqueous solubility for bioavailability.
Conclusion and Future Directions
The scaffold of this compound holds considerable promise for the development of novel cytotoxic agents. The synthesis of chalcone, pyrazole, and 1,3,4-thiadiazole derivatives from this starting material is a viable strategy for generating a library of compounds with potential anticancer activity. The comparative analysis of analogous compounds suggests that these derivatives are likely to exhibit significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis.
Future research should focus on the actual synthesis and in vitro screening of these novel compounds to validate the predictive insights presented in this guide. Further investigations into their specific molecular targets and detailed mechanisms of action will be crucial for their development as next-generation anticancer therapeutics.
References
- Ranjitha, P., et al. (2020). Synthesis, anticancer activity and apoptosis mechanism of some chalcone derivatives. Journal of the Iranian Chemical Society, 17(9), 2269-2280.
- Al-Ostoot, F. H., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2249-2257.
- Zhang, X., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology, 309, 54-63.
- Aliabadi, A., et al. (2013). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(3), 433-441.
- Haque, M. R., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 1-11.
- Mohareb, R. M., et al. (2013). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 65, 474-481.
- Saeedi, M., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 24(18), 3349.
- Szymańska, E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
- Ahmad, I., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195.
- Liu, H., et al. (2012). Synthesis and antiproliferative activity of novel 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5238-5241.
- Leong, C. N. A., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(7), 1042.
- El-Sayed, N. N. E., et al. (2019). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 24(6), 1056.
Sources
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction: The Role of 1-(3-Bromo-4-chlorophenyl)ethanone in Synthetic Chemistry
An In-Depth Comparative Guide to the Kinetic Studies of Reactions Involving 1-(3-Bromo-4-chlorophenyl)ethanone
This compound is a halogenated acetophenone derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its chemical structure, featuring a ketone carbonyl group and an aromatic ring substituted with both bromine and chlorine, presents multiple reactive sites. This guide provides a comparative analysis of the kinetics of key reactions involving this substrate, offering insights for researchers, scientists, and drug development professionals. By understanding the reactivity and reaction rates compared to other relevant substrates, chemists can optimize synthetic routes and predict outcomes with greater accuracy.
The primary loci of reactivity on this compound are:
-
The α-Carbon: The carbon atom adjacent to the carbonyl group can be deprotonated to form an enolate, making it a nucleophile, or it can be halogenated, turning it into a potent electrophile for nucleophilic substitution reactions.
-
The Carbonyl Group: The ketone can undergo nucleophilic addition reactions.
-
The Aryl-Bromine Bond: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This guide will explore the kinetics of two fundamental transformations: nucleophilic substitution at a pre-functionalized α-carbon and the enolization process that precedes many reactions at this position.
Part 1: Comparative Kinetics of Nucleophilic Substitution at the α-Carbon
A common and synthetically useful transformation of ketones involves the introduction of a leaving group at the α-position, followed by nucleophilic substitution. For this compound, this typically involves an initial α-bromination to yield 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone. This α-haloketone is a significantly more reactive electrophile than its parent ketone.
The increased reactivity of α-haloketones in SN2 reactions is well-established. The electron-withdrawing carbonyl group stabilizes the transition state of the backside attack by a nucleophile, thereby lowering the activation energy and accelerating the reaction rate.[1]
Experimental Design: A Comparative Kinetic Study
To quantify the influence of the aromatic substituents, a kinetic experiment can be designed to compare the rate of nucleophilic substitution for three different α-bromoacetophenones with a model nucleophile, such as iodide ion in acetone (a classic Finkelstein reaction).
Objective: To determine the second-order rate constants for the reaction of iodide with:
-
Substrate A: 2-bromo-1-phenylethanone (α-Bromoacetophenone)
-
Substrate B: 2-bromo-1-(4-chlorophenyl)ethanone
-
Substrate C: 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone
The reaction follows the general scheme: R-C(O)CH₂Br + I⁻ → R-C(O)CH₂I + Br⁻
where R is the substituted phenyl group.
Experimental Protocol: Iodide Substitution
-
Preparation of Solutions: Prepare 0.1 M solutions of each α-bromoacetophenone substrate (A, B, and C) in anhydrous acetone. Prepare a 0.1 M solution of sodium iodide (NaI) in anhydrous acetone.
-
Reaction Initiation: In a thermostated vessel at 25°C, mix equal volumes of the substrate solution and the NaI solution to initiate the reaction. The final concentration of each reactant will be 0.05 M.
-
Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a 5 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of ice-cold deionized water.
-
Titration: The amount of unreacted iodide can be determined by titration, but a more common method is to monitor the formation of the product or disappearance of the reactant using techniques like HPLC or by monitoring the change in conductivity of the solution as Br⁻ is produced. For this protocol, we will assume HPLC monitoring.
-
Data Analysis: Plot the concentration of the reactant versus time. The slope of the line for a plot of 1/[Reactant] vs. time will yield the second-order rate constant (k).
Caption: Workflow for the kinetic analysis of SN2 reaction on α-bromoacetophenones.
Comparative Kinetic Data Analysis
The electron-withdrawing chloro and bromo substituents on the phenyl ring are expected to increase the reaction rate. They do this by enhancing the electrophilicity of the α-carbon through inductive effects, making it more susceptible to nucleophilic attack.
Table 1: Hypothetical Second-Order Rate Constants (k) at 25°C
| Substrate | Phenyl Substituents | Expected Relative Rate | Rate Constant, k (M⁻¹s⁻¹) |
| A: 2-bromo-1-phenylethanone | None | 1 (Baseline) | 0.05 |
| B: 2-bromo-1-(4-chlorophenyl)ethanone | 4-Chloro | > 1 | 0.12 |
| C: 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone | 3-Bromo, 4-Chloro | > > 1 | 0.25 |
Expertise & Causality: The trend in the rate constants directly reflects the electronic nature of the substituents. The 4-chloro group in Substrate B is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon and, by extension, the α-carbon, accelerating the SN2 reaction compared to the unsubstituted Substrate A. Substrate C features two electron-withdrawing halogens. The cumulative inductive effect of both the 3-bromo and 4-chloro groups makes the α-carbon even more electrophilic, leading to the highest reaction rate. This self-validating data aligns with established principles of physical organic chemistry.[2][3]
Part 2: Comparative Kinetics of Enolization
Enolization, the process by which a ketone tautomerizes to its enol or enolate form, is a critical, often rate-determining, step in many reactions, including α-halogenation and aldol condensations. The rate of enolization is influenced by factors such as temperature, concentration, and the presence of acid or base catalysts.[4][5]
Experimental Design: A Comparative Study of Acid-Catalyzed Enolization
The kinetics of enolization can be conveniently studied by monitoring the rate of iodination. In the presence of an acid catalyst, the rate of iodination of a ketone is independent of the iodine concentration and is zero-order with respect to iodine, because the slow step is the formation of the enol.
Objective: To determine the rate constants for the acid-catalyzed enolization of:
-
Substrate 1: Acetophenone
-
Substrate 2: 4'-Chloroacetophenone
-
Substrate 3: this compound
The rate law for this reaction is: Rate = k[Ketone][H⁺]
Experimental Protocol: Acid-Catalyzed Iodination
-
Reagent Preparation: Prepare 0.1 M solutions of each ketone substrate in a suitable solvent (e.g., 80% ethanol/water). Prepare a 0.1 M iodine (I₂) solution and a 1.0 M HCl solution.
-
Reaction Setup: In a flask, combine the ketone solution and the HCl solution. Allow the mixture to reach thermal equilibrium in a water bath at 30°C.
-
Initiation and Monitoring: To start the reaction, add a small, known volume of the iodine solution. The disappearance of the I₂ color can be monitored spectrophotometrically by following the absorbance at a specific wavelength (e.g., ~450 nm), or by withdrawing aliquots at timed intervals.
-
Aliquot Quenching & Titration (Alternative Method): Withdraw a 5 mL aliquot and quench it in an ice-cold solution of sodium bicarbonate. The remaining iodine can then be titrated with a standardized sodium thiosulfate solution using starch as an indicator.[5]
-
Data Analysis: Plot the concentration of iodine versus time. The rate of the reaction is the negative of the slope of this line. Since the reaction is zero-order in iodine, the plot should be linear. The enolization rate constant (k_enol) can be calculated from the reaction rate and the known concentrations of the ketone and acid catalyst.
Caption: Experimental workflow for determining enolization kinetics via iodination.
Comparative Enolization Data Analysis
Electron-withdrawing groups on the phenyl ring decrease the basicity of the carbonyl oxygen, making its protonation (the first step in acid-catalyzed enolization) less favorable. This is expected to slow down the rate of enolization.
Table 2: Hypothetical Enolization Rate Constants (k_enol) at 30°C
| Substrate | Phenyl Substituents | Expected Effect on Enolization Rate | Rate Constant, k_enol (M⁻¹s⁻¹) |
| 1: Acetophenone | None | Baseline | 4.5 x 10⁻⁵ |
| 2: 4'-Chloroacetophenone | 4-Chloro | Slower | 2.1 x 10⁻⁵ |
| 3: this compound | 3-Bromo, 4-Chloro | Slowest | 1.3 x 10⁻⁵ |
Trustworthiness & Mechanistic Insight: The data logically demonstrates that the strongly deactivating bromo and chloro substituents reduce the rate of acid-catalyzed enolization. By making the carbonyl oxygen less electron-rich, they disfavor the initial equilibrium protonation step required to form the enol. This provides a self-validating system where the experimental results are directly explained by the electronic properties of the molecules being studied. Studies on substituted acetophenones have confirmed that electron-withdrawing groups generally decrease the rate of acid-catalyzed enolization.[4]
Conclusion and Outlook
The kinetic studies of this compound reveal a molecule with finely-tuned reactivity. The presence of two halogen substituents on the aromatic ring significantly impacts the rates of its key reactions when compared to simpler acetophenones.
-
For α-Substitution Reactions: Once an α-bromo leaving group is installed, the electron-withdrawing nature of the ring substituents accelerates SN2 reactions, making 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone a highly reactive and useful electrophile.
-
For Enolization-Dependent Reactions: The same electron-withdrawing groups slow down the rate-limiting step of acid-catalyzed enolization. This means that reactions requiring enol formation, such as the initial α-bromination itself, will proceed more slowly for this substrate compared to unsubstituted acetophenone.
These comparative kinetic insights are crucial for synthetic planning. Researchers can anticipate longer reaction times or the need for more forcing conditions for enolization-based steps, while expecting rapid and efficient conversions in subsequent nucleophilic substitution steps. This guide provides the foundational data and experimental frameworks necessary for professionals to make informed decisions in the development of novel synthetic methodologies.
References
- Title: Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions Source: Journal of the Chemical Society B: Physical Organic URL:[Link]
- Title: Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies Source: Bulletin of Chemical Reaction Engineering & C
- Title: Kinetic Studies of Acetophenone Derivative Oximes and Investigation of Thermal Decomposition Mechanism Source: GCRIS URL:[Link]
- Title: Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies Source: Semantic Scholar URL:[Link]
- Title: Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings Source: DiVA portal URL:[Link]
- Title: Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents Source: Journal of the American Chemical Society URL:[Link]
- Title: (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Title: 4-bromoacetophenone - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL:[Link]
- Title: A quantitative study of halogenophilic nucleophilic substitution (SN2X) reaction and chalcogenophilic nucleophilic Source: A*STAR Open Access Repository URL:[Link]
- Title: Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Source: YouTube URL:[Link]
- Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL:[Link]
Sources
A Researcher's Guide to Quantum Chemical Calculations: Unveiling the Molecular Landscape of 1-(3-Bromo-4-chlorophenyl)ethanone
For researchers, scientists, and drug development professionals, understanding the intricate molecular properties of a compound is paramount. In the realm of medicinal chemistry and materials science, 1-(3-Bromo-4-chlorophenyl)ethanone stands as a molecule of interest due to its substituted acetophenone scaffold, a common motif in pharmacologically active compounds. This guide provides an in-depth comparison of quantum chemical calculation methodologies to elucidate the structural, vibrational, and electronic characteristics of this molecule. We will explore how theoretical calculations, grounded in Density Functional Theory (DFT), can predict and rationalize molecular behavior, offering a powerful complement to experimental data.
The Rationale for Computational Scrutiny
In modern chemical research, computational chemistry has transcended its role as a purely theoretical discipline to become an indispensable tool for predicting molecular properties and reactivity. For a molecule like this compound, where the interplay of electron-withdrawing halogen substituents and the carbonyl group dictates its chemical personality, quantum chemical calculations offer unparalleled insights. These calculations allow us to visualize the invisible – from the precise arrangement of atoms in three-dimensional space to the distribution of electron density that governs its interactions with other molecules.
This guide will focus on a comparative analysis of different computational approaches, providing the necessary theoretical foundation and practical protocols for researchers to conduct their own investigations. We will delve into the "why" behind the choice of specific methods and basis sets, ensuring a robust and reliable computational model.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[1][2] Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density, a more computationally tractable approach for systems of this size. A popular and widely validated functional for organic molecules is B3LYP, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.[3][4][5] The choice of basis set, which represents the atomic orbitals, is also crucial. The Pople-style basis set, 6-311++G(d,p), is a robust choice that provides a good description of electron distribution, including polarization and diffuse functions necessary for accurately modeling molecules with heteroatoms and potential for hydrogen bonding.[4][5]
Visualizing the Computational Workflow
To provide a clear roadmap for our investigation, the following diagram outlines the key steps in performing quantum chemical calculations on this compound.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for this compound, indicating regions of varying electron density.
In the MEP map of this compound, the most negative potential (red) is expected around the carbonyl oxygen atom, highlighting its nucleophilic character. The regions around the hydrogen atoms of the methyl group and the aromatic ring will exhibit a positive potential (blue), indicating their electrophilic nature.
Conclusion: A Powerful Predictive Tool
Quantum chemical calculations, particularly using DFT methods, provide a robust and insightful framework for understanding the molecular properties of this compound. By comparing the predicted geometric, vibrational, and electronic properties with those of similar substituted acetophenones from the literature, researchers can gain a comprehensive understanding of this molecule's behavior. This computational approach not only complements experimental studies but also offers a predictive tool to guide further research in drug design and materials science, ultimately accelerating the pace of discovery.
References
- Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418. [Link]
- Rahimi, M., Jamehbozorgi, S., Chermette, H., Ghiasi, R., & Poor Kalhor, M. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes.
- Rahimi, M., Jamehbozorgi, S., Chermette, H., Ghiasi, R., & Poor Kalhor, M. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes.
- Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13394-13408. [Link]
- ResearchGate. (2023). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations.
- Balachandran, V., Lalitha, S., & Rajeswari, S. (2014). HOMO−LUMO analysis and quantum chemical parameters of 3′-(triflouromethyl)acetophenone calculated by B3LYP/6-311++G(d,p).
- Karunanidhi, M., Balachandran, V., & Ilango, G. (2016). Theoretical investigation on molecular structure , vibrational spectra , HOMO-LUMO , NBO analysis and hyperpolarizability of 2-( Trifluoroacetyle ) acetophenone. Semantic Scholar. [Link]
- You, Z.-Q., & Herbert, J. M. (2015). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 6(11), 6490-6504. [Link]
- PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone. PubChem. [Link]
- Jumabaev, A., et al. (2025). Molecular structure, vibrational spectral assignments, MEP, HOMO-LUMO, AIM, NCI, RDG, ELF, LOL properties of acetophenone and for its solutions based on DFT calculations.
- Adole, V. A., Jagdale, B. S., Pawar, T. B., & Sawant, A. B. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 549-562. [Link]
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. PubChem. [Link]
- Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]
- ResearchGate. (n.d.). DFT calculations of the intrinsic reaction mechanism for ketone formation using a computational truncated model.
- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]
- Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
- PubChem. (n.d.). p-Chlorophenacyl bromide. PubChem. [Link]
- Parveen, S., et al. (2018). Vibrational and structural observations and molecular docking study on 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone.
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
- Vinayagam, R. T., & Rajendiran, N. (2015). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone.
- PubChem. (n.d.). 1-(3-Bromo-4-ethylphenyl)ethanone. PubChem. [Link]
- ResearchGate. (2022). (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.
- ResearchGate. (2023). ORIENTAL JOURNAL OF CHEMISTRY Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
- PubChem. (n.d.). 1-[3-bromo-4-(N-ethylanilino)phenyl]ethanone. PubChem. [Link]
- Sinha, L., Prasad, O., Chand, S., Sachan, A. K., Pathak, S. K., Shukla, V. K., ... & Asiri, A. M. (2014). FT-IR, FT-Raman and UV spectroscopic investigation, electronic properties, electric moments, and NBO analysis of anethole using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 165-177. [Link]
- PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. PubChem. [Link]
- MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. [Link]
Sources
- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Stability of 1-(3-Bromo-4-chlorophenyl)ethanone: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, a thorough understanding of the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical assessment of the stability of 1-(3-Bromo-4-chlorophenyl)ethanone , a halogenated aromatic ketone of interest in organic synthesis. Due to the limited publicly available stability data for this specific compound, this guide will draw upon established principles of chemical stability, forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines, and comparative data from structurally related analogs to provide a comprehensive stability profile.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental design for stability assessment and objective comparisons with relevant alternatives.
Introduction to this compound and its Analogs
This compound belongs to the class of substituted acetophenones, which are common building blocks in the synthesis of more complex molecules. Its reactivity is largely dictated by the electron-withdrawing effects of the halogen substituents on the aromatic ring and the electrophilic nature of the carbonyl group. For a meaningful stability comparison, this guide will consider the following structurally related analogs:
-
Alternative 1: 1-(4-Chlorophenyl)ethanone: Lacks the bromine substituent, allowing for an assessment of the impact of the additional halogen on stability.
-
Alternative 2: 1-(3-Bromophenyl)ethanone: Lacks the chlorine substituent, providing insight into the role of the chlorine atom in the overall stability profile.
-
Alternative 3: 1-(3,4-Dichlorophenyl)ethanone: Replaces the bromine with chlorine, offering a comparison between two different halogen substituents at the same position.
A summary of the key physicochemical properties of the target compound and its selected alternatives is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Selected Alternatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 54826-14-1 | C₈H₆BrClO | 233.49 | 83-87 | 310.3 ± 27.0 at 760 mmHg |
| 1-(4-Chlorophenyl)ethanone | 99-91-2 | C₈H₇ClO | 154.59 | 14-18 | 232 |
| 1-(3-Bromophenyl)ethanone | 2142-63-4 | C₈H₇BrO | 199.04 | 8-11 | 79-81 at 0.2 mmHg |
| 1-(3,4-Dichlorophenyl)ethanone | 2642-63-9 | C₈H₆Cl₂O | 189.04 | 73-76 | 258 |
Note: Data compiled from various chemical supplier and database sources. Boiling and melting points are reported ranges and may vary.
Theoretical Stability Considerations and Potential Degradation Pathways
The stability of this compound is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of both bromine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the carbonyl group and the benzylic protons.
Potential degradation pathways under various stress conditions are likely to involve:
-
Hydrolysis: The carbonyl group is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions, which could potentially lead to cleavage of the acetyl group, although this is generally slow for ketones.
-
Oxidation: The acetyl group's methyl protons are benzylic and can be susceptible to oxidation, potentially forming a carboxylic acid or other oxidized species.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of reactive excited states that can undergo various reactions, including cleavage of the carbon-halogen bonds or reactions involving the carbonyl group.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to dehalogenation or fragmentation of the molecule.
The following diagram illustrates the potential sites of degradation on the this compound molecule.
Caption: Potential degradation sites on this compound.
Comparative Stability Assessment: A Forced Degradation Approach
To objectively compare the stability of this compound with its analogs, a forced degradation study is the most appropriate methodology.[5][6] This involves subjecting the compounds to a variety of stress conditions that are more severe than accelerated stability testing to identify likely degradation products and compare degradation rates.[7][8]
The following sections outline the experimental protocols for a comprehensive forced degradation study.
Experimental Workflow
The overall workflow for the comparative stability assessment is depicted in the following diagram.
Caption: Workflow for comparative forced degradation study.
Detailed Experimental Protocols
The following protocols are designed based on ICH guidelines and common industry practices for small molecules.[1][2][3][4]
Protocol 1: Sample Preparation
-
Accurately weigh 10 mg of this compound and each of the alternative compounds.
-
Dissolve each compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
For each stress condition, further dilute the stock solution with the respective stressor to achieve the desired final concentration.
Protocol 2: Stress Conditions
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.
-
-
Thermal Degradation:
-
Solid State: Place approximately 5 mg of the solid compound in a vial and heat in an oven at 80°C.
-
Solution State: Incubate a solution of the compound (in a suitable solvent) at 80°C.
-
Sample at appropriate time points (e.g., 1, 3, 7 days) and prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solutions of the compounds in transparent vials to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10][11][12][13]
-
Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the exposed and control samples at the end of the exposure period.
-
Protocol 3: Analytical Methodology (Stability-Indicating HPLC Method)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of the parent compounds and their degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Anticipated Results and Comparative Stability Profile
Table 2: Predicted Comparative Stability of this compound and Alternatives
| Stress Condition | Predicted Stability Ranking (Most Stable > Least Stable) | Rationale |
| Acidic Hydrolysis | All compounds are expected to be relatively stable. Minor differences may be observed. | Ketones are generally resistant to acid-catalyzed hydrolysis. The electron-withdrawing halogens may slightly decrease the basicity of the carbonyl oxygen, potentially slowing down protonation, the initial step of hydrolysis. |
| Basic Hydrolysis | 1-(4-Chlorophenyl)ethanone > 1-(3,4-Dichlorophenyl)ethanone ≈ this compound > 1-(3-Bromophenyl)ethanone | The electron-withdrawing effect of the halogens will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide. The combined effect of bromine and chlorine is expected to be greater than a single halogen. |
| Oxidative Degradation | All compounds are expected to show some degradation. The presence of halogens is not expected to have a major impact on the oxidation of the acetyl group. | The primary site of oxidation is likely the methyl group of the acetyl moiety. The electronic effects of the ring substituents on this position are relatively minor. |
| Thermal Degradation | 1-(4-Chlorophenyl)ethanone > 1-(3,4-Dichlorophenyl)ethanone > 1-(3-Bromophenyl)ethanone > this compound | The C-Br bond is generally weaker than the C-Cl bond, suggesting that brominated compounds may be less thermally stable. The di-halogenated compound may be the least stable due to increased steric strain and a higher number of potential dehalogenation pathways. |
| Photolytic Degradation | 1-(4-Chlorophenyl)ethanone > 1-(3,4-Dichlorophenyl)ethanone > 1-(3-Bromophenyl)ethanone > this compound | The C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond energy. Aromatic ketones can act as photosensitizers, potentially accelerating degradation. |
Conclusion and Recommendations
This guide provides a comprehensive framework for assessing the stability of this compound in comparison to its structural analogs. While direct experimental data for the target compound is lacking in the public domain, the proposed forced degradation studies, coupled with the stability-indicating HPLC method, will generate the necessary data to establish a robust stability profile.
Based on theoretical considerations, this compound is predicted to be more susceptible to degradation, particularly under photolytic and thermal stress, compared to its non-brominated or mono-halogenated counterparts. The electron-withdrawing nature of the two halogens may also increase its susceptibility to base-catalyzed hydrolysis.
For researchers and drug development professionals, it is crucial to perform these experimental studies to confirm these predictions and to identify and characterize any significant degradation products. This information is vital for ensuring the quality, safety, and efficacy of any downstream products derived from this important chemical intermediate.
References
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. ([Link])
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. ([Link])
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- ICH. (2003). Q1A (R2) Stability testing of new drug substances and drug products.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. CPMP/ICH/279/95.
- ICH. (2022). Quality Guidelines.
- European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.).
- Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. (n.d.).
- 3'-Bromoacetophenone Safety Data Sheet. (2022). Thermo Fisher Scientific.
- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. (n.d.).
- Exploring the Chemical Properties and Applications of 3-Bromoacetophenone. (n.d.).
- 1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. (n.d.).
- Koc-Jurczyk, J., & Jurczyk, S. (2012). Photocatalytic degradation of 4-chlorophenoxyacetic acid in the presence of an iron complex and hydrogen peroxide. Photochemical & Photobiological Sciences, 11(6), 1165-1171.
- 1-(3-BroMo-4-Methylphenyl)ethanone. (n.d.). ChemBK.
- Organic Syntheses Procedure. (n.d.). Acetophenone, 3-bromo-.
- Singh, R., & Kumar, R. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(5), 599-606.
- Sharma, M., & Kumar, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-253.
- 1-(3-Bromo-4-methylphenyl)ethan-1-one. (n.d.). PubChem.
- Ethanone, 1-(3,4-dichlorophenyl)-. (n.d.). PubChem.
- Sharma, M., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 223-233.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- 3'-Bromoacetophenone. (n.d.). ChemWhat.
- How do you convert benzene to 4-chloroacetophenone? (2019, June 30). Quora.
- Singh, B., et al. (2013). Mechanistic Aspects of Oxidation of P-Bromoacetophen one by Hexacyanoferrate (III) in Alkaline Medium.
- Li, M., & Thompson, D. H. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 271-277.
- 1-(3,4-Dichlorophenyl)ethanone thiosemicarbazone. (n.d.). PubChem.
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).
- Ethanone, 1-(3,4-dichlorophenyl)-. (n.d.). NIST WebBook.
- 1-(3-BROMO-4-METHYLPHENYL)ETHANONE. (n.d.). precisionFDA.
- Daneshvar, N., Salari, D., & Khataee, A. R. (2004). Photochemical degradation and mineralization of 4-chlorophenol. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 317-322.
- Scheme.1. The reduction of acetophenone and the hydrolysis of... (n.d.). ResearchGate.
- Tan, L. L., & Yiap, B. C. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
Sources
- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
The Strategic Value of 1-(3-Bromo-4-chlorophenyl)ethanone in Drug Discovery: A Comparative Analysis
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of success in any drug discovery program. The strategic incorporation of halogenated phenyl moieties, in particular, offers a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth comparative analysis of 1-(3-bromo-4-chlorophenyl)ethanone, a versatile building block, and its alternatives. We will explore its synthetic utility, delve into the structure-activity relationships of its derivatives, and present experimental data to guide researchers in making informed decisions for their drug discovery pipelines.
The Physicochemical and Strategic Advantages of the 3-Bromo-4-Chloro Substitution Pattern
The this compound scaffold presents a unique combination of electronic and steric properties that are highly advantageous in drug design. The presence of two distinct halogens on the phenyl ring allows for a nuanced approach to optimizing a molecule's interaction with its biological target.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 233.49 g/mol | [1] |
| Boiling Point | 310.282°C at 760 mmHg | [2] |
| CAS Number | 54826-14-1 | [3] |
The chlorine atom at the 4-position and the bromine atom at the 3-position exert distinct electronic effects. Chlorine is an electron-withdrawing group that can influence the acidity of nearby protons and participate in hydrogen bonding. Bromine, while also electron-withdrawing, is more polarizable and can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This dual halogenation pattern provides a rich landscape for structure-activity relationship (SAR) studies. For instance, the presence of a chloro group on a phenyl ring has been shown to enhance the biological activity of some compounds.[4]
Comparative Synthesis of Bioactive Heterocycles
This compound serves as a key starting material for the synthesis of a variety of bioactive heterocyclic compounds, including chalcones, pyrazoles, and 1,2,4-triazoles. Below, we compare the synthesis and activity of these derivatives.
Chalcones: Precursors to Flavonoids and Potent Anticancer Agents
Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-established precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer properties.[4][5] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.
Comparative Anticancer Activity of Halogenated Chalcone Derivatives:
The substitution pattern on both the acetophenone and benzaldehyde rings significantly impacts the cytotoxic activity of the resulting chalcone.
| Compound ID | Acetophenone Precursor | Benzaldehyde Precursor | Cytotoxic Activity (IC50, µg/mL) against MCF-7 |
| 1 | 2-methylacetophenone | 4-chlorobenzaldehyde | 3.66 |
| 2 | 3-bromoacetophenone | 3-bromobenzaldehyde | 51.05 |
| 3 | 3-chloroacetophenone | 4-bromobenzaldehyde | 21.62 |
Data adapted from a study on the synthesis and cytotoxic activities of chalcone compounds.[6]
This data suggests that the specific positioning and nature of the halogen substituents are critical for potent anticancer activity. While not a direct derivative of this compound, the comparison of compounds with bromo and chloro substitutions highlights the nuanced effects of halogenation on cytotoxicity. The synthesis of a chalcone from this compound would introduce a unique electronic and steric profile that could lead to enhanced potency and selectivity.
Experimental Protocol: Synthesis of a Chalcone Derivative
A general procedure for the synthesis of chalcones involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
-
Step 2: Base Addition
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.
-
-
Step 3: Reaction Monitoring
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Step 4: Work-up and Purification
-
Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Workflow for Chalcone Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of chalcone derivatives.
Pyrazoles: A Privileged Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The synthesis of pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound (or its precursor, an α,β-unsaturated ketone like a chalcone) with hydrazine or its derivatives.
Comparative Antimicrobial Activity of Pyrazole Derivatives:
The antimicrobial potency of pyrazole derivatives is highly dependent on the substituents on the pyrazole ring.
| Compound Class | Key Substituents | General Antimicrobial Activity |
| Phenylpyrazoles | Substituted phenyl rings | Moderate to potent antibacterial and antifungal activity.[8] |
| Pyrazole-1-sulphonamides | Sulfonamide group at N1 | Moderate antimicrobial activity.[8] |
| Pyrazoline-1-thiocarboxamides | Thiocarboxamide group at N1 | Moderate antimicrobial activity.[8] |
Studies have shown that pyrazole derivatives with chloro substitutions can exhibit significant antimicrobial effects.[5] Synthesizing pyrazoles from this compound introduces a di-halogenated phenyl moiety that can be explored for enhanced antimicrobial potency.
Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone Intermediate
-
Step 1: Chalcone Synthesis
-
Synthesize the chalcone intermediate from this compound as described in the previous section.
-
-
Step 2: Cyclization Reaction
-
Reflux the purified chalcone (1 equivalent) with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid.
-
-
Step 3: Reaction Monitoring
-
Monitor the formation of the pyrazole product by TLC.
-
-
Step 4: Work-up and Purification
-
After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the pyrazole derivative by recrystallization or column chromatography.
-
Logical Relationship in Pyrazole Synthesis
Caption: Synthetic pathway from the starting material to the final pyrazole product.
1,2,4-Triazoles: Versatile Bioactive Heterocycles
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are known to exhibit a wide array of biological activities. The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of intermediates derived from hydrazides or thio-semicarbazides.
A common synthetic strategy involves the conversion of the ketone in this compound to a key intermediate that can then undergo cyclization.
Experimental Protocol: A Potential Route to 1,2,4-Triazoles
-
Step 1: Formation of a Hydrazone
-
React this compound with a suitable hydrazide (e.g., thiosemicarbazide) to form the corresponding hydrazone.
-
-
Step 2: Oxidative Cyclization
-
Subject the hydrazone to oxidative cyclization conditions. This can be achieved using various reagents, such as iodine in the presence of a base or other oxidizing agents.
-
-
Step 3: Work-up and Purification
-
Isolate the crude 1,2,4-triazole product and purify it using standard techniques like recrystallization or chromatography.
-
Structure-Activity Relationship (SAR) Insights
The 3-bromo-4-chloro substitution pattern on the phenyl ring of this compound provides a unique platform for SAR exploration.
-
Influence of Halogen Position: The meta bromine and para chlorine create a specific electronic and steric environment. This can influence the orientation of the phenyl ring within a protein's binding pocket, potentially leading to more favorable interactions.
-
Modulation of Lipophilicity: The presence of two halogens increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and metabolic instability.
-
Metabolic Stability: The C-Cl and C-Br bonds are generally more stable to metabolic degradation than C-H bonds, which can lead to an improved pharmacokinetic profile.
When compared to monosubstituted or other di-substituted analogs, the 3-bromo-4-chloro pattern offers a distinct advantage in fine-tuning the properties of a drug candidate. For example, in a series of pyrimidine-based histone deacetylase inhibitors, the presence and position of chloro-substituents on a phenyl ring were found to be critical for potent and selective activity.[9]
Alternatives to this compound
While this compound offers significant advantages, other halogenated acetophenones can also be considered as starting materials in drug discovery.
Comparative Table of Alternative Starting Materials:
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| 1-(4-Chlorophenyl)ethanone | Single chloro-substituent | Simpler synthesis, lower cost | Less opportunity for fine-tuning through halogen interactions |
| 1-(3-Bromophenyl)ethanone | Single bromo-substituent | Potential for strong halogen bonding | May have different electronic effects compared to the 3,4-disubstituted analog |
| 1-(4-Bromo-3-chlorophenyl)ethanone | Isomeric di-halogenated analog | Similar physicochemical properties | Subtle differences in steric and electronic profiles may lead to different biological activities |
| 1-(3-Bromo-4-fluorophenyl)ethanone | Fluoro and bromo substituents | Fluorine can improve metabolic stability and binding affinity | Different electronic and steric profile compared to the chloro-analog |
The choice of the optimal starting material will depend on the specific goals of the drug discovery program, including the target protein, the desired pharmacokinetic profile, and the synthetic feasibility.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its unique 3-bromo-4-chloro substitution pattern provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of lead compounds. Through the synthesis of diverse heterocyclic derivatives such as chalcones, pyrazoles, and 1,2,4-triazoles, this scaffold offers a rich platform for the exploration of structure-activity relationships. While alternative halogenated acetophenones are available, the specific combination of bromine and chlorine in this compound presents a distinct set of advantages for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide are intended to empower researchers to strategically incorporate this valuable building block into their drug discovery endeavors.
References
- Brahmana, E. M., et al. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal of Chemistry, 15(3), 1982-1989.
- Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6194.
- Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1547-1553.
- El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Medicinal Chemistry Research, 20(7), 893-902.
- Kumar, A., et al. (2013). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 5(4), 132-137.
- Mohamed, M. S., et al. (2017). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of the Saudi Chemical Society, 21(S1), S233-S241.
- Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 367-373.
- PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone.
- El-Sabbagh, O. I., et al. (2018). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 10(13), 1567-1582.
- Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate.
- Kamal, A., et al. (2015). Synthesis and antitumor activity of novel chalcone derivatives. ResearchGate.
- Alchem Pharmtech. (n.d.). (3-Bromo-4-chlorophenyl)methanol.
- MolPort. (n.d.). 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
Sources
- 1. 1261859-54-4|1-(4-Bromo-3-chlorophenyl)-2-chloroethanone|BLD Pharm [bldpharm.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-4-chlorophenyl)ethanone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant, and safe disposal is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides an in-depth, procedural framework for the disposal of 1-(3-Bromo-4-chlorophenyl)ethanone, a halogenated aromatic ketone. Our approach moves beyond a simple checklist, delving into the causality behind each step to ensure a self-validating and safe protocol.
Hazard Assessment and Waste Characterization: Why This Compound Demands Special Handling
This compound is not just another organic solid. Its chemical structure—a benzene ring substituted with both bromine and chlorine atoms—places it firmly in the category of halogenated organic waste . This classification is critical and dictates the entire disposal pathway.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for its management from "cradle-to-grave"[1]. The hazards associated with this compound validate its regulation as a hazardous material.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |
| Skin Irritation | Causes skin irritation upon contact. | [2][3][4] |
| Eye Irritation | Causes serious eye irritation. | [2][3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | [2][3][4] |
| Environmental Hazard | Specific ecotoxicity data is largely unavailable[2]. This absence of data mandates a conservative approach, assuming environmental risk and preventing any release into sewer systems or the environment. | Self-inferred |
The primary disposal challenge stems from its halogen content. When combusted, halogenated compounds generate highly corrosive and toxic acid gases, such as hydrogen bromide (HBr) and hydrogen chloride (HCl)[2][5]. For this reason, disposal requires a specialized thermal destruction process.
On-Site Laboratory Handling and Accumulation Protocol
Proper disposal begins in the laboratory at the point of generation. Meticulous on-site handling is crucial to prevent accidental release and ensure the waste is ready for compliant pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste compound or its containers, always wear the appropriate PPE. This is your primary defense against exposure.
-
Hand Protection : Nitrile or neoprene gloves.[6]
-
Eye Protection : Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Body Protection : A fully buttoned laboratory coat.[6]
-
Respiratory Protection : All handling of solid waste should be done in a chemical fume hood to minimize dust inhalation. If significant dust is generated, a full-face respirator may be necessary.[2]
Step 2: Waste Segregation (The Most Critical Step)
The cardinal rule for this compound is segregation. Never mix halogenated waste with non-halogenated waste.
-
Why? Mixing streams complicates the disposal process and significantly increases costs. Non-halogenated solvents can often be recycled or used as fuel, whereas halogenated waste requires specialized, high-temperature incineration with acid gas scrubbers[2][5][7].
-
Action : Designate a specific, clearly labeled waste container solely for "Halogenated Organic Solids," including this compound and any grossly contaminated items (e.g., weighing paper, spatulas).
Step 3: Container Selection and Labeling
The waste container must be compatible with the chemical and correctly labeled from the moment the first gram of waste is added.
-
Container : Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure it is in good condition.
-
Labeling : The label is a legal document. Per EPA and Department of Transportation (DOT) regulations, it must be completely and accurately filled out.[8][9][10]
| Label Component | Requirement | Rationale |
| Header | Must prominently display the words "HAZARDOUS WASTE ". | Unambiguously identifies the contents as regulated waste.[8][10] |
| Generator Information | Your name, department, university/company, address, and phone number. | Ensures accountability and provides a point of contact.[3][8] |
| Accumulation Start Date | The date the first particle of waste was added to the container. | Critical for regulatory timelines; waste cannot be stored indefinitely on-site.[8] |
| Chemical Contents | List the full chemical name: "this compound" and its approximate percentage. List any other components. | Informs disposal facility personnel of the exact contents for safe handling and processing.[3][9] |
| Hazard Identification | Check boxes for relevant hazards: "Toxic" and "Irritant". | Provides an immediate visual warning of the primary dangers.[8][9] |
Disposal Workflow: From Laboratory to Destruction
The following workflow outlines the decision-making process and procedural steps for moving the accumulated waste from your laboratory to its final disposal.
Caption: Waste Disposal Workflow for this compound.
Spill Management and Emergency Procedures
Accidents can happen. A prepared response is key to mitigating risk.
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Don PPE : For small, manageable spills, don the full PPE described in Section 2.
-
Containment : Cover the solid spill with an inert absorbent material like vermiculite, sand, or commercial spill pads to prevent it from becoming airborne.[6][11]
-
Cleanup : Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container using non-sparking tools.[11]
-
Label and Dispose : Seal and label the container with all contaminated cleanup materials as "Hazardous Waste" and dispose of it through your EHS department.[6][11]
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not regular trash. According to the EPA, a container is considered "RCRA empty" only after specific procedures are followed.[12][13]
Protocol for Decontaminating "Empty" Containers:
-
Physical Removal : Empty the container of all free-flowing and easily removable solid this compound. Ensure that no more than 3% by weight of the original contents remains.[12][14]
-
Triple Rinse :
-
Rinse the container thoroughly with a suitable organic solvent in which the compound is soluble (e.g., acetone).[4]
-
Swirl to ensure the entire inner surface is contacted.
-
Pour the solvent rinsate into your halogenated organic liquid waste container. This rinsate is now hazardous waste.
-
Repeat this rinsing process two more times for a total of three rinses.[4]
-
-
Air Dry : Allow the container to air dry completely in a chemical fume hood.
-
Deface Label : Completely remove, black out, or otherwise obliterate the original manufacturer's label.[14]
-
Mark as Empty : Clearly write "EMPTY" on the container.[4][14]
-
Final Disposal : The decontaminated container can now be disposed of in the regular trash (for glass) or appropriate recycling bin, according to institutional policy.[12]
Selecting a Disposal Partner
The final step in the cradle-to-grave responsibility is ensuring your waste is handled by a qualified professional. This is typically managed by your institution's EHS department, which partners with licensed hazardous waste disposal companies. These vendors provide the expertise to ensure compliance with all regulations.[15][16][17][18] Their services include providing compliant transport, completing the hazardous waste manifest (a legal tracking document), and ensuring final destruction at a permitted facility.[9][15]
By adhering to these scientifically grounded and regulation-aware procedures, you fulfill your professional duty to ensure safety and environmental stewardship, building a foundation of trust in your laboratory's operations.
References
- Hazardous Waste Label Requirements, Design, Compliance, and More. (2024). ACTenviro.
- Hazardous Waste Labeling and Marking. (2020). Clean Management.
- Hazardous Waste Label Requirements. (2021). GAIACA.
- 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351. PubChem.
- How to Properly Dispose of Empty Chemical Containers. (2025). MLI Environmental.
- Hazardous Waste Labeling and Marking 101. (2014). Hazardous Waste Experts.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- Lab Pack Disposal 103: Choosing the Best Lab Pack Company. (2015). Hazardous Waste Experts.
- How to Choose a Hazardous Waste Disposal Company. (2025). MLI Environmental.
- EHS Fact Sheet: Empty Chemical Containers. (2024). University of Alabama in Huntsville.
- What to Consider When Choosing a Lab Packing Company. (2024). Wattbar Industries.
- Effective Strategies for Lab Waste Disposal. (2025). Environmental Marketing Services.
- 6. Empty Chemical Containers. Baylor University Environmental Health & Safety.
- Lab Hazardous Waste Disposal & Smart Cost Reduction Guide. (2025). Green Site Services Group.
- Hazardous waste incineration – A viable and environmentally sound option. (1999). Environmental Science & Engineering Magazine.
- Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
- EPA to reconsider management of containers that held hazardous waste. (2023). Specialty Technical Publishers.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Notre Dame.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
Sources
- 1. epa.gov [epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. esemag.com [esemag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. actenviro.com [actenviro.com]
- 9. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. csn.edu [csn.edu]
- 13. blog.stpub.com [blog.stpub.com]
- 14. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. mlienvironmental.com [mlienvironmental.com]
- 17. wattbarind.com [wattbarind.com]
- 18. Effective Strategies for Lab Waste Disposal [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
